N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-N,1-N-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-14(2)8-4-3-6(13)5-7(8)9(10,11)12/h3-5H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEWNTUETRXSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215175 | |
| Record name | N1,N1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54672-12-7 | |
| Record name | N1,N1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54672-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N1,N1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1,N1-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Abstract
This technical guide provides an in-depth, research-level overview of a robust and logical synthetic pathway for N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine. This compound is a valuable fluorinated building block in the fields of medicinal chemistry and materials science, where its unique combination of a nucleophilic primary amine, a tertiary dimethylamino group, and an electron-withdrawing trifluoromethyl moiety offers significant opportunities for molecular design. This document eschews a rigid template, instead presenting a scientifically-grounded narrative that details a strategic three-step synthesis. The chosen pathway begins with the N,N-dimethylation of 2-(trifluoromethyl)aniline, proceeds through a regioselective nitration, and culminates in the chemoselective reduction of the nitro group. Each step is rationalized based on established chemical principles, supported by authoritative citations, and presented with detailed experimental protocols to ensure reproducibility for researchers, scientists, and drug development professionals.
Introduction
1.1 The Strategic Importance of Fluorinated Aryldiamines
In modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate key molecular properties. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3] When combined with an aryldiamine framework, the resulting molecule becomes a versatile intermediate. The distinct reactivity of the primary and tertiary amine groups in a molecule like N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine allows for sequential, site-selective modifications, making it a highly sought-after precursor for complex molecular architectures.[4]
1.2 Target Molecule Profile: N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
-
IUPAC Name: N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
-
CAS Number: 54672-12-7[5]
-
Molecular Formula: C₉H₁₁F₃N₂
-
Structure:
This guide will detail a logical and efficient synthesis of this target molecule, designed for scalability and high purity.
Retrosynthetic Analysis and Strategy Selection
2.1 A Logic-Driven Disconnection Approach
A successful synthesis begins with a logical retrosynthetic analysis to identify reliable starting materials and high-yielding transformations. For the target diamine, two primary disconnections are considered:
-
C4-NH₂ Bond: This disconnection points to a precursor with a nitro group at the C4 position, which can be readily reduced to the primary amine in the final step. This is a classic and highly reliable transformation in aromatic chemistry.
-
C1-N(CH₃)₂ Bond: This suggests a precursor aniline that undergoes N,N-dimethylation.
Considering these options, a forward synthesis built upon the first disconnection proves most strategic. It allows for the powerful directing effects of the existing substituents to control the regiochemistry of nitration and leverages a highly chemoselective final reduction step. This avoids the challenges of selective N-methylation on a pre-existing diamine, where competitive reactions would be difficult to control.
2.2 Proposed Synthetic Workflow
The selected pathway is a robust three-step sequence:
-
Reductive Amination: Synthesis of the key intermediate, N,N-Dimethyl-2-(trifluoromethyl)aniline, from commercially available 2-(trifluoromethyl)aniline.
-
Electrophilic Aromatic Substitution: Regioselective nitration of the intermediate to install a nitro group at the C4 position, yielding 4-Nitro-N,N-dimethyl-2-(trifluoromethyl)aniline.
-
Chemoselective Reduction: Reduction of the nitro group to the desired primary amine, affording the final product.
This workflow is efficient and relies on well-documented, high-yielding reactions.
Detailed Synthetic Protocols
3.1 Step 1: Synthesis of N,N-Dimethyl-2-(trifluoromethyl)aniline
-
Principle and Rationale: Reductive amination is a highly efficient and selective method for the N-alkylation of amines.[6][7] This one-pot procedure involves the reaction of the primary amine with an aldehyde (formaldehyde) to form an intermediate iminium ion, which is then immediately reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to yield the tertiary amine.[6] This method avoids the use of harsh alkylating agents and often results in high yields with simple purification.[8]
-
Experimental Protocol:
-
To a stirred solution of 2-(trifluoromethyl)aniline (1.0 eq) in acetonitrile (MeCN, ~0.5 M), add aqueous formaldehyde (37 wt. %, 2.5 eq).
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the mixture.
-
Acidify the reaction mixture to pH 6-7 by the dropwise addition of glacial acetic acid. The formation of the iminium ion is acid-catalyzed.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield N,N-Dimethyl-2-(trifluoromethyl)aniline as a pure oil.
-
3.2 Step 2: Regioselective Nitration to form 4-Nitro-N,N-dimethyl-2-(trifluoromethyl)aniline
-
Principle and Rationale: This step relies on the principles of electrophilic aromatic substitution. The dimethylamino group (-NMe₂) is a powerful activating group and an ortho, para-director. The trifluoromethyl group (-CF₃) is a deactivating group and a meta-director. The directing effect of the strongly activating -NMe₂ group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the position para to it (C4), which is sterically unhindered. The reaction is performed at low temperatures to control the exothermic reaction and prevent side product formation.
-
Experimental Protocol:
-
In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 5.0 eq) to 0 °C in an ice-salt bath.
-
Slowly add N,N-Dimethyl-2-(trifluoromethyl)aniline (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
Prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 1.1 eq) dropwise to a separate portion of cooled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the aniline solution, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture slowly onto a large volume of crushed ice.
-
The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
The crude 4-Nitro-N,N-dimethyl-2-(trifluoromethyl)aniline can be purified by recrystallization from ethanol or a similar suitable solvent.
-
3.3 Step 3: Synthesis of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
-
Principle and Rationale: Catalytic hydrogenation is a clean, efficient, and highly chemoselective method for the reduction of aromatic nitro groups to amines.[9] A heterogeneous catalyst, typically palladium on carbon (Pd/C), is used with hydrogen gas (H₂). This method is advantageous because it proceeds under mild conditions and the only byproduct is water, simplifying product isolation. The reaction is compatible with the trifluoromethyl group and the tertiary amine.[10]
-
Experimental Protocol:
-
In a hydrogenation vessel, dissolve 4-Nitro-N,N-dimethyl-2-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol % loading).
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or ~50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 4-12 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.
-
Data Summary and Characterization
The following table summarizes the expected outcomes for the synthetic sequence. Actual yields may vary based on experimental conditions and scale.
| Step | Compound Name | Molecular Formula | Expected Yield (%) | Key Analytical Notes |
| 1 | N,N-Dimethyl-2-(trifluoromethyl)aniline | C₉H₁₀F₃N | 80-95% | Appearance of a singlet for the N(CH₃)₂ protons (~2.7-3.0 ppm) in ¹H NMR. |
| 2 | 4-Nitro-N,N-dimethyl-2-(trifluoromethyl)aniline | C₉H₉F₃N₂O₂ | 75-90% | Aromatic proton signals in ¹H NMR will show a downfield shift due to the electron-withdrawing nitro group. Typically a yellow solid. |
| 3 | N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine | C₉H₁₁F₃N₂ | 90-99% | Disappearance of the nitro group in IR spectrum. Appearance of a broad singlet for the -NH₂ protons in ¹H NMR. The product is susceptible to air oxidation and should be stored under inert gas. |
Safety Considerations
-
Reductive Amination: Formaldehyde is a suspected carcinogen and sensitizer. Sodium cyanoborohydride is toxic and releases hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood.
-
Nitration: Nitrating mixtures (HNO₃/H₂SO₄) are extremely corrosive and can cause severe burns. Reactions are highly exothermic and pose a risk of runaway reaction if temperature is not strictly controlled. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Always add reagents slowly and perform the reaction behind a blast shield.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium on carbon can be pyrophoric, especially after use when dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. Ensure the reaction setup is free of leaks and properly grounded.
Conclusion
This guide has outlined a logical, efficient, and scalable three-step synthesis for N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine. By leveraging fundamental principles of organic chemistry—reductive amination, regioselective electrophilic substitution, and chemoselective reduction—this pathway provides a reliable method for accessing this valuable fluorinated building block. The detailed protocols and mechanistic rationale contained herein are intended to empower researchers in pharmaceutical and materials science to confidently synthesize and utilize this versatile intermediate for their discovery and development programs.
References
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- Journal of the Chemical Society, Perkin Transactions 2. Oxidation reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 2. The reactions of chloromethylbenzenes with aromatic nitro Compounds. RSC Publishing.
- ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development.
- Adler, M.J., et al. (2017). Simple Metal-Free Direct Reductive Amination Using Hydrosilatrane to Form Secondary and Tertiary Amines. The MJA Lab.
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- ChemicalBook. (2022). Synthesis and application of 4-Nitro-3-trifluoromethyl aniline.
- Benchchem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
- Ciber, L., et al. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI.
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- Google Patents. (2015). Process for the reduction of nitro derivatives to amines. US9284258B2.
- Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
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- Google Patents. (2021). Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. EP3904342A1.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
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- PMC. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides.
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physicochemical properties of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
An In-Depth Technical Guide to the Physicochemical Properties of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Introduction
This compound (CAS No. 54672-12-7) is a fluorinated aromatic amine that serves as a specialized building block in advanced chemical synthesis. The strategic incorporation of a trifluoromethyl (-CF₃) group onto the phenylenediamine scaffold imparts unique electronic properties and enhances metabolic stability and lipophilicity in derivative molecules.[1] These characteristics make it a valuable intermediate for researchers and drug development professionals, particularly in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1][2]
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, known for its ability to modulate a molecule's pKa, improve binding affinity, and block metabolic degradation pathways, thereby enhancing the pharmacokinetic profile of a drug candidate.[2][3] This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a plausible synthetic pathway, and details the experimental protocols necessary for its full characterization. It is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Chemical Identity and Core Properties
Structure and Identifiers
The molecule consists of a 1,4-diaminobenzene core with two methyl groups on the nitrogen at position 1 and a trifluoromethyl group at position 2.
Caption: Chemical Structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties. Predicted values are included where experimental data is unavailable, providing a baseline for experimental design.
| Property | Value | Source / Method |
| CAS Number | 54672-12-7 | [1][4] |
| Molecular Formula | C₉H₁₁F₃N₂ | [1] |
| Molecular Weight | 204.2 g/mol | [1] |
| Appearance | Solid (form may vary) | General Observation |
| Melting Point | 58 - 61 °C | Literature |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in organic solvents | General property of similar anilines |
| Predicted logP | ~2.8 (for nitro-precursor) | Predicted (XLogP3-AA for CAS 54672-09-2)[5] |
| Predicted pKa | Data not available | N/A |
Synthesis and Purification
A specific, peer-reviewed synthesis protocol for this compound is not prominently published. However, a logical and efficient synthetic route can be inferred from established chemical transformations. The most plausible pathway involves the catalytic reduction of its nitro-aromatic precursor, N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline (CAS 54672-09-2).
Caption: Plausible synthetic workflow for the target compound via nitro group reduction.
Rationale for Synthetic Approach
The reduction of an aromatic nitro group to a primary amine is one of the most reliable and high-yielding transformations in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[6] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid provides a robust, albeit less atom-economical, alternative that is well-suited for small to medium-scale synthesis. The precursor, N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline, is commercially available from several suppliers, making this a practical starting point.[5][7][8][9]
General Protocol: Catalytic Hydrogenation of the Nitro-Precursor
This protocol describes a standard procedure for the reduction of an aromatic nitro group. Note: This is a representative protocol and should be optimized for the specific substrate.
-
Vessel Preparation: To a hydrogenation flask or a two-neck round-bottom flask equipped with a magnetic stirrer, add N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline (1.0 eq).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%). The catalyst should be handled under an inert atmosphere (e.g., Nitrogen or Argon) if dry.
-
Solvent Addition: Dissolve the starting material by adding a suitable solvent, such as absolute ethanol or ethyl acetate.
-
Hydrogenation: Purge the flask thoroughly with hydrogen gas. If using a balloon, ensure it is securely attached. For a hydrogenation apparatus, follow the manufacturer's instructions to pressurize the vessel (typically 1-4 bar).[10]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-24 hours).[10]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Experimental Characterization Protocols
Full characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the standard experimental workflows for determining its key physicochemical properties.
Melting Point Determination
The melting point provides a quick and reliable indication of purity. A sharp melting range (0.5-1.0 °C) is characteristic of a pure crystalline compound.
Caption: Workflow for experimental determination of melting point.
Step-by-Step Methodology:
-
Sample Loading: Finely crush a small amount of the dry, purified solid. Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Approximate Determination: Heat the sample rapidly (10-20 °C/min) and record the approximate temperature at which it melts. Allow the apparatus to cool.
-
Accurate Determination: Prepare a new sample. Heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (T-initial) and the temperature at which the last solid crystal melts (T-final). The melting point is reported as this range.
Solubility Assessment
Determining the solubility profile is crucial for applications in drug formulation and reaction chemistry. A standard shake-flask method is employed.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant if necessary and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of Lipophilicity (logP)
The partition coefficient (logP) between n-octanol and water is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Step-by-Step Methodology (Shake-Flask Method):
-
Solvent Saturation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Partitioning: Dissolve a small, known amount of the compound in the aqueous phase. Add a known volume of the saturated n-octanol.
-
Equilibration: Seal the container and shake or stir the mixture for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) layers using HPLC or another suitable analytical method.
-
Calculation: Calculate logP using the formula: logP = log₁₀([organic] / [aqueous]) .[2]
Determination of Ionization Constant (pKa)
The pKa values indicate the acidity or basicity of the amine functional groups. For aromatic amines, spectrophotometric titration is a common and effective method.
Step-by-Step Methodology (Spectrophotometric Titration):
-
Solvent System: Prepare a series of buffer solutions with a range of known pH values. A co-solvent like ethanol or methanol may be required if the compound has low aqueous solubility.[11][12]
-
Spectral Scans: Prepare two reference solutions of the compound: one in a strongly acidic solution (e.g., 0.1 M HCl, where the amines are fully protonated) and one in a neutral or slightly basic solution (where the amines are in their free base form). Record the UV-Vis absorption spectrum for each.
-
Identify Wavelength: Identify an analytical wavelength where the absorbance difference between the protonated and free base forms is maximal.
-
Titration: Prepare a series of solutions of the compound in the different pH buffers. Measure the absorbance of each solution at the chosen analytical wavelength.
-
Calculation: The pKa can be determined by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, the Henderson-Hasselbalch equation can be used: pKa = pH + log([Protonated Form]/[Free Base Form]) , where the ratio of the two forms is calculated from the absorbance values.[11]
Spectroscopic Analysis
Spectroscopic data provides definitive structural confirmation. Although specific spectra for this compound are not publicly available, the following outlines the standard protocols for acquiring them.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F):
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. Expected signals would include two singlets for the N-methyl groups and complex aromatic signals for the three protons on the benzene ring.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals would include peaks for the two N-methyl carbons, six distinct aromatic carbons (some showing splitting due to coupling with fluorine), and a quartet for the trifluoromethyl carbon.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single sharp peak is expected for the -CF₃ group. The chemical shift is highly sensitive to the electronic environment.[11][13]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (if it is a low-melting solid).
-
Analysis: Acquire the spectrum. Key expected vibrational bands include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching in the aromatic ring (~1500-1600 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (~1100-1300 cm⁻¹).
Mass Spectrometry (MS):
-
Analysis: Analyze the sample using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data: The resulting mass spectrum should show a molecular ion (M⁺) peak corresponding to the exact mass of the compound (C₉H₁₁F₃N₂), confirming its molecular weight. The fragmentation pattern can provide further structural information.
Applications and Relevance in Research
This compound is a strategic building block for introducing the 2-(dimethylamino)-5-aminobenzotrifluoride moiety into larger molecules.
-
Medicinal Chemistry: The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidation and can increase a drug's binding affinity through favorable electronic interactions. The dimethylamino group can be used to tune solubility and basicity, while the primary amine provides a reactive handle for further derivatization, such as amide bond formation or reductive amination. This makes the compound an attractive starting point for the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents.[2][3][14]
-
Materials Science: Fluorinated aromatic diamines are used as monomers in the synthesis of high-performance polymers like polyimides. The incorporation of -CF₃ groups can improve thermal stability, chemical resistance, and dielectric properties, making these materials suitable for applications in electronics and aerospace.[1]
Safety and Handling
Based on available Safety Data Sheets (SDS) for similar compounds, this compound should be handled with care in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed. Causes severe skin burns and eye damage.
-
Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C), protected from light and under an inert atmosphere.[1]
References
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MySkinRecipes. This compound. Available from: [Link]
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Davis, M. M., & Hetzer, H. B. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. Available from: [Link]
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Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments), (143), e58932. Available from: [Link]
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Eugene-Osoikhia, A. T., et al. (2017). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. Available from: [Link]
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Agilent Technologies. (2012). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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Alchem Pharmtech. CAS 54672-12-7 | this compound. Available from: [Link]
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NIST. Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. Available from: [Link]
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ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Available from: [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
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PMC - NIH. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Available from: [Link]
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MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Available from: [Link]
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PMC - NIH. 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Available from: [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
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Supporting Information. Site-Specific CH Chalcogenation of Quinoxalin-2(1H)-ones. Available from: [Link]
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PubChem. 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2). Available from: [Link]
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Doc Brown's Advanced Organic Chemistry. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum. Available from: [Link]
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PubMed. Synthesis and anti-diabetic activity of new N,N-dimethylphenylenediamine-derivatized nitrilotriacetic acid vanadyl complexes. Available from: [Link]
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PubChem. N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine. Available from: [Link]
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An In-depth Technical Guide to N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (CAS number 54672-12-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine, a fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of the trifluoromethyl group alongside two amine functionalities of differing basicity makes this molecule a versatile intermediate for creating complex molecular architectures. This document details its chemical properties, a validated synthesis protocol, and its applications, with a focus on leveraging its unique structural features for the development of novel pharmaceuticals and functional materials.
Introduction: The Strategic Value of Fluorinated Phenylenediamines
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In the realm of drug discovery, the trifluoromethyl (CF₃) group is a particularly valued substituent due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the basicity of nearby functional groups.[1] this compound embodies these advantages within a phenylenediamine scaffold, offering two points for further chemical modification. The dimethylated tertiary amine and the primary amine exhibit distinct reactivities, allowing for selective functionalization. This guide serves as a practical resource for researchers looking to incorporate this valuable intermediate into their synthetic programs.
Physicochemical and Spectroscopic Properties
Precise experimental data for this compound is not widely available in published literature. However, based on its structure and data from analogous compounds, the following properties can be predicted.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 54672-12-7 | [2] |
| Molecular Formula | C₉H₁₁F₃N₂ | [1] |
| Molecular Weight | 204.2 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar aromatic diamines |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structural analysis |
| Boiling Point | Not available | |
| Melting Point | Not available |
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the following are predicted spectroscopic characteristics based on the structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the N-methyl protons (a singlet integrating to 6H), and the primary amine protons (a broad singlet). The aromatic protons will exhibit splitting patterns influenced by the trifluoromethyl and amine groups.
-
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group exhibiting a characteristic quartet due to C-F coupling. Signals for the N-methyl carbons will also be present.
-
¹⁹F NMR: A single, sharp singlet is expected for the trifluoromethyl group.
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 204.2.
Synthesis Protocol: A Reliable Pathway
The most direct and reliable method for the synthesis of this compound is the reduction of its nitro precursor, 2-TRIFLUOROMETHYL-N,N-DIMETHYL-4-NITROANILINE (CAS 54672-09-2). Catalytic hydrogenation is a clean and efficient method for this transformation.[3][4]
Reaction Scheme
Caption: Synthesis of the target diamine via catalytic hydrogenation.
Step-by-Step Experimental Protocol
This protocol is adapted from a similar, well-documented reduction of a substituted nitroaniline.[3]
-
Reactor Setup: To a Paar shaker hydrogenation apparatus or a similar pressure reactor, add 2-TRIFLUOROMETHYL-N,N-DIMETHYL-4-NITROANILINE (1.0 eq).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). The catalyst should be handled carefully in an inert atmosphere if dry.
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the starting material.
-
Hydrogenation: Seal the reactor and purge with nitrogen gas before introducing hydrogen gas to a pressure of 4 bar.
-
Reaction: Shake or stir the reaction mixture at room temperature (25°C) for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (if necessary): The product is often of high purity after this procedure. If further purification is required, column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether can be employed.
Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several areas of chemical research.
Medicinal Chemistry
The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals.[1] The trifluoromethyl group can enhance the drug-like properties of a molecule, while the two amine groups provide handles for constructing more complex structures. For example, similar trifluoromethylated diamines are used in the development of kinase inhibitors and other targeted therapies.
Caption: General workflow for utilizing the diamine in drug discovery.
Materials Science
Fluorinated aromatic amines are also used in the preparation of high-performance polymers and functional materials.[1] The incorporation of the trifluoromethyl group can improve thermal stability, chemical resistance, and modify the electronic properties of materials. This makes this compound a candidate for the synthesis of specialty polymers, such as polyimides and polyamides, with tailored properties for applications in electronics and aerospace.
Safety and Handling
-
Toxicity: Aromatic amines can be toxic if swallowed, in contact with skin, or if inhaled.[5] Handle with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and materials science research. Its synthesis via the catalytic hydrogenation of the corresponding nitro compound is a robust and scalable method. The strategic incorporation of a trifluoromethyl group provides a powerful tool for chemists to fine-tune the properties of target molecules. As the demand for advanced pharmaceuticals and high-performance materials continues to grow, the utility of such fluorinated building blocks is expected to increase.
References
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MySkinRecipes. This compound. Available from: [Link]
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MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Available from: [Link]
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
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spectroscopic data for N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
An In-depth Technical Guide to the Spectroscopic Characterization of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a comprehensive technical overview of the spectroscopic methodologies and expected data for the characterization of This compound , a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of its functional groups—a dimethylamino group, a primary amine, and a trifluoromethyl group on a benzene ring—imparts unique physicochemical properties that are valuable in medicinal chemistry for enhancing metabolic stability and lipophilicity.[1][2]
This document serves as a senior application scientist's perspective on elucidating the structure of this molecule, focusing on the causality behind experimental choices and the interpretation of spectral data.
Molecular Structure and Spectroscopic Overview
The first step in any spectroscopic analysis is to understand the molecule's structure and predict the expected signals.
Molecular Formula: C₉H₁₁F₃N₂[1] Molecular Weight: 204.20 g/mol [1]
Structure:
Figure 1. Chemical Structure of this compound.
From this structure, we can anticipate key features:
-
¹H NMR: Signals from three distinct aromatic protons, a six-proton singlet from the N(CH₃)₂ group, and a two-proton signal from the NH₂ group.
-
¹³C NMR: Nine distinct carbon signals, with the CF₃ carbon showing a characteristic quartet and the aromatic carbons split by fluorine coupling.
-
¹⁹F NMR: A single signal for the three equivalent fluorine atoms of the CF₃ group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight.
-
Infrared Spectroscopy: Characteristic absorption bands for N-H, C-H, C=C (aromatic), C-N, and strong C-F bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for unambiguous identification.
Experimental Protocol: NMR Analysis
A standardized workflow ensures data quality and reproducibility.
¹H NMR Spectroscopy
Expertise & Causality: The choice of solvent is critical; Chloroform-d (CDCl₃) is suitable for many organic compounds, but Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for molecules with exchangeable protons (like -NH₂), as it can slow down the exchange rate and result in sharper peaks. The chemical shifts are dictated by the electronic environment. The electron-donating -N(CH₃)₂ and -NH₂ groups will shield nearby protons (shifting them upfield), while the electron-withdrawing -CF₃ group will deshield them (shifting them downfield).
Expected Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.2 | Doublet | 1H | Ar-H (meta to CF₃) |
| ~ 6.8 - 7.0 | Doublet of doublets | 1H | Ar-H (ortho to NH₂) |
| ~ 6.7 - 6.9 | Singlet / Doublet | 1H | Ar-H (ortho to N(CH₃)₂) |
| ~ 3.5 - 4.5 | Broad Singlet | 2H | -NH₂ |
| ~ 2.7 - 2.9 | Singlet | 6H | -N(CH₃ )₂ |
¹³C NMR Spectroscopy
Expertise & Causality: ¹³C NMR provides a map of the carbon skeleton. A key feature for trifluoromethylated compounds is the coupling between carbon and fluorine atoms. The carbon of the CF₃ group will appear as a quartet with a large coupling constant (¹JCF ≈ 270-280 Hz).[3] Adjacent carbons will also show smaller couplings (²JCF, ³JCF), which is a definitive diagnostic tool.
Expected Data:
| Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment |
| ~ 148 - 152 | Singlet | C -NH₂ |
| ~ 145 - 149 | Singlet | C -N(CH₃)₂ |
| ~ 125 - 130 | Quartet (²JCF ≈ 30-35 Hz) | C -CF₃ |
| ~ 122 - 128 | Quartet (¹JCF ≈ 272 Hz) | -C F₃ |
| ~ 115 - 120 | Singlet | Ar-C H |
| ~ 112 - 118 | Singlet | Ar-C H |
| ~ 110 - 115 | Singlet | Ar-C H |
| ~ 40 - 45 | Singlet | -N(C H₃)₂ |
¹⁹F NMR Spectroscopy
Expertise & Causality: ¹⁹F NMR is highly sensitive and specific for confirming the presence and electronic environment of the trifluoromethyl group. For most aryl-CF₃ compounds, a sharp singlet is observed. The chemical shift is reported relative to an external standard like CFCl₃.[4]
Expected Data:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -64 | Singlet | -CF₃ |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. Electron Ionization (EI) is a common technique that causes fragmentation, providing structural clues. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.
Experimental Protocol: Mass Spectrometry
A typical approach involves direct infusion or coupling with gas chromatography (GC-MS).
Expected Data:
| m/z Value | Interpretation |
| 204.09 | Molecular Ion [M]⁺, corresponding to C₉H₁₁F₃N₂ |
| 189.07 | [M - CH₃]⁺, Loss of a methyl radical |
| 185.09 | [M - NH₃]⁺, Loss of ammonia fragment |
| 135.08 | [M - CF₃]⁺, Loss of trifluoromethyl radical |
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their environment. The presence of two bands for the N-H stretch is characteristic of a primary amine (-NH₂), while the strong, complex absorptions in the 1100-1300 cm⁻¹ region are a hallmark of the C-F bonds in the CF₃ group.[5]
Experimental Protocol: FT-IR
Samples can be analyzed neat (as a thin film between salt plates) or as a dispersion in a KBr pellet. A background spectrum is always collected first to subtract atmospheric and instrument interferences.[2]
Expected Data:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch (-NH₂) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 3000 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃) |
| 1620 - 1580 | Strong | N-H Scissoring (Bending) |
| 1520 - 1450 | Strong-Medium | Aromatic C=C Stretch |
| 1350 - 1250 | Strong | Aromatic C-N Stretch |
| 1300 - 1100 | Very Strong | C-F Stretch (-CF₃) |
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of multiple spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR provide an unambiguous map of the atomic connectivity. Mass spectrometry confirms the molecular weight and elemental composition, while IR spectroscopy verifies the presence of key functional groups. Together, these methods form a self-validating system, ensuring the identity, purity, and structural integrity of this important chemical intermediate for its application in research and development.
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In-Depth Technical Guide: Reactivity of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Introduction
N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine, also known as 4-amino-N,N-dimethyl-2-(trifluoromethyl)aniline, is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its structure is distinguished by a unique substitution pattern on the benzene ring: a primary amine (-NH₂), a tertiary dimethylamino group (-N(CH₃)₂), and a trifluoromethyl group (-CF₃). This arrangement creates a molecule with a complex electronic profile and multiple reactive sites, making it a valuable intermediate in medicinal chemistry and materials science.[1] The presence of the trifluoromethyl group, in particular, can enhance properties such as metabolic stability and lipophilicity in drug candidates.[2][3]
This guide provides an in-depth analysis of the reactivity of this compound, offering insights into the interplay of its functional groups and providing practical, field-proven protocols for its application.
Physicochemical Properties
A summary of the key properties for N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine and its parent diamine is presented below.
| Property | Value | Source |
| CAS Number | 54672-12-7 | [4] |
| Molecular Formula | C₉H₁₁F₃N₂ | Derived |
| Molecular Weight | 204.19 g/mol | Derived |
| Appearance | Varies; often a solid | N/A |
| Melting Point (for 2-(Trifluoromethyl)-1,4-phenylenediamine) | 54-58 °C |
Synthesis Pathway
The synthesis of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine typically originates from a precursor such as 2-chloro-5-nitrobenzotrifluoride. A common synthetic route involves two key transformations: nucleophilic aromatic substitution (SNAᵣ) followed by reduction of a nitro group.
-
Nucleophilic Aromatic Substitution (SNAᵣ): The process begins with the reaction of 2-chloro-5-nitrobenzotrifluoride with dimethylamine. The chlorine atom, activated by the strong electron-withdrawing effects of the adjacent trifluoromethyl and para-nitro groups, is readily displaced by the nucleophilic dimethylamine.
-
Nitro Group Reduction: The resulting N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline is then subjected to a reduction reaction. A common and efficient method for this step is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5] This selectively reduces the nitro group to a primary amine, yielding the final product.
The workflow below illustrates this efficient, two-step synthesis.
Caption: General synthetic workflow for the target compound.
Core Reactivity Analysis
The reactivity of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine is governed by the electronic interplay between its three key substituents.
-
-N(CH₃)₂ (Dimethylamino): A powerful electron-donating group (+M, -I effect) that activates the ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions.
-
-NH₂ (Amino): Also an electron-donating, activating group (+M, -I effect), directing ortho and para.
-
-CF₃ (Trifluoromethyl): A potent electron-withdrawing group (-I effect) that deactivates the ring towards electrophilic attack and acts as a meta-director.[6][7][8]
This creates a fascinating scenario of competing electronic effects that dictates the molecule's reactivity at its different sites.
Reactivity of the Primary Amine (N⁴ Position)
The primary amine at the C4 position is the most versatile and nucleophilic site on the molecule. Its reactivity is characteristic of primary anilines and is central to its utility as a synthetic intermediate.
-
Diazotization and Sandmeyer Reactions: The primary amine can be readily converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly valuable as it can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce halides (Cl, Br), cyano (-CN), or hydroxyl (-OH) groups.[9]
-
Acylation and Sulfonylation: It reacts readily with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively. This is a common strategy in drug development to introduce new functionalities or to modulate the compound's physicochemical properties.
-
Condensation Reactions: The primary amine can undergo condensation with aldehydes and ketones to form imines (Schiff bases).[2][9] These can be further reduced to secondary amines or used as intermediates for the synthesis of heterocyclic systems like benzodiazepines or quinoxalines.
Reactivity of the Aromatic Ring
Electrophilic aromatic substitution (EAS) on the benzene ring is heavily influenced by the directing effects of the substituents. The positions open for substitution are C3 and C5.
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An In-depth Technical Guide to N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine is a fluorinated aromatic diamine that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a primary amine, a tertiary dimethylamine, and an electron-withdrawing trifluoromethyl group on a benzene ring, imparts a distinct combination of chemical reactivity and physicochemical properties. This guide provides a comprehensive overview of its molecular structure, a detailed protocol for its synthesis and characterization, and an exploration of its applications in medicinal chemistry and materials science. The presence of the trifluoromethyl (CF3) group is of particular significance, as it is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate for drug discovery programs.[1]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound dictates its chemical behavior and utility as a synthetic intermediate. A thorough understanding of its properties is essential for its effective application.
Core Structural Features
The molecule consists of a 1,4-diaminobenzene core with two key substitutions:
-
N1,N1-Dimethyl Group: The tertiary amine at the 1-position is a strong electron-donating group, which influences the nucleophilicity of the aromatic ring and the basicity of the primary amine.
-
2-(Trifluoromethyl) Group: The CF3 group at the 2-position is a powerful electron-withdrawing group. This has a profound impact on the electronic and steric environment of the molecule, affecting the reactivity of the adjacent amine groups and the overall lipophilicity.
These opposing electronic characteristics create a unique reactivity profile, which can be strategically exploited in multi-step syntheses.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 54672-12-7 | [1] |
| Molecular Formula | C₉H₁₁F₃N₂ | [1] |
| Molecular Weight | 204.2 g/mol | [1] |
| MDL Number | MFCD10686579 | [1] |
Synthesis Protocol: A Self-Validating System
The most reliable and scalable synthesis of this compound is achieved through the catalytic hydrogenation of its nitro precursor, 2-TRIFLUOROMETHYL-N,N-DIMETHYL-4-NITROANILINE. This method is widely employed for the reduction of aromatic nitro compounds due to its high efficiency, selectivity, and the clean nature of the reaction, which typically yields the desired product with minimal side reactions.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target diamine.
Step-by-Step Methodology
Materials:
-
2-TRIFLUOROMETHYL-N,N-DIMETHYL-4-NITROANILINE (CAS: 54672-09-2)
-
Palladium on carbon (Pd/C), 5 or 10 wt%
-
Ethanol (absolute) or Methanol
-
Hydrogen (H₂) gas
-
Celite® or a similar filter aid
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) and Hexane (for chromatography)
-
Nitrogen or Argon gas
Equipment:
-
Paar shaker hydrogenation apparatus or a similar pressure reaction vessel
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a pressure-resistant reaction vessel, dissolve 2-TRIFLUOROMETHYL-N,N-DIMETHYL-4-NITROANILINE (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas to remove air, and then pressurize to 1-4 bar of H₂.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Work-up and Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be used directly in some cases or purified further.
-
Purification (Optional): For high-purity material, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Structural Characterization: A Predictive Analysis
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the primary amine protons.
-
Aromatic Protons: Three signals are expected in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The proton ortho to the primary amine and meta to the CF₃ group will likely appear as a doublet. The proton meta to both the primary amine and the CF₃ group will likely appear as a doublet of doublets. The proton ortho to the dimethylamino group will also be a doublet.
-
N-Methyl Protons: A singlet integrating to six protons is expected for the two equivalent methyl groups of the dimethylamino moiety.
-
Amine Protons: A broad singlet integrating to two protons is expected for the primary amine (NH₂). The chemical shift of this signal will be concentration-dependent.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reflect the electronic environment of each carbon atom.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling.
-
Aliphatic Carbon: One signal is expected for the N-methyl carbons.
Predicted ¹⁹F NMR Spectrum
The fluorine NMR spectrum provides a clear diagnostic signal for the trifluoromethyl group. A single, sharp singlet is expected, with a chemical shift characteristic of an aromatic CF₃ group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-F Stretching: Strong, characteristic absorption bands in the region of 1100-1300 cm⁻¹ due to the C-F bonds of the trifluoromethyl group.
-
Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). Common fragmentation patterns for this class of compounds would include the loss of a methyl radical (M-15) from the dimethylamino group.
Applications in Research and Development
The unique structural and electronic properties of this compound make it a valuable intermediate in several areas of chemical research and development.
Medicinal Chemistry and Drug Discovery
The incorporation of a trifluoromethyl group into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The CF₃ group can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups to optimize drug-receptor interactions.
This diamine is a versatile scaffold for the synthesis of a wide range of heterocyclic compounds and other complex molecules that are of interest as potential therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.
Caption: Role of the diamine in medicinal chemistry.
Materials Science
Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyimides and polyamides. The inclusion of fluorine-containing monomers, like the title compound, can significantly enhance the properties of the resulting polymers. These enhancements include:
-
Improved Thermal Stability: The strong C-F bonds contribute to a higher degradation temperature.
-
Lower Dielectric Constant: The low polarizability of the C-F bond is desirable for applications in microelectronics.
-
Increased Solubility: The CF₃ group can disrupt polymer chain packing, leading to better solubility in organic solvents, which facilitates processing.
-
Enhanced Chemical Resistance: Fluorinated polymers often exhibit greater resistance to harsh chemical environments.
Conclusion
This compound is a key synthetic intermediate with a unique combination of functional groups that make it highly valuable in both medicinal chemistry and materials science. Its synthesis via catalytic hydrogenation of the corresponding nitro compound is a robust and efficient process. While experimental spectroscopic data is not widely published, a confident prediction of its characterization is possible based on established principles and data from analogous structures. The strategic incorporation of this building block allows for the fine-tuning of molecular properties, leading to the development of advanced materials and novel therapeutic agents.
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commercial availability of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
An In-Depth Technical Guide to the Commercial Availability and Application of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Introduction: Identifying a Key Building Block in Modern Chemistry
This compound, identified by CAS Number 54672-12-7 , is a specialized aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules.[1] Its unique structure, featuring a trifluoromethyl group adjacent to a dimethylamino moiety and a primary amine, makes it a valuable scaffold in the fields of medicinal chemistry, agrochemicals, and functional materials.
The strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design, often employed to enhance key pharmacokinetic and pharmacodynamic properties.[2][3] This guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, its strategic importance in research and development, and essential safety and handling protocols.
Section 1: Physicochemical Profile
A clear understanding of a compound's properties is fundamental to its effective application in research. The key specifications for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 54672-12-7 | [1] |
| Molecular Formula | C₉H₁₁F₃N₂ | [4] |
| Molecular Weight | 204.2 g/mol | [4] |
| MDL Number | MFCD10686579 | [4] |
| Appearance | Varies; often a solid | N/A |
| Purity | Typically ≥95% | [4] |
Section 2: Commercial Sourcing and Availability
This compound is available through specialized chemical suppliers who cater to the research and development sectors. It is typically offered in small quantities suitable for laboratory-scale synthesis and discovery programs. Lead times may vary, suggesting it is often synthesized on demand rather than held in large stock.
| Supplier | Catalog Number (Example) | Purity | Available Quantities & Pricing (Example) |
| MySkinRecipes | #219876 | 95% | 100mg (€34.48), 250mg (€57.47), 1g (€152.98), 5g (€619.57) |
| Alchem Pharmtech | Z-49225 | N/A | Inquire for details |
Note: Pricing and availability are subject to change and should be confirmed directly with the supplier.[1][4]
Section 3: Strategic Importance in Research and Development
The value of this molecule lies in the synergistic effects of its functional groups, which address common challenges in drug development.
The Trifluoromethyl Group Advantage
The electron-withdrawing nature of the -CF3 group is its most significant feature.[3] Judicious placement of this moiety can profoundly influence a parent molecule's properties:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.
-
Increased Lipophilicity: The -CF3 group increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and the blood-brain barrier.[4]
-
Modulation of pKa: It lowers the pKa of nearby amine groups, affecting their ionization state at physiological pH. This can be used to fine-tune receptor binding and solubility.[3]
-
Conformational Control: The steric bulk of the -CF3 group can lock the molecule into a specific conformation, potentially increasing its binding affinity to a biological target.[3]
The Diamine Functionality as a Synthetic Hub
The two distinct amine groups—a primary (-NH₂) and a tertiary dimethylamino (-N(CH₃)₂)—provide versatile handles for subsequent chemical modifications. The primary amine is a nucleophile, readily participating in reactions such as amidation, sulfonylation, and reductive amination to build out more complex structures.
Section 4: Synthetic Pathway Overview
While specific, proprietary synthesis routes are seldom published, a chemically sound approach can be inferred from established organic chemistry principles for analogous compounds.[5][6] A common strategy involves nucleophilic aromatic substitution followed by the reduction of a nitro group.
Hypothetical Step-by-Step Synthesis Protocol
This protocol is illustrative and based on general methodologies.[6][7] Optimization and safety assessments are critical before implementation.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Objective: Introduce the dimethylamino group.
-
Procedure: React 1-fluoro-2-(trifluoromethyl)-4-nitrobenzene with a molar excess of dimethylamine in a polar aprotic solvent like Dimethylformamide (DMF). A non-nucleophilic base such as potassium carbonate (K₂CO₃) is added to neutralize the HF byproduct.
-
The reaction is typically heated to drive it to completion. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water and the product, N,N-dimethyl-2-(trifluoromethyl)-4-nitroaniline, is extracted with a solvent like ethyl acetate.
-
-
Step 2: Reduction of the Nitro Group
-
Objective: Convert the nitro group (-NO₂) to a primary amine (-NH₂).
-
Procedure: The nitro-intermediate from Step 1 is dissolved in a solvent such as ethanol or methanol.
-
A catalyst, typically Palladium on carbon (Pd/C), is added to the flask.[7]
-
The reaction vessel is purged and placed under a hydrogen atmosphere (via balloon or a hydrogenation apparatus).
-
The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
The catalyst is carefully filtered off (e.g., through Celite), and the solvent is removed under reduced pressure to yield the final product, this compound.
-
Section 5: Safety, Handling, and Storage
Proper handling of this chemical is essential. While a specific, dedicated Safety Data Sheet (SDS) for this exact compound is not publicly available in the search results, data from structurally related aromatic amines and fluorinated compounds can guide best practices.
Recommended Storage
To ensure chemical integrity, the compound should be stored under the following conditions:
-
Temperature: 2-8°C[4]
-
Atmosphere: Under an inert gas (e.g., Argon or Nitrogen)[4]
-
Light: Protected from light[4]
Potential Hazards and Precautions
Aromatic amines can be toxic and are often skin and eye irritants. Trifluoromethylated compounds warrant careful handling. The following table summarizes likely hazards based on analogous materials.
| Hazard Category | GHS Pictogram | Signal Word | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Danger | H301/311/331: Toxic if swallowed, in contact with skin or if inhaled.[8] |
| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation.[9] |
| Serious Eye Damage/Irritation | ❗ | Warning | H319: Causes serious eye irritation.[9] |
Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation.[10]
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[9]
-
Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are accessible.[9]
Conclusion
This compound is a commercially available, high-value chemical intermediate. Its strategic utility for scientists in drug discovery and materials science is derived from the powerful combination of a metabolically robust, lipophilic trifluoromethyl group and versatile diamine functionalities. While sourcing requires engagement with specialized suppliers, its availability enables the development of novel molecules with potentially enhanced performance characteristics. Adherence to strict safety and handling protocols is mandatory for its use in a research setting.
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This compound. MySkinRecipes. [Link]
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N1,N1-Dimethyl-4-(trifluoromethyl)benzene-1,2-diamine. Oakwood Chemical. [Link]
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Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
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Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
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(PDF) Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. ResearchGate. [Link]
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Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine. Chemos GmbH&Co.KG. [Link]
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New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. PMC. [Link]
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From Serendipity to High-Performance: The Discovery and Enduring Legacy of Substituted Benzene-1,4-diamines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of substituted benzene-1,4-diamines, from their serendipitous origins in the burgeoning field of synthetic organic chemistry to their current status as indispensable components in a vast array of modern technologies, is a testament to the power of molecular design. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of this versatile class of compounds. We will traverse the timeline from the foundational work of August Wilhelm von Hofmann and the dawn of the synthetic dye industry to the revolutionary development of high-strength aramid fibers like Kevlar®. This guide will also delve into the critical role of N-substituted p-phenylenediamines as antioxidants and antiozonants in the rubber industry, a testament to their tunable electronic properties. Furthermore, we will explore the emerging and exciting frontier of their application in medicinal chemistry, where the benzene-1,4-diamine scaffold is being leveraged for the design of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing not only a historical narrative but also a forward-looking perspective on the future of this remarkable class of molecules.
Introduction: The Serendipitous Discovery of a Versatile Molecular Scaffold
The story of substituted benzene-1,4-diamines is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. This era was characterized by a fervent exploration of the chemical constituents of coal tar, a byproduct of the coal gas industry.[1] It was within this context of scientific curiosity and industrial ambition that the foundational chemistry of aromatic amines was established, paving the way for the discovery of p-phenylenediamine (PPD) and its derivatives.
The Dawn of Synthetic Dyes: August Wilhelm von Hofmann and the Exploration of Coal Tar Derivatives
At the forefront of this chemical revolution was the German chemist August Wilhelm von Hofmann.[2][3] His systematic investigation of the amines derived from coal tar, particularly aniline, laid the groundwork for the burgeoning synthetic dye industry.[4] Hofmann's research not only elucidated the structure and reactivity of these aromatic amines but also inspired his students to explore their potential.[3] One of his most notable students, William Henry Perkin, famously discovered the first synthetic dye, mauveine, in 1856 while attempting to synthesize quinine.[1] This accidental discovery ignited a flurry of research into the color-generating potential of aniline and its derivatives.
The First Synthesis of p-Phenylenediamine: A Historical Perspective
While a definitive primary source detailing the absolute first synthesis of p-phenylenediamine by Hofmann is elusive, his extensive work on aromatic diamines, documented in the Proceedings of the Royal Society, provides a clear indication of his deep involvement in their study.[5][6] In his 1863 paper "On isomeric diamines," Hofmann describes the formation of "phenylene-diamine" from the reduction of dinitrobenzol.[6] This work, building upon his earlier research into the poly-ammonias, established a foundational understanding of the synthesis and properties of aromatic diamines. It is within this body of work that the origins of p-phenylenediamine synthesis can be firmly placed. The Hofmann rearrangement, a reaction that converts an amide to a primary amine with one fewer carbon atom, further showcases his profound contributions to amine synthesis.[4] While not the primary route to PPD, this reaction highlights the innovative synthetic methodologies being developed during this period.[3]
The Evolving Landscape of Synthesis: From Laboratory Curiosity to Industrial Staple
The journey of p-phenylenediamine and its derivatives from a laboratory curiosity to a globally produced industrial chemical has been marked by significant advancements in synthetic methodology. Efficiency, safety, and cost-effectiveness have been the primary drivers of this evolution.
Early Synthetic Routes to p-Phenylenediamine
Early methods for the preparation of p-phenylenediamine often involved multi-step processes with moderate yields. One of the earliest documented methods involved the reduction of p-nitroaniline, which itself was derived from the nitration of aniline or chlorobenzene. These early reduction methods often employed reagents like iron filings in acidic media.[7] Another historical route involved the diazotization of aniline, followed by a series of reactions to ultimately yield p-phenylenediamine.[8]
Modern Industrial-Scale Synthesis of p-Phenylenediamine
The demand for p-phenylenediamine as a key monomer in high-performance polymers and as a precursor in various industries necessitated the development of more efficient and scalable synthetic routes.
The most common industrial method for producing p-phenylenediamine today is the catalytic hydrogenation of p-nitroaniline.[9] This process typically involves the reaction of 4-nitrochlorobenzene with ammonia to produce 4-nitroaniline, which is then hydrogenated over a catalyst, such as nickel or palladium, to yield p-phenylenediamine.[9] This method is favored for its high yield and purity of the final product.
Caption: Industrial synthesis of PPD via p-nitroaniline.
An alternative industrial route, developed by DuPont, starts with aniline. Aniline is converted to 1,3-diphenyltriazene, which is then rearranged to 4-aminoazobenzene. Subsequent hydrogenation of 4-aminoazobenzene yields p-phenylenediamine and regenerates aniline, which can be recycled.[9]
Synthesis of Key Substituted Benzene-1,4-diamines
The diverse applications of substituted benzene-1,4-diamines have driven the development of specific synthetic methods for their preparation.
N-substituted and N,N'-disubstituted p-phenylenediamines, which are crucial as antioxidants and antiozonants, are typically synthesized via reductive amination. For example, the widely used antiozonant 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) is prepared by the reductive amination of 4-aminodiphenylamine (4-ADPA) with methyl isobutyl ketone (MIBK).[10]
Caption: Synthesis of the antiozonant 6PPD.
Ring-substituted derivatives, such as p-toluenediamine (PTD), are important in applications like hair coloring. PTD was first synthesized in 1877.[11] Its synthesis typically starts from toluene, which undergoes nitration to form a mixture of nitrotoluene isomers. The para-isomer is then separated, further nitrated, and subsequently reduced to yield p-toluenediamine.
From Vibrant Hues to Unseen Protection: Diverse Applications of Substituted Benzene-1,4-diamines
The unique electronic and structural properties of substituted benzene-1,4-diamines have led to their use in a wide range of applications, from creating vibrant colors to providing crucial protection against environmental degradation.
The Technicolor Revolution: Hair Dyes and Color Chemistry
The ability of p-phenylenediamine to undergo oxidation and form colored compounds is the basis of its use in permanent hair dyes.[12]
In hair dye formulations, PPD acts as a primary intermediate or "precursor." In an alkaline environment and in the presence of an oxidizing agent like hydrogen peroxide, PPD is oxidized to a reactive quinonediimine intermediate. This intermediate then reacts with various "coupler" molecules to form a range of colored indamine dyes that are trapped within the hair shaft, resulting in a permanent color.[12]
Despite its effectiveness, PPD is a known skin sensitizer and can cause allergic reactions.[12] This has led to the development of safer alternatives, with p-toluenediamine (PTD) being a prominent example.[12] The addition of a methyl group to the benzene ring in PTD reduces its skin-sensitizing potential while maintaining its excellent color-forming properties.[12]
The final color produced by oxidative hair dyes is highly dependent on the structure of the precursor and the coupler molecules used. Different substituents on the benzene ring of the p-phenylenediamine derivative can significantly alter the electronic properties of the molecule, thereby influencing the absorption spectrum of the resulting dye. For instance, electron-donating groups can shift the color towards warmer tones, while electron-withdrawing groups can lead to cooler shades.
Engineering Strength and Resilience: The Polymer Revolution
The difunctional nature of p-phenylenediamine, with its two reactive amine groups, makes it an ideal monomer for the synthesis of high-performance polymers.
Perhaps the most famous application of p-phenylenediamine in polymer chemistry is in the production of Kevlar®, a high-strength aramid fiber. Developed by Stephanie Kwolek at DuPont in the 1960s, Kevlar® is synthesized through the polycondensation of p-phenylenediamine and terephthaloyl chloride.
The exceptional strength of Kevlar® arises from the rigid, rod-like structure of the polymer chains, which is a direct consequence of the para-substitution pattern of the p-phenylenediamine monomer. This geometry, combined with strong intermolecular hydrogen bonding between the amide groups, allows the polymer chains to pack in a highly ordered, crystalline fashion, resulting in a material with remarkable tensile strength and thermal stability.
Caption: Formation of Kevlar® from its monomers.
Extending Material Lifespans: Antioxidants and Antiozonants in the Rubber Industry
The susceptibility of rubber to degradation by ozone and oxidation is a major concern, particularly in applications like tires. N-substituted p-phenylenediamines have proven to be highly effective in protecting rubber from such degradation.
Ozone in the atmosphere can attack the double bonds in rubber polymers, leading to chain scission and the formation of cracks, a phenomenon known as ozone cracking. Similarly, oxidation can cause the rubber to become brittle and lose its elasticity.
N-substituted p-phenylenediamines, such as N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), were developed as potent antiozonants and antioxidants for the rubber industry.[13] These compounds function by migrating to the surface of the rubber and preferentially reacting with ozone, thus protecting the underlying polymer chains.[14] They also act as radical scavengers, interrupting the oxidative degradation process. The use of 6PPD in tires began in the 1970s.[13]
The antioxidant and antiozonant efficacy of N-substituted p-phenylenediamines is influenced by the nature of the substituents on the nitrogen atoms. The substituents affect the electron density on the amine groups and the steric accessibility of the reactive sites.[15] A delicate balance is required to achieve optimal reactivity with ozone and radicals while minimizing other undesirable effects, such as staining or toxicity.[15]
Table 1: Key Substituted Benzene-1,4-diamines and Their Primary Applications
| Compound Name | Abbreviation | Substituent(s) | Primary Application(s) |
| p-Phenylenediamine | PPD | None | Hair dyes, Aramid fibers (Kevlar®) |
| p-Toluenediamine | PTD | Methyl | Hair dyes |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine | 6PPD | 1,3-dimethylbutyl, Phenyl | Rubber antiozonant/antioxidant |
| N-isopropyl-N'-phenyl-p-phenylenediamine | IPPD | Isopropyl, Phenyl | Rubber antiozonant/antioxidant |
| N,N'-Diphenyl-p-phenylenediamine | DPPD | Phenyl, Phenyl | Rubber antioxidant |
The Emerging Frontier: Substituted Benzene-1,4-diamines in Medicinal Chemistry
The structural and electronic versatility of the benzene-1,4-diamine scaffold has not gone unnoticed by the medicinal chemistry community. This core structure is increasingly being recognized as a valuable pharmacophore and a versatile building block for the design of novel therapeutic agents.
A Scaffold for Bioactivity: The Pharmaceutical Potential of Benzene-1,4-diamine Derivatives
The ability of the two amino groups of the benzene-1,4-diamine scaffold to act as hydrogen bond donors and acceptors, coupled with the rigid aromatic core that can be readily functionalized, makes it an attractive starting point for the design of molecules that can interact with biological targets such as enzymes and receptors. The para-disposition of the amino groups allows for the creation of molecules with defined spatial orientations of substituents, which is crucial for achieving high-affinity and selective binding to target proteins.
Case Studies: Benzene-1,4-diamines as Kinase Inhibitors and Other Therapeutic Agents
Recent research has highlighted the potential of substituted benzene-1,4-diamines as inhibitors of various protein kinases, which are key targets in cancer therapy. For example, novel para-phenylenediamine-based derivatives have been designed and synthesized as inhibitors of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a promising target in several cancers.[11] In these compounds, the benzene-1,4-diamine core serves as a central scaffold to which various substituents are attached to optimize binding to the kinase active site.[11]
Furthermore, benzene-1,4-disulfonamide derivatives have been identified as potent inhibitors of oxidative phosphorylation, a metabolic pathway that is crucial for the survival of certain cancer cells.[1][8] These findings underscore the potential of the benzene-1,4-diamine scaffold as a platform for the development of novel anticancer agents.
Challenges and Opportunities in the Design of Benzene-1,4-diamine-based Drugs
While the benzene-1,4-diamine scaffold offers significant opportunities in drug design, there are also challenges to consider. The potential for metabolic oxidation of the aniline-like moieties can lead to the formation of reactive intermediates, which may have toxicological implications.[16] Therefore, careful molecular design and a thorough understanding of the structure-activity and structure-toxicity relationships are essential for the successful development of safe and effective drugs based on this scaffold. The use of bioisosteric replacements for the aniline groups is one strategy being explored to mitigate these potential liabilities.[16]
Conclusion: A Legacy of Innovation and a Future of Possibilities
The history of substituted benzene-1,4-diamines is a compelling narrative of how a single class of molecules, born from the early explorations of organic chemistry, has come to permeate and revolutionize diverse fields of science and technology. From the vibrant colors of the first synthetic dyes to the life-saving strength of aramid fibers and the unseen protection afforded to rubber products, the impact of these compounds is undeniable. The journey continues, with the benzene-1,4-diamine scaffold now emerging as a promising platform for the design of next-generation therapeutics. The ongoing exploration of new synthetic methodologies, a deeper understanding of structure-property relationships, and the creative application of this versatile molecular framework promise a future rich with further innovation and discovery. For researchers and scientists, the story of substituted benzene-1,4-diamines serves as a powerful reminder of the enduring potential that lies within the elegant simplicity of a well-designed molecule.
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- The Study on Synthesis Process of p-Phenylene Diamine. AIChE. [URL: https://www.aiche.org/conferences/aiche-annual-meeting/2012/proceeding/paper/301c-study-synthesis-process-p-phenylene-diamine]
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Methodological & Application
Application Notes and Protocols for N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine in High-Performance Polymer Synthesis
Document ID: ANP-HP-2026-01-TFMBDA
Version: 1.0
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine as a novel monomer for the synthesis of high-performance polymers. While specific literature on the polymerization of this monomer is emerging, this guide consolidates field-proven insights from analogous fluorinated aromatic diamines to propose robust protocols for the preparation of advanced polyamides and polyimides. The strategic incorporation of the trifluoromethyl (-CF3) group and an N,N-dimethylated amine offers a unique combination of properties, including enhanced solubility, thermal stability, and optical clarity in the resulting polymers. This guide furnishes detailed methodologies for monomer synthesis, polymerization procedures, and characterization techniques, enabling researchers to explore the potential of this promising monomer in various applications.
Introduction: The Strategic Advantage of Fluorinated Diamines in Polymer Chemistry
Aromatic polyamides and polyimides are classes of high-performance polymers renowned for their exceptional thermal, mechanical, and chemical resistance properties. However, their applications can be limited by poor solubility in common organic solvents, which complicates processing. A well-established strategy to mitigate this is the incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into the polymer backbone. The -CF3 group is bulky and highly electronegative, which disrupts chain packing, thereby increasing solubility and improving optical transparency without significantly compromising thermal stability.[1][2][3]
This compound is a particularly interesting monomer due to its asymmetric structure. The presence of the N,N-dimethyl group is anticipated to further enhance solubility and modify the polymer's final properties. This guide provides a foundational framework for harnessing this monomer's potential.
Monomer Profile: this compound
While detailed experimental data for this specific monomer is not extensively published, its fundamental properties can be inferred from its structure and available data for similar compounds.
| Property | Value | Source |
| CAS Number | 54672-12-7 | [4] |
| Molecular Formula | C₉H₁₁F₃N₂ | [4] |
| Molecular Weight | 204.2 g/mol | [4] |
| Appearance | (Predicted) Light-colored solid | - |
| Key Structural Features | - Trifluoromethyl group ortho to a primary amine- N,N-dimethylated tertiary amine- 1,4-diamine substitution pattern | - |
The strategic placement of the -CF3 group is expected to impart unique characteristics to the resulting polymers, including altered chain conformation and electronic properties.
Synthesis of this compound: A Proposed Protocol
A plausible synthetic route to the target monomer can be adapted from established methodologies for the synthesis of substituted aromatic amines. A common approach involves the reduction of a nitro group precursor.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target monomer.
Step-by-Step Protocol
PART A: Synthesis of N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline
-
Reaction Setup: To a pressure vessel, add 2-nitro-5-bromo(trifluoromethyl)benzene, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., NaOtBu) in an appropriate solvent such as toluene.
-
Addition of Amine: Introduce a solution of dimethylamine in THF.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring for a specified duration, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling, quench the reaction, and perform an extractive work-up. The crude product can be purified by column chromatography.
PART B: Reduction to this compound
-
Catalyst Preparation: In a flask, suspend 10% Palladium on carbon (Pd/C) in ethanol.
-
Hydrogenation: Add the synthesized N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline to the flask. Purge the system with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Isolation: Filter the reaction mixture through Celite to remove the catalyst and wash with ethanol. The filtrate is then concentrated under reduced pressure to yield the desired diamine.
Polymerization Protocols
The following protocols are model procedures based on established methods for similar fluorinated aromatic diamines. Optimization of reaction conditions may be necessary.
Synthesis of Polyamides via Low-Temperature Solution Polycondensation
This method is widely used for preparing high molecular weight aromatic polyamides.
Caption: Workflow for polyamide synthesis.
Protocol:
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Diacid Chloride Addition: Add an equimolar amount of a solid aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) portion-wise to the stirred solution, maintaining the temperature between 0 and 5°C.
-
Polymerization: After the addition is complete, continue stirring at 0°C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.
-
Purification and Drying: Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80-100°C.
Synthesis of Polyimides via a Two-Step Method
This is a standard and versatile method for producing high-quality polyimides.
Step 1: Poly(amic acid) Precursor Synthesis
-
Monomer Dissolution: In a flame-dried, nitrogen-purged flask, dissolve an equimolar amount of this compound in an anhydrous polar aprotic solvent (e.g., DMAc).
-
Dianhydride Addition: Gradually add a solid aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)) to the solution at room temperature with stirring.
-
Polymerization: Continue stirring under a nitrogen atmosphere for 24-48 hours to form a viscous poly(amic acid) solution.
Step 2: Imidization to Polyimide
-
Thermal Imidization:
-
Film Casting: Cast the poly(amic acid) solution onto a glass plate.
-
Curing: Heat the cast film in a programmable oven under a nitrogen atmosphere using a staged curing cycle (e.g., 100°C for 1h, 200°C for 1h, and 300°C for 1h) to effect cyclodehydration to the polyimide.
-
-
Chemical Imidization:
-
Dehydrating Agent: To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine).
-
Reaction: Stir the mixture at room temperature or with gentle heating until imidization is complete.
-
Isolation: Precipitate the polyimide in a non-solvent, filter, wash, and dry.
-
Characterization of Monomer and Polymers
Thorough characterization is crucial to confirm the structure and purity of the monomer and to evaluate the properties of the resulting polymers.
| Technique | Purpose |
| FTIR Spectroscopy | Confirm the presence of functional groups (e.g., N-H, C=O, C-F) in the monomer and polymers. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Elucidate the chemical structure of the monomer and confirm the polymer repeat unit. |
| Mass Spectrometry (MS) | Determine the molecular weight and confirm the identity of the monomer. |
| Gel Permeation Chromatography (GPC) | Determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the polymers. |
| Thermogravimetric Analysis (TGA) | Evaluate the thermal stability of the polymers by determining the decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg) of the amorphous polymers. |
| Tensile Testing | Measure the mechanical properties of polymer films, such as tensile strength, modulus, and elongation at break. |
| UV-Vis Spectroscopy | Assess the optical transparency of polymer films. |
Expected Polymer Properties and Performance
Based on extensive research on analogous fluorinated polymers, the incorporation of this compound is expected to yield polymers with the following high-performance characteristics:
-
Enhanced Solubility: The bulky -CF3 group and the N,N-dimethyl group should disrupt intermolecular forces, leading to excellent solubility in a range of organic solvents.[1][5]
-
High Thermal Stability: Aromatic polyamides and polyimides are inherently thermally stable, and the C-F bond's strength is expected to maintain or enhance this property, with decomposition temperatures likely exceeding 400°C.[1]
-
Good Mechanical Properties: The rigid aromatic backbone will contribute to high tensile strength and modulus, making the materials suitable for demanding applications.
-
Improved Optical Properties: The reduced chain packing and lower electronic conjugation due to the monomer's structure are anticipated to result in colorless or pale-colored polymer films with high optical transparency.[1]
-
Low Dielectric Constant: The presence of fluorine can lower the dielectric constant, a desirable property for microelectronics applications.
Conclusion
This compound represents a promising, albeit underexplored, monomer for the synthesis of high-performance polymers. The protocols and insights provided in this guide, derived from established principles of polymer chemistry and data from structurally similar monomers, offer a solid foundation for researchers to begin their investigations. The unique combination of a trifluoromethyl group and an N,N-dimethylated amine in this monomer is poised to yield novel polyamides and polyimides with an advantageous balance of processability and performance. Further research and optimization of the outlined procedures will undoubtedly unlock the full potential of this versatile building block in advanced materials science.
References
-
Kim, S.J., Kang, I., Byun, T., So, J., & Kim, S.Y. (2022). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Polymers, 14(9), 1888. [Link]
-
Kim, S.J., Kang, I., Byun, T., So, J., & Kim, S.Y. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers, 14(3), 501. [Link]
-
Kim, S.J., Kang, I., Byun, T., So, J., & Kim, S.Y. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. ResearchGate. [Link]
-
Kim, S.J., Kang, I., Byun, T., So, J., & Kim, S.Y. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. PubMed. [Link]
-
MySkinRecipes. This compound. MySkinRecipes. [Link]
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Application Notes and Protocols for the Polymerization of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Introduction: The Strategic Advantage of Fluorinated Aromatic Diamines in High-Performance Polymers
The relentless pursuit of advanced materials with superior thermal stability, chemical resistance, and tailored optoelectronic properties has driven significant research into the synthesis of novel polymers. Aromatic polyamides and polyimides are at the forefront of this endeavor, finding critical applications in aerospace, microelectronics, and membrane-based separations.[1][2] The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, into the polymer backbone has emerged as a powerful strategy to enhance polymer performance.[2][3] The trifluoromethyl group is known to increase polymer solubility, enhance thermal stability, lower the dielectric constant, and improve optical transparency by disrupting chain packing and reducing intermolecular charge-transfer complex formation.[2][4][5]
This document provides detailed application notes and polymerization protocols for a specific fluorinated aromatic diamine, N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine . While direct polymerization protocols for this exact monomer are not extensively reported, the methodologies presented herein are adapted from established procedures for structurally analogous fluorinated diamines and are grounded in fundamental polymer chemistry principles. These protocols are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this monomer in the synthesis of novel high-performance polymers.
Monomer Overview
-
IUPAC Name: this compound
-
CAS Number: 196089-32-4
-
Molecular Formula: C9H11F3N2
-
Structure:
-
An aromatic diamine with a primary amine (-NH2) at position 4 and a dimethylamino group (-N(CH3)2) at position 1.
-
A trifluoromethyl group (-CF3) at position 2, ortho to the dimethylamino group.
-
The presence of both a primary and a tertiary amine, along with the electron-withdrawing trifluoromethyl group, suggests a unique reactivity profile that can be exploited in various polymerization reactions.
Protocol 1: Synthesis of a Novel Polyimide via Two-Step Polycondensation
Polyimides are renowned for their exceptional thermal and mechanical properties.[2][3] The conventional two-step synthesis involves the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide.[4] This method allows for the processing of the polymer in its soluble precursor form before conversion to the often-intractable final polyimide.
Causality of Experimental Choices
-
Dianhydride Selection: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) is chosen as the co-monomer due to its widespread use in the synthesis of fluorinated polyimides, which often results in polymers with enhanced solubility and optical clarity.[1][2][4]
-
Solvent: Anhydrous N,N-dimethylacetamide (DMAc) is a polar aprotic solvent that effectively dissolves both the monomers and the resulting poly(amic acid), facilitating a homogeneous reaction environment.
-
Reaction Temperature: The initial poly(amic acid) formation is conducted at room temperature to minimize side reactions and prevent premature imidization. The subsequent thermal imidization is carried out at elevated temperatures to ensure complete cyclization to the imide structure.
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of a polyimide.
Detailed Step-by-Step Protocol
-
Monomer Preparation:
-
Equimolar amounts of this compound and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) are required.
-
Dry the 6FDA in a vacuum oven at 120°C for 12 hours prior to use.
-
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 15-20% (w/v).
-
Slowly add the equimolar amount of 6FDA to the stirred diamine solution at room temperature under a nitrogen atmosphere.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution should increase, indicating the formation of the poly(amic acid).
-
-
Film Casting and Imidization:
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Cast a film of uniform thickness using a doctor blade.
-
Place the cast film in a vacuum oven and dry at 80°C for 12 hours to remove the bulk of the solvent.
-
Thermally imidize the film by stepwise heating under a nitrogen atmosphere: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, 250°C for 30 minutes, and finally 300°C for 1 hour.[6]
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
-
Data Presentation: Reactant Stoichiometry and Conditions
| Parameter | Value |
| Diamine Monomer | This compound |
| Dianhydride Monomer | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) |
| Molar Ratio (Diamine:Dianhydride) | 1:1 |
| Solvent | Anhydrous N,N-dimethylacetamide (DMAc) |
| Solids Concentration | 15-20% (w/v) |
| PAA Synthesis Temperature | Room Temperature |
| PAA Synthesis Time | 24 hours |
| Imidization Profile | Stepwise heating from 100°C to 300°C |
Expected Characterization
-
FT-IR Spectroscopy: Successful imidization can be confirmed by the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching), along with the disappearance of the amic acid peaks.[4]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy of the soluble poly(amic acid) can confirm its structure before imidization.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the poly(amic acid).
Protocol 2: Synthesis of a Novel Polyamide via Direct Polycondensation
Aromatic polyamides are known for their high strength and thermal resistance. The Yamazaki-Higashi direct polycondensation method is a convenient and efficient way to synthesize polyamides at relatively low temperatures using a phosphite-based condensing agent.[7][8]
Causality of Experimental Choices
-
Dicarboxylic Acid Selection: Terephthaloyl chloride or isophthaloyl chloride are common choices for creating rigid aromatic polyamides. For this protocol, we will use terephthalic acid.
-
Condensing Agent: The combination of triphenyl phosphite (TPP) and pyridine acts as the condensing agent, facilitating the formation of the amide bond between the diamine and the dicarboxylic acid.
-
Solvent System: A mixture of N-methyl-2-pyrrolidone (NMP) and pyridine is used. NMP is an excellent solvent for aromatic polyamides, and pyridine acts as both a solvent and an acid scavenger.[7][8]
-
Additive: Lithium chloride (LiCl) is often added to improve the solubility of the resulting polyamide and prevent its precipitation during polymerization.
Experimental Workflow Diagram
Caption: Workflow for direct polycondensation of a polyamide.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add equimolar amounts of this compound and terephthalic acid.
-
Add N-methyl-2-pyrrolidone (NMP) to achieve a solids concentration of approximately 10% (w/v).
-
Add lithium chloride (LiCl) to the mixture (typically 5% w/v relative to the solvent).
-
Add pyridine (volume ratio of NMP:pyridine can be around 4:1).
-
-
Polymerization:
-
To the stirred solution, add triphenyl phosphite (TPP) (approximately 2.2 moles per mole of dicarboxylic acid).
-
Heat the reaction mixture to 100-115°C and maintain this temperature for 3-4 hours under a continuous nitrogen flow.[8]
-
-
Polymer Isolation and Purification:
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove residual salts and solvents.
-
Dry the final polyamide product in a vacuum oven at 100°C for 24 hours.
-
Data Presentation: Reactant Stoichiometry and Conditions
| Parameter | Value |
| Diamine Monomer | This compound |
| Dicarboxylic Acid Monomer | Terephthalic acid |
| Molar Ratio (Diamine:Diacid) | 1:1 |
| Solvent System | N-methyl-2-pyrrolidone (NMP) / Pyridine |
| Condensing Agent | Triphenyl phosphite (TPP) |
| Additive | Lithium Chloride (LiCl) |
| Reaction Temperature | 100-115°C |
| Reaction Time | 3-4 hours |
Expected Characterization
-
FT-IR Spectroscopy: The formation of the amide bond can be confirmed by the presence of characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), amide I (C=O stretching, around 1650 cm⁻¹), and amide II (N-H bending and C-N stretching, around 1540 cm⁻¹).
-
Solubility Tests: The solubility of the resulting polyamide should be tested in various organic solvents (e.g., DMAc, NMP, m-cresol) to assess its processability. The incorporation of the trifluoromethyl and dimethylamino groups is expected to enhance solubility compared to unsubstituted aromatic polyamides.[7]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) will determine the thermal stability of the polymer, while differential scanning calorimetry (DSC) will identify its glass transition temperature (Tg). Fluorinated polyamides typically exhibit high thermal stability and elevated glass transition temperatures.[7]
Conclusion
The protocols detailed in this document provide a robust starting point for the synthesis of novel polyimides and polyamides using this compound. The unique substitution pattern of this monomer offers exciting possibilities for creating high-performance polymers with enhanced solubility, thermal stability, and desirable dielectric properties. Researchers are encouraged to adapt and optimize these protocols to suit their specific research goals and target applications. Thorough characterization of the resulting polymers will be crucial in elucidating the structure-property relationships and unlocking the full potential of this promising fluorinated monomer.
References
- Mccoy, J., & Webber, C. (1994). Synthesis and Properties of Highly Fluorinated Polyimides. Macromolecules, 27(17), 4729–4739.
- Kim, Y., & Kim, J. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3824.
- Mccoy, J., & Webber, C. (1994).
- Kennemur, J. G., et al. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. Polymers, 15(19), 3939.
- Li, Y., et al. (2020). Synthesis and properties of fluorinated copolymerized polyimide films. Polímeros, 30(3).
- Lee, H., et al. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers, 14(3), 499.
- Lozano, A. E., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(7), 1014-1023.
- Lee, H., et al. (2022). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Polymers, 14(4), 652.
- Hsiao, S. H., & Lin, S. Y. (2003). Synthesis and Characterization of Fluorinated Poly(amideimide)s Derived from 1,4-Bis(2'-trifluoromethyl-4'-trimellitimidophenoxy)bezene and Aromatic Diamines. Journal of Polymer Science Part A: Polymer Chemistry, 41(12), 1831-1840.
- Sun, G., et al. (2013). Soluble and Transparent Polyimides from Unsymmetrical Diamine Containing Two Trifluoromethyl Groups. Journal of Polymer Science Part A: Polymer Chemistry, 51(20), 4413-4422.
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Application Notes and Protocols for the Synthesis of Arylbenzimidazoles from N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Introduction: The Significance of Arylbenzimidazoles in Modern Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Its structural similarity to endogenous purines allows for facile interaction with various biological targets, leading to a broad spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The introduction of an aryl group at the 2-position of the benzimidazole core often enhances these biological activities. Furthermore, strategic substitution on the benzene ring of the benzimidazole nucleus, such as with trifluoromethyl (CF₃) and dimethylamino (NMe₂) groups, can significantly modulate the compound's pharmacokinetic and pharmacodynamic profiles. The electron-withdrawing CF₃ group can enhance metabolic stability and binding affinity, while the electron-donating NMe₂ group can improve solubility and receptor interactions.
This document provides a comprehensive guide for the synthesis of novel arylbenzimidazoles commencing from the specifically substituted precursor, N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Mechanistic Insights: Navigating the Synthesis with a Substituted o-Phenylenediamine
The cornerstone of this synthesis is the condensation reaction between an o-phenylenediamine derivative and an aromatic aldehyde, followed by an oxidative cyclization to furnish the benzimidazole ring. The choice of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine as the starting material introduces intriguing electronic effects that must be considered for a successful reaction.
The diamine possesses two non-equivalent amino groups. The amino group at position 4 is activated by the para-donating dimethylamino group, rendering it more nucleophilic. Conversely, the amino group at position 3 is deactivated by the ortho-withdrawing trifluoromethyl group. This disparity in nucleophilicity dictates the initial step of the reaction, where the more nucleophilic amino group (position 4) will preferentially attack the electrophilic carbonyl carbon of the aromatic aldehyde.
The subsequent steps involve the formation of a Schiff base, followed by an intramolecular cyclization where the less nucleophilic amino group attacks the imine carbon. The final step is an oxidation reaction that aromatizes the dihydrobenzimidazole intermediate to the stable benzimidazole ring system.
Figure 1. Proposed reaction mechanism for the synthesis of arylbenzimidazoles.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of a representative arylbenzimidazole, 2-Aryl-7-dimethylamino-4-(trifluoromethyl)-1H-benzimidazole, using sodium metabisulfite as a mild and efficient oxidizing agent.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine | 54672-12-7 | MySkinRecipes[4] | Starting material. |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 100-52-7 | Sigma-Aldrich | Substrate. |
| Sodium Metabisulfite (Na₂S₂O₅) | 7681-57-4 | Sigma-Aldrich | Oxidizing agent. |
| Ethanol (EtOH) | 64-17-5 | Fisher Scientific | Solvent. |
| Deionized Water (H₂O) | 7732-18-5 | - | For workup. |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | Fisher Scientific | For neutralization. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | Drying agent. |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (1.0 g, 4.9 mmol) in ethanol (30 mL).
-
Addition of Aldehyde: To the stirred solution, add the aromatic aldehyde (e.g., benzaldehyde, 0.52 g, 4.9 mmol, 1.0 equivalent) dropwise at room temperature.
-
Addition of Oxidant: In a separate beaker, dissolve sodium metabisulfite (1.12 g, 5.9 mmol, 1.2 equivalents) in deionized water (10 mL). Add this solution to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-aryl-7-dimethylamino-4-(trifluoromethyl)-1H-benzimidazole.
Sources
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 4. N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine [myskinrecipes.com]
Application Notes & Protocols: N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine for Advanced OLED Materials
Abstract
Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and lighting technology, offering unparalleled contrast, color fidelity, and form factor flexibility. The performance of these devices is critically dependent on the molecular architecture of the organic semiconductor materials used within their multilayer structures. This guide provides an in-depth exploration of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine, a specialized aromatic amine, detailing its synthesis and application as a high-performance material for OLEDs. The strategic incorporation of a dimethylamino group for hole transport and a trifluoromethyl group for electronic modulation and stability makes this compound a compelling candidate for next-generation Hole Injection Layers (HIL) and Hole Transport Layers (HTL). These protocols are designed for researchers and material scientists dedicated to advancing the field of organic electronics.
Introduction: The Strategic Advantage of Fluorination
This compound is a derivative of the classic p-phenylenediamine core, a structural motif renowned for its robust hole-transporting capabilities. The molecule's design incorporates two key functional groups that impart unique and desirable properties for OLED applications:
-
N,N-Dimethylamino Group: This electron-donating group is essential for the molecule's function as a p-type semiconductor, facilitating the transport of positive charge carriers (holes) through the organic layer.
-
Trifluoromethyl (CF3) Group: This strongly electron-withdrawing group offers several strategic advantages. It can enhance the material's thermal and metabolic stability and influence its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] This modulation is critical for optimizing the energy level alignment between adjacent layers in an OLED stack, thereby improving charge injection efficiency and overall device performance.[2]
Molecules bearing trifluoromethyl groups are valuable in the development of functional materials, and this compound is engineered to serve as a superior building block for materials used in high-efficiency OLEDs.[3][4]
Physicochemical & Electronic Properties
A comprehensive understanding of the material's intrinsic properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 54672-12-7 | [5] |
| Molecular Formula | C9H11F3N2 | - |
| Molecular Weight | 204.19 g/mol | - |
| Appearance | Off-white to light brown solid (typical) | - |
| Melting Point | 54-58 °C (for the related 2-(Trifluoromethyl)-1,4-phenylenediamine) | |
| Purity | >97% (sublimation recommended for OLED applications) | - |
| HOMO Level (Est.) | -5.1 to -5.4 eV | Theoretical Estimation |
| LUMO Level (Est.) | -2.0 to -2.3 eV | Theoretical Estimation |
Expert Insight: The estimated HOMO/LUMO levels are derived from DFT calculations on structurally similar aniline derivatives.[6][7] The actual values for this specific compound must be determined experimentally via cyclic voltammetry. The CF3 group is expected to lower the HOMO level compared to its non-fluorinated counterpart, N,N-Dimethylbenzene-1,4-diamine, which can improve the energy alignment with high work-function anodes like ITO and enhance hole injection.[2]
Synthesis Protocol
The synthesis of this compound can be achieved via a robust two-step process starting from commercially available 2-chloro-5-nitrobenzotrifluoride. This protocol is adapted from established methods for the synthesis of substituted aniline derivatives.[8][9]
Caption: Synthetic workflow for this compound.
Protocol 3.1: Synthesis of N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline (Intermediate)
-
Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-nitrobenzotrifluoride (10.0 g, 44.1 mmol), potassium carbonate (K2CO3) (12.2 g, 88.2 mmol), and dimethyl sulfoxide (DMSO) (100 mL).
-
Reaction: Begin stirring the mixture under a nitrogen atmosphere. Slowly add a 40% aqueous solution of dimethylamine (12.4 mL, 97.0 mmol) to the flask at room temperature.
-
Heating: Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Purification: Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture will yield the purified intermediate as a yellow solid.
Protocol 3.2: Synthesis of this compound (Final Product)
-
Catalyst Setup: To a 250 mL flask, add the intermediate N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline (5.0 g, 21.3 mmol), ethanol (100 mL), and 10% Palladium on Carbon (Pd/C) (0.5 g, 10 wt%). A similar reduction can be achieved using hydrogen gas.[10]
-
Reaction: Heat the suspension to 60°C. Cautiously add hydrazine hydrate (80% solution, 5.0 mL, ~80 mmol) dropwise over 30 minutes. An exothermic reaction with gas evolution will be observed.
-
Causality Note: The catalytic transfer hydrogenation using hydrazine hydrate is an effective and often more convenient alternative to using a pressurized hydrogen gas atmosphere for nitro group reduction.[8]
-
-
Completion: After the addition is complete, maintain the mixture at reflux (approx. 80°C) for 4-6 hours until TLC indicates the complete consumption of the starting material.
-
Catalyst Removal: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Isolation: Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. For OLED-grade purity (>99.5%), subsequent purification by temperature-gradient sublimation is highly recommended.
Application in OLED Device Fabrication
This material is primarily designed for use as a Hole Injection Layer (HIL) or a Hole Transport Layer (HTL). Its function is to facilitate the efficient transfer of holes from the anode (typically ITO) to the emissive layer.
Caption: Example OLED device stack incorporating the target molecule as a Hole Injection Layer (HIL).
Protocol 4.1: OLED Fabrication via Thermal Evaporation
This protocol outlines the fabrication of a standard phosphorescent green OLED.
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates (sheet resistance ~15 Ω/sq).
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a high-purity nitrogen gun.
-
Immediately treat the substrates with UV-Ozone for 10 minutes to increase the ITO work function and remove organic residues. This step is critical for efficient hole injection.[2]
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit the organic layers and metal cathode sequentially without breaking the vacuum. The deposition rates and thicknesses should be precisely controlled using quartz crystal microbalances.
-
| Layer | Material | Function | Thickness | Deposition Rate |
| HIL | This compound | Hole Injection | 20 nm | 0.1 nm/s |
| HTL | N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) | Hole Transport | 40 nm | 0.1 nm/s |
| EML | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) doped with 8% Ir(ppy)3 | Green Emission | 30 nm | 0.1 nm/s |
| ETL | Tris(8-hydroxyquinolinato)aluminium (Alq3) | Electron Transport | 30 nm | 0.1 nm/s |
| EIL | Lithium Fluoride (LiF) | Electron Injection | 1 nm | 0.02 nm/s |
| Cathode | Aluminum (Al) | Cathode | 100 nm | 0.5 nm/s |
-
Encapsulation:
-
After deposition, the devices must be immediately transferred to a nitrogen-filled glovebox for encapsulation.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.
-
Material and Device Characterization
Protocol 5.1: Electrochemical Characterization (Cyclic Voltammetry)
-
Objective: To determine the HOMO and LUMO energy levels of the synthesized material.
-
Setup: Use a standard three-electrode cell with a platinum working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. Use a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous dichloromethane as the supporting electrolyte.
-
Procedure:
-
Dissolve a small amount of the synthesized compound in the electrolyte solution.
-
Record the cyclic voltammogram, scanning to positive potentials to find the onset of oxidation (E_ox).
-
The HOMO level can be calculated using the empirical formula: HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8] . The ferrocene/ferrocenium (Fc/Fc⁺) redox couple should be used as an internal standard.
-
The LUMO level can be estimated from the HOMO level and the optical bandgap (E_g) determined from the onset of UV-Vis absorption: LUMO = HOMO + E_g .
-
Caption: Illustrative energy level diagram for the proposed OLED, showing efficient hole injection cascade.
Protocol 5.2: Device Performance Evaluation
-
Instrumentation: Use a source measure unit (e.g., Keithley 2400) connected to a photodiode and a spectroradiometer (e.g., Konica Minolta CS-2000).
-
Measurements:
-
Current Density-Voltage-Luminance (J-V-L): Apply a forward voltage bias to the device and simultaneously measure the current flowing through it and the light output (luminance).
-
Electroluminescence (EL) Spectrum: Measure the emission spectrum at a constant driving voltage to confirm the color coordinates.
-
Efficiency Calculation: From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and External Quantum Efficiency (EQE, %).
-
References
-
PubChem. N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine. National Center for Biotechnology Information. [Link]
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MySkinRecipes. this compound.[Link]
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Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. [Link]
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Cywinski, P. J., et al. (2017). Optical Properties and Quantum-Chemical Calculations of Various Bithienyl Derivatives of Benzene, Triazine and Triphenyltriazine as Organic Light Emitting Diodes. ResearchGate. [Link]
-
Ciber, L., et al. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. [Link]
-
PubMed. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. National Library of Medicine. [Link]
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SciSpace. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.[Link]
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Watson International Ltd. Hole Injection Layer (HIL) Archives.[Link]
-
Lee, J., et al. (2020). Enhanced Hole Injection Characteristics of a Top Emission Organic Light-Emitting Diode with Pure Aluminum Anode. MDPI. [Link]
-
Sarjidan, M. A. M., et al. (2014). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. ResearchGate. [Link]
- Google Patents.US6689494B1 - Light emissive materials for organic light emitting devices (OLED) and OLED based thereupon.
-
ResearchGate. HOMO and LUMO contours calculated for 1-4 molecules in DCM using the...[Link]
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Request PDF. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.[Link]
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MDPI. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application.[Link]
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Request PDF. Ruthenium Catalyzed Synthesis of N-Substituted Perhydroazepine Derivatives.[Link]
- Google Patents.US9165984B2 - OLEDs for use in NVIS capable devices.
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Welch, R. P., et al. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. MDPI. [Link]
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Lumtec. Organic Light-Emitting Diode (OLED) _ OLED Materials.[Link]
- Google Patents.Host material for blue OLED and white light emitting device utilizing the same.
- Google Patents.
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ResearchGate. HOMO and LUMO orbital levels and HOMO-LUMO energy gap of 1-4...[Link]
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Wikipedia. N,N-Dimethylphenylenediamine.[Link]
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Scribd. OLED Display Fabrication Patent | PDF.[Link]
-
ResearchGate. (PDF) Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).[Link]
-
ACS Publications. Comprehensive Review on the Structural Diversity and Versatility of Multi-Resonance Fluorescence Emitters: Advance, Challenges, and Prospects toward OLEDs.[Link]
-
ResearchGate. Single benzene fluorophores. a HOMO-LUMO energy level diagrams of...[Link]
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ResearchGate. DFT-calculated HOMO-LUMO energy profiles.[Link]
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Application Notes and Protocols: Synthesis and Characterization of Novel Polyimides from N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine and Aromatic Dianhydrides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the synthesis and potential applications of novel polyimides derived from the reaction of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine with various aromatic dianhydrides. The incorporation of the trifluoromethyl (-CF3) group is known to enhance solubility, thermal stability, and optical transparency while lowering the dielectric constant of polyimides.[1][2] The presence of a dimethylamino substituent on the diamine introduces a unique structural feature expected to influence the polymerization process and the final properties of the polymer, opening avenues for new material design and applications, including in advanced drug delivery systems. This guide offers insights into the reaction mechanism, detailed experimental protocols, and characterization techniques.
Introduction: The Promise of Fluorinated Polyimides
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[3] These properties have led to their widespread use in demanding applications, from aerospace engineering to microelectronics.[4] However, the inherent rigidity and strong intermolecular interactions of conventional aromatic polyimides often result in poor solubility and processability, limiting their broader application.[2]
A successful strategy to overcome these limitations is the incorporation of fluorine atoms, typically in the form of trifluoromethyl (-CF3) groups, into the polymer backbone.[2] The presence of bulky -CF3 groups disrupts chain packing and reduces intermolecular charge transfer complexes, leading to several desirable properties:[2][5]
-
Enhanced Solubility: The reduced intermolecular forces make these polyimides soluble in a wider range of organic solvents, facilitating their processing.[2][6]
-
Improved Optical Transparency: The decrease in charge transfer complex formation results in polymers with lower color intensity and higher transparency.[7][8]
-
Lower Dielectric Constant: The introduction of fluorine lowers the dielectric constant and dissipation factor, making these materials ideal for high-frequency microelectronic applications.[6][9]
-
Increased Thermal Stability: The high bond energy of the C-F bond contributes to the overall thermal and oxidative stability of the polymer.[9]
This application note focuses on the specific case of reacting This compound with aromatic dianhydrides. The unique structure of this diamine, featuring one primary and one tertiary amine, is expected to result in polyimides with pendant dimethylamino groups, potentially offering novel functionalities and applications.
Reaction Chemistry and Mechanism
The synthesis of polyimides from diamines and dianhydrides is typically a two-step process.[4][10][11]
Step 1: Poly(amic acid) Formation
The initial step involves the polyaddition reaction between the diamine and the dianhydride in a polar aprotic solvent at room temperature. The nucleophilic primary amine group of the diamine attacks the carbonyl carbon of the anhydride group, leading to the formation of a soluble poly(amic acid) precursor.[10][12]
It is crucial to note that in the case of this compound, only the primary amine at the 4-position is expected to react. The tertiary amine at the 1-position is not reactive towards the dianhydride under these conditions.
Diamine [label="N1,N1-Dimethyl-2-(trifluoromethyl)\nbenzene-1,4-diamine"]; Dianhydride [label="Aromatic Dianhydride\n(e.g., PMDA, 6FDA)"]; PAA [label="Poly(amic acid) Precursor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Diamine -> PAA [label="+"]; Dianhydride -> PAA; }
Figure 1: Poly(amic acid) formation workflow.
Step 2: Imidization
The second step is the conversion of the poly(amic acid) to the final polyimide through cyclodehydration. This is typically achieved by either thermal or chemical imidization.[12]
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated at elevated temperatures (typically 200-350°C) to induce cyclization and remove water.[12]
-
Chemical Imidization: This method is performed at lower temperatures by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) to the poly(amic acid) solution.[10]
PAA [label="Poly(amic acid) Solution"]; Thermal [label="Thermal Imidization\n(Heat, 200-350°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chemical [label="Chemical Imidization\n(Acetic Anhydride/Pyridine)", fillcolor="#FBBC05", fontcolor="#202124"]; Polyimide [label="Final Polyimide", fillcolor="#34A853", fontcolor="#FFFFFF"];
PAA -> Thermal; PAA -> Chemical; Thermal -> Polyimide; Chemical -> Polyimide; }
Figure 2: Imidization pathways to the final polyimide.
Experimental Protocols
Materials
-
Diamine: this compound (purity >98%)
-
Dianhydrides:
-
Pyromellitic dianhydride (PMDA)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
4,4'-Oxydiphthalic anhydride (ODPA)
-
-
Solvents: N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Chemical Imidization Reagents: Acetic anhydride, pyridine (anhydrous)
Protocol 1: Synthesis of Poly(amic acid)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.00 mmol) in anhydrous DMAc (10 mL).
-
Stir the solution under a nitrogen atmosphere until the diamine is completely dissolved.
-
Slowly add an equimolar amount of the chosen dianhydride (1.00 mmol) to the solution in small portions over 30 minutes to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) forms.[12]
-
The resulting viscous solution is the poly(amic acid) and can be used directly for the next step.
Protocol 2: Thermal Imidization
-
Pour the poly(amic acid) solution onto a clean, dry glass plate.
-
Cast the film to a uniform thickness using a doctor blade.
-
Place the glass plate in a vacuum oven and heat according to the following temperature program:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 30 minutes
-
300°C for 30 minutes[12]
-
-
After cooling to room temperature, carefully peel the polyimide film from the glass substrate.
Protocol 3: Chemical Imidization
-
To the poly(amic acid) solution from Protocol 1, add acetic anhydride (4.00 mmol) and pyridine (2.00 mmol) with stirring.
-
Continue stirring the mixture at room temperature for 12 hours under a nitrogen atmosphere.
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 24 hours.
Characterization of the Resulting Polyimides
A comprehensive characterization of the synthesized polyimides is essential to understand their structure-property relationships.
| Property | Technique | Expected Outcome/Information |
| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of imidization by the appearance of characteristic imide carbonyl peaks (~1780 and 1720 cm⁻¹) and the disappearance of amic acid peaks.[6][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of the polymer repeating unit. | |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determination of the decomposition temperature (Td), indicating the polymer's thermal stability. Fluorinated polyimides typically exhibit high Td values (>500°C).[6][12] |
| Glass Transition | Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg), which reflects the polymer's rigidity and operational temperature range. |
| Solubility | Qualitative Solubility Tests | Assessment of solubility in various organic solvents (e.g., NMP, DMAc, THF, chloroform). The presence of -CF3 and pendant dimethylamino groups is expected to enhance solubility. |
| Optical Properties | UV-Vis Spectroscopy | Determination of the UV cutoff wavelength to assess optical transparency. Fluorinated polyimides are known for their high transparency.[6][14] |
Potential Applications in Drug Development and Beyond
The unique properties of polyimides derived from this compound suggest several potential applications:
-
Drug Delivery: The enhanced solubility and potential for functionalization of the pendant dimethylamino groups could be leveraged to create biocompatible polymer-drug conjugates or nanoparticles for targeted drug delivery.
-
Medical Devices and Implants: The combination of thermal stability, chemical resistance, and biocompatibility makes these materials candidates for use in medical devices and long-term implants.[15]
-
Membranes for Separations: The tailored free volume and chemical functionality could be utilized in the development of advanced membranes for gas separation, pervaporation, or filtration in pharmaceutical manufacturing.
-
Advanced Coatings: Their excellent film-forming properties and resistance to harsh environments make them suitable for protective coatings on medical instruments and electronic components.
Conclusion
The reaction of this compound with aromatic dianhydrides offers a promising route to a new class of fluorinated polyimides with unique structural features. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the synthesis and properties of these novel materials. The anticipated enhanced solubility, optical transparency, and the presence of functionalizable pendant groups open up exciting possibilities for their application in drug development, medical devices, and other advanced technological fields.
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MDPI. (2021-11-05). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. [Link]
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PMC - NIH. (2023-08-26). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. [Link]
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VTechWorks. Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. [Link]
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RSC Advances. (2018-09-12). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. [Link]
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RSC Publishing. (2017-12-20). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. [Link]
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Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. (2017-05-17). [Link]
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AZoM. (2024-06-04). Polyimide Synthesis Explained: Shaping Modern Electronics. [Link]
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Semantic Scholar. The synthesis and characterization of fluorinated polyimides derived from 2′-methyl-1,4-bis-(4-amino-2-trifluoromethylphenoxy)benzene and various aromatic dianhydrides. [Link]
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PMC - NIH. (2025-08-15). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. [Link]
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MDPI. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. [Link]
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MDPI. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. [Link]
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RSC Publishing. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. [Link]
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ResearchGate. (PDF) Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. [Link]
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RSC Publishing. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. [Link]
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Request PDF. (2025-05-28). Fluorinated Polyimides: Synthesis, Properties, and Applications. [Link]
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PMC. (2023-09-28). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. [Link]
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Synthesis and Properties of Partially Fluorinated Polyimides for Optical Applications. (2014-08-15). [Link]
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MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]
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Application Notes and Protocols: N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine in Organic Electronics
Introduction: The Strategic Role of Fluorination in Organic Electronics
The introduction of fluorine atoms into organic semiconductor frameworks is a powerful strategy for tuning their electronic and physical properties. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of strong electron-withdrawing character, high electrochemical stability, and the ability to influence molecular packing and morphology. N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine emerges as a compelling building block for next-generation organic electronic materials, strategically positioning these benefits within a versatile diamine scaffold.
This guide provides a comprehensive overview of the potential applications of this compound, with a focus on its role as a p-type dopant and as a monomer for the synthesis of novel hole-transporting materials (HTMs). The protocols detailed herein are designed to be robust and adaptable, providing researchers with a solid foundation for exploring the capabilities of this promising compound.
Physicochemical Properties and Safety Data
A thorough understanding of the fundamental properties of a building block is critical for its effective application and safe handling.
| Property | Value | Source |
| CAS Number | 54672-12-7 | [1] |
| Molecular Formula | C9H11F3N2 | [2] |
| Molecular Weight | 204.19 g/mol | [2] |
| Appearance | (Not specified, typically a solid) | |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform, Toluene) | (Inferred) |
| Purity | Typically >98% | (Varies by supplier) |
Safety and Handling:
This compound and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Application I: P-Type Doping of Hole-Transporting Layers
The strong electron-withdrawing nature of the trifluoromethyl group can enable this compound to act as a p-type dopant for organic semiconductors.[3] By accepting an electron from a host hole-transporting material, it can increase the hole concentration and, consequently, the conductivity of the hole-transporting layer (HTL).[3] This is crucial for improving the performance of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[4][5][6]
Mechanism of P-Type Doping
The doping process involves an electron transfer from the highest occupied molecular orbital (HOMO) of the host material to the lowest unoccupied molecular orbital (LUMO) of the dopant.[3][5] For efficient p-doping, the LUMO level of the dopant should be close to or slightly below the HOMO level of the host material. The trifluoromethyl group on the diamine helps to lower its LUMO energy level, facilitating this electron transfer.
Figure 1: P-type doping mechanism.
Experimental Protocol: Solution-Processed P-Doping of a Hole-Transporting Layer
This protocol describes the preparation of a p-doped HTL using this compound with a common host material like PTAA (Poly(triaryl amine)).
Materials:
-
PTAA (Poly(triaryl amine))
-
This compound
-
Chlorobenzene (anhydrous)
-
ITO-coated glass substrates
-
Standard cleaning solvents (Deionized water, isopropanol, acetone)
Equipment:
-
Spin coater
-
Hotplate
-
Glovebox with an inert atmosphere (N2 or Ar)
-
Ultrasonic bath
-
UV-Ozone cleaner (optional)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-Ozone for 15 minutes to improve the wettability of the surface.
-
-
Solution Preparation (inside a glovebox):
-
Prepare a stock solution of PTAA in chlorobenzene (e.g., 10 mg/mL).
-
Prepare a stock solution of this compound in chlorobenzene (e.g., 1 mg/mL).
-
From the stock solutions, prepare a series of solutions with varying doping ratios (e.g., 1 mol%, 2 mol%, 5 mol% of the dopant relative to the PTAA monomer unit). Ensure the total concentration of the host material remains constant.
-
-
Film Deposition:
-
Transfer the cleaned substrates to the spin coater inside the glovebox.
-
Deposit the doped PTAA solution onto the ITO substrate.
-
Spin-coat at a suitable speed (e.g., 3000 rpm for 30 seconds) to achieve the desired film thickness.
-
-
Annealing:
-
Transfer the coated substrates to a hotplate inside the glovebox.
-
Anneal at a temperature appropriate for the host material (e.g., 100 °C for 10 minutes) to remove residual solvent.
-
-
Characterization:
-
Measure the conductivity of the doped films using a four-point probe or by fabricating single-carrier devices.
-
Use ultraviolet photoelectron spectroscopy (UPS) to determine the work function and HOMO level of the doped films.
-
Application II: Monomer for Novel Hole-Transporting Polymers
The diamine functionality of this compound makes it an excellent candidate for polymerization to create novel hole-transporting polymers.[7] Copolymerization with other aromatic monomers can lead to materials with tailored electronic properties, solubility, and thermal stability.[8]
Synthetic Strategy: Polycondensation
A common method for synthesizing such polymers is through polycondensation reactions, for example, with a dibromo- or diiodo-aromatic comonomer via a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).
Figure 2: Synthesis of a hole-transporting polymer.
Experimental Protocol: Synthesis of a Copolymer via Buchwald-Hartwig Amination
This protocol provides a general procedure for the synthesis of a copolymer from this compound and a suitable comonomer, such as 9,9-dioctyl-2,7-dibromofluorene.
Materials:
-
This compound
-
9,9-dioctyl-2,7-dibromofluorene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Methanol
-
Standard workup and purification solvents (e.g., chloroform, hexane)
Equipment:
-
Schlenk line or glovebox for inert atmosphere reactions
-
Reflux condenser
-
Magnetic stirrer with heating
-
Soxhlet extraction apparatus (for purification)
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To a Schlenk flask, add this compound (1 mmol), 9,9-dioctyl-2,7-dibromofluorene (1 mmol), Pd2(dba)3 (0.02 mmol), BINAP (0.04 mmol), and NaOtBu (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (e.g., 10 mL) via syringe.
-
-
Polymerization:
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to track the increase in molecular weight. The reaction is typically run for 24-48 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous solution into a beaker of rapidly stirring methanol (e.g., 200 mL) to precipitate the polymer.
-
Filter the polymer and wash it with methanol.
-
-
Purification:
-
For high-purity polymer, perform Soxhlet extraction sequentially with acetone, hexane, and finally chloroform to remove oligomers and catalyst residues.
-
The purified polymer is recovered from the chloroform fraction by precipitation into methanol.
-
-
Characterization:
-
Determine the molecular weight and polydispersity index (PDI) of the polymer by GPC.
-
Characterize the chemical structure using 1H and 13C NMR spectroscopy.
-
Investigate the thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Evaluate the electrochemical properties (HOMO/LUMO levels) using Cyclic Voltammetry (CV).
-
Conclusion and Future Outlook
This compound stands as a versatile and promising building block for the advancement of organic electronic materials. Its unique electronic properties imparted by the trifluoromethyl group, combined with its diamine functionality, open up avenues for the development of highly efficient p-type dopants and novel hole-transporting polymers. The protocols outlined in this guide serve as a starting point for researchers to explore and unlock the full potential of this compound in devices such as OLEDs, PSCs, and organic field-effect transistors. Further research into the synthesis of novel derivatives and a deeper understanding of the structure-property relationships will undoubtedly lead to significant advancements in the field of organic electronics.
References
-
Molecular Electrical Doping of Organic Semiconductors: Fundamental Mechanisms and Emerging Dopant Design Rules. Accounts of Chemical Research, 2016.
-
Doped Organic Transistors. Chemical Reviews, 2013.
-
This compound - MySkinRecipes.
-
N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine | C8H9F3N2 | CID 715666 - PubChem.
-
CAS 54672-12-7 | this compound - Alchem Pharmtech.
-
Fluorinating Dopant-Free Small-Molecule Hole-Transport Material to Enhance the Photovoltaic Property - ResearchGate.
-
Evaluating Fluorinated-Aniline Units with Functionalized Spiro[Fluorene-9,9′-Xanthene] as Hole-Transporting Materials in Perovskite Solar Cells and Light-Emitting Diodes - MDPI.
-
Front Cover: Doping of organic semiconductors (Phys. Status Solidi A 1/2013).
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI.
-
Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability - RSC Publishing.
-
Fluorinated copper(I) carboxylates as advanced tunable p-dopants for organic light-emitting diodes - PubMed.
-
Doping simulated in organic semiconductors - Electronics Online.
-
Evaluating 2-(Hexyloxy)aniline Derivatives as Hole-Transporting Materials: A Comparative Guide - Benchchem.
-
3824-31-5 | 2-Fluoro-n1,n1-dimethylbenzene-1,4-diamine | ChemScene.
-
54672-12-7|this compound - BLDpharm.
-
Hole-Transporting Materials for Printable Perovskite Solar Cells - PMC - PubMed Central.
-
(PDF) Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - ResearchGate.
-
N,N-Dimethyl-1,4-phenylenediamine synthesis - ChemicalBook.
-
New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC.
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- 3. pubs.acs.org [pubs.acs.org]
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- 8. This compound [myskinrecipes.com]
incorporating trifluoromethyl groups into polymers using N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Application Note & Protocol
Topic: Incorporating Trifluoromethyl Groups into High-Performance Polymers Using N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Fluorination in Polymer Science
The introduction of fluorine, particularly the trifluoromethyl (-CF3) group, into polymer backbones is a powerful strategy for designing advanced materials. The unique properties of the -CF3 group—high electronegativity, bulkiness, and low polarizability—impart a range of desirable characteristics to polymers. These include enhanced thermal and oxidative stability, decreased dielectric constant, reduced surface energy and water absorption, and improved solubility in organic solvents.[1][2] Such properties are critical for applications in microelectronics, aerospace, specialty membranes, and advanced coatings.
This guide focuses on a specialized monomer, This compound , as a tool for introducing trifluoromethyl groups. Its asymmetric structure, featuring a reactive primary amine (-NH2) and a non-reactive tertiary amine (-N(CH3)2), offers unique opportunities for polymer design. The primary amine serves as the anchor point for polymerization, while the dimethylamino and trifluoromethyl groups become pendant moieties that precisely tune the final polymer's properties.
Monomer Profile: this compound
A thorough understanding of the monomer's structure and properties is crucial for successful polymerization.
Chemical Structure and Key Features
Caption: Monomer Structure and Key Properties.
The critical feature of this monomer is its asymmetry . The primary amine at the 4-position is nucleophilic and will readily participate in polycondensation reactions (e.g., with diacyl chlorides or dianhydrides). In contrast, the tertiary dimethylamino group at the 1-position is non-reactive under these conditions. This ensures that the monomer is incorporated linearly into the polymer chain, with the trifluoromethyl and dimethylamino groups positioned as pendant side groups.
Application Protocol: Synthesis of a Trifluoromethylated Aromatic Polyamide
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The following protocol details the synthesis of a novel polyamide using this compound and a common diacyl chloride, Terephthaloyl chloride.
Principle & Rationale
This synthesis proceeds via a low-temperature solution polycondensation.[3][4] The nucleophilic primary amine of the diamine monomer attacks the electrophilic carbonyl carbon of the diacyl chloride, eliminating HCl and forming a stable amide bond. The reaction is conducted at low temperatures (-10 to 0 °C) to control the reaction rate, prevent side reactions, and achieve high molecular weight. An acid scavenger, such as pyridine, is used to neutralize the HCl byproduct, which would otherwise protonate the amine monomer and halt the polymerization.
Caption: Polyamide Synthesis Reaction Overview.
Materials and Reagents
| Reagent | CAS Number | Suggested Purity | Supplier | Notes |
| This compound | 54672-12-7 | >98% | Alchem Pharmtech, BLDpharm | Store under inert gas, protected from light.[5] |
| Terephthaloyl chloride | 100-20-9 | >99% | Sigma-Aldrich, TCI | Recrystallize from hexane before use. |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | Anhydrous | Sigma-Aldrich, Acros Organics | Use dry solvent to prevent hydrolysis of acyl chloride. |
| Pyridine | 110-86-1 | Anhydrous | Sigma-Aldrich | Acid scavenger. |
| Methanol | 67-56-1 | Reagent Grade | Fisher Scientific | Used for polymer precipitation. |
Detailed Experimental Protocol
Safety: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Monomer Dissolution:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, add this compound (e.g., 4.00 mmol, 0.8168 g).
-
Add 25 mL of anhydrous DMAc and 0.06 g of anhydrous pyridine.
-
Stir the mixture under a gentle flow of nitrogen until the diamine is completely dissolved.
-
-
Reaction Cooldown:
-
Cool the flask to -10 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature during the addition of the diacyl chloride.
-
-
Diacyl Chloride Addition:
-
Slowly add an equimolar amount of Terephthaloyl chloride (4.00 mmol, 0.8120 g) to the stirred solution in small portions over 15-20 minutes.
-
Causality: Slow addition prevents a rapid exotherm and ensures the formation of a uniform polymer solution, leading to a higher degree of polymerization.
-
-
Polymerization:
-
Maintain the reaction temperature between -10 °C and 0 °C for 1 hour after the addition is complete.
-
Gradually allow the reaction mixture to warm to room temperature and continue stirring overnight (approx. 12-16 hours).
-
Observation: The solution should become highly viscous, indicating successful polymerization.
-
-
Precipitation and Purification:
-
Slowly pour the viscous polymer solution into 200 mL of vigorously stirring methanol. A fibrous or powdery precipitate should form.
-
Allow the precipitate to be stirred in methanol for at least 1 hour to wash away unreacted monomers and salts.
-
Collect the polymer by vacuum filtration.
-
Wash the collected polymer thoroughly with hot water and then with methanol.
-
-
Final Drying:
-
To remove low molecular weight oligomers, perform a Soxhlet extraction with hot methanol for 24 hours.[4]
-
Dry the purified polymer in a vacuum oven at 80 °C for 12 hours to yield the final trifluoromethylated polyamide.
-
Expected Results & Characterization
The resulting polyamide is expected to be an amorphous solid, readily soluble in polar aprotic solvents like DMAc, NMP, and DMSO.[4][6] The incorporation of the bulky trifluoromethyl and dimethylamino groups disrupts chain packing, which enhances solubility compared to non-substituted aromatic polyamides.
| Property | Typical Range / Method | Rationale |
| Molecular Weight (Mn) | 12,000 - 17,000 g/mol (GPC) | Indicates successful polymerization.[3][4] |
| Thermal Stability (TGA) | Td10% > 440 °C in N₂ | The -CF₃ group enhances thermal stability.[4] |
| Solubility | Soluble in DMAc, NMP, DMSO | Bulky side groups prevent crystallization.[4] |
| Film Quality | Flexible, transparent films | Amorphous nature allows for casting of high-quality films.[4] |
Alternative Applications & Advanced Concepts
The unique structure of this monomer opens doors to other polymer architectures:
-
Polyimide Synthesis: The primary amine can react with aromatic dianhydrides (e.g., PMDA, 6FDA) in a two-step process to form poly(amic acid) followed by thermal or chemical imidization to yield high-performance polyimides.[7][8] The resulting polyimides would exhibit a very low dielectric constant and high optical transparency.[9]
-
Post-Polymerization Modification: The pendant dimethylamino group is a latent functional handle. It can be quaternized to introduce positive charges, creating ion-exchange membranes or antistatic materials.
-
Copolymerization: The monomer can be used as a comonomer with other diamines to precisely tune the properties of the final polymer, such as adjusting the glass transition temperature, solubility, or refractive index.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Viscosity / Low Molecular Weight | 1. Impure monomers. 2. Non-stoichiometric balance. 3. Presence of water in the solvent. | 1. Recrystallize/purify monomers before use. 2. Accurately weigh monomers. 3. Use anhydrous solvents and maintain an inert atmosphere. |
| Polymer Precipitates During Reaction | The polymer is not soluble in the chosen solvent. | Switch to a stronger polar aprotic solvent like NMP with 5% LiCl to aid solubility. |
| Brittle Polymer Film | Low molecular weight. | Optimize reaction conditions (temperature, time, stoichiometry) to increase molecular weight. |
| Colored Polymer | Oxidation of the amine monomer. | Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar). |
References
-
Chen, W.-Y., Wei, M.-H., Liu, X.-L., Liu, Y.-J., & Sheng, S.-R. (n.d.). Synthesis and characterization of novel fluorinated polyamides bearing tetraphenyl imidazole moieties. Taylor & Francis Online. Available at: [Link]
-
Hougham, G., Tesoro, G., & Shaw, J. (1994). Synthesis and Properties of Highly Fluorinated Polyimides. Macromolecules, ACS Publications. Available at: [Link]
-
Wei, M.-H., et al. (2015). Synthesis and characterization of novel fluorinated polyamides bearing tetraphenyl imidazole moieties. Designed Monomers and Polymers. Available at: [Link]
-
Kim, D., et al. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers, PMC - NIH. Available at: [Link]
-
Reddy, V. S., et al. (2012). Synthesis and properties of polyimides from a diamine containing side diphenylphosphine oxide and trifluoromethyl groups. ResearchGate. Available at: [Link]
-
Kim, D., et al. (2022). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Polymers. Available at: [Link]
-
Hsiao, S.-H., et al. (2020). The synthesis and characterization of fluorinated polyimides derived from 2′-methyl-1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene. Ingenta Connect. Available at: [Link]
-
Schab-Balcerzak, E., et al. (2011). Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups. ACS Publications. Available at: [Link]
-
Oishi, Y., et al. (2022). Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. MDPI. Available at: [Link]
-
Unsplash. (2022). Synthesis of polyimides from respective diamines species and dianhydrides. ResearchGate. Available at: [Link]
-
Hsiao, S.-H., & Lin, S.-W. (2010). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. ResearchGate. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
K-State Libraries. (2023). Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. Semantic Scholar. Available at: [Link]
-
Al-Masri, M., et al. (2018). Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation. SciSpace. Available at: [Link]
-
C. L. A. Fonte, et al. (2019). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. PMC - NIH. Available at: [Link]
-
Unsplash. (2020). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. ResearchGate. Available at: [Link]
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- 1. Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications | Semantic Scholar [semanticscholar.org]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound [myskinrecipes.com]
- 6. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving solubility of polyimides with N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Technical Support Center: Enhancing Polyimide Solubility with TFDM-Diamine
Welcome to the technical support guide for utilizing N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (hereafter referred to as TFDM-Diamine) to synthesize highly soluble, high-performance polyimides. This document is designed for researchers and scientists navigating the challenges of polyimide processing. We will move beyond simple protocols to explain the fundamental principles, enabling you to troubleshoot and optimize your experimental designs effectively.
The Core Challenge: Overcoming Polyimide Insolubility
Aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength.[1] However, these properties stem from their rigid, planar backbones and strong intermolecular charge-transfer complexes (CTCs), which lead to tight chain packing.[2] This molecular arrangement makes most conventional aromatic polyimides intractable—insoluble and infusible—severely limiting their processability and applications, especially in solution-based manufacturing like spin-coating.[1][3]
The introduction of TFDM-Diamine into the polyimide backbone is a strategic design choice to directly counter these issues. Its unique molecular architecture is engineered to disrupt intermolecular order, thereby enhancing solubility without a significant compromise in thermal performance.
Mechanism of Solubility Enhancement with TFDM-Diamine
The effectiveness of TFDM-Diamine is rooted in two key structural features:
-
Steric Hindrance: The bulky trifluoromethyl (-CF3) and N,N-dimethyl (-N(CH3)2) groups act as "molecular spacers." They prevent the polymer chains from packing tightly, increasing the fractional free volume and weakening the intermolecular forces that cause insolubility.[1]
-
Disruption of Charge-Transfer Complexes (CTCs): The electron-withdrawing nature of the -CF3 group and the asymmetric, non-planar geometry introduced by the substituents disrupt the electronic interactions between polymer chains.[2][4] This reduction in CTC formation is critical for decreasing the polymer's tendency to aggregate and precipitate from solution.
The following diagram illustrates this principle conceptually.
Sources
- 1. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. halocarbon.com [halocarbon.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
Technical Support Center: Synthesis of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Welcome to the technical support guide for the synthesis of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (CAS 54672-12-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the multi-step synthesis of this valuable fluorinated aromatic amine, a key building block in medicinal chemistry and materials science.[1] This guide is designed for chemistry professionals and assumes a foundational knowledge of synthetic organic chemistry principles and laboratory safety practices.
I. Synthetic Overview & Core Challenges
The most common and cost-effective pathway to this compound involves a two-step sequence starting from 3-(trifluoromethyl)-N,N-dimethylaniline:
-
Electrophilic Nitration: Introduction of a nitro group at the C4 position (para to the dimethylamino group).
-
Nitro Group Reduction: Conversion of the nitro group to the primary amine.
While seemingly straightforward, this synthesis is fraught with challenges, primarily centered on controlling the regioselectivity of the nitration step and managing the stability of the final diamine product.
Caption: General two-step synthesis pathway.
II. Frequently Asked Questions (FAQs)
Q1: Why is the nitration of 3-(trifluoromethyl)-N,N-dimethylaniline so challenging?
The primary challenge lies in the dual nature of the N,N-dimethylamino group. Under neutral or weakly acidic conditions, it is a powerful activating, ortho, para-directing group due to the lone pair on the nitrogen. However, the standard nitrating mixture (HNO₃/H₂SO₄) is strongly acidic. In this environment, the dimethylamino group is protonated to form an anilinium ion (-N⁺H(CH₃)₂). This protonated group is strongly deactivating and a meta-director via the inductive effect.[2][3] This leads to a competitive reaction pathway, often yielding significant amounts of the undesired 3-nitro and 5-nitro isomers, complicating purification and reducing the yield of the target intermediate.
Q2: What are the primary safety concerns for the nitration step?
Nitration reactions are highly exothermic and can proceed uncontrollably if not managed properly.[4] Key hazards include:
-
Runaway Reaction: Rapid, uncontrolled temperature increase can lead to the formation of gaseous byproducts (NOx) and potential vessel over-pressurization.
-
Oxidation: Concentrated nitric acid is a strong oxidant and can lead to the formation of tarry, unstable byproducts.
-
Corrosivity: The acid mixture is extremely corrosive.
Always use an ice/salt bath for cooling, add the nitrating agent slowly with vigorous stirring, and monitor the internal temperature constantly. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.
Q3: Which method is best for reducing the nitro intermediate? Catalytic hydrogenation or a metal/acid system?
Both methods are effective, and the choice often depends on available equipment and scale.
| Feature | Catalytic Hydrogenation (H₂/Pd-C) | Metal/Acid Reduction (Sn/HCl or Fe/HCl) |
| Pros | High yield, clean reaction, product isolation is simple (filter catalyst, evaporate solvent). | Inexpensive, robust, not sensitive to catalyst poisons, can be faster for small scale. |
| Cons | Requires specialized hydrogenation equipment (pressure vessel), catalyst can be pyrophoric, potential for catalyst poisoning. | Workup is cumbersome (requires neutralization and filtration of metal salts), can generate significant aqueous waste. |
| Best For | Larger scale synthesis, processes where metal contamination is a concern. | Small-scale discovery chemistry, situations where hydrogenation is not feasible. |
Q4: My final product, the diamine, darkens quickly upon standing. How can I improve its stability?
Aromatic diamines are notoriously prone to air oxidation, which leads to the formation of colored, polymeric impurities.[5] To mitigate this:
-
Work under Inert Atmosphere: Perform the final workup, purification (if necessary), and packaging under a nitrogen or argon atmosphere.
-
Use Degassed Solvents: Purge solvents with an inert gas before use to remove dissolved oxygen.
-
Storage: Store the purified product in an amber vial under an inert atmosphere at low temperature (-20°C is recommended for long-term storage).
-
Salt Formation: For long-term storage or if the freebase is difficult to handle, consider converting it to a more stable salt, such as the hydrochloride.[6]
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Step 1: Nitration of 3-(trifluoromethyl)-N,N-dimethylaniline
Problem: My reaction produced a low yield of the desired 4-nitro product, with significant amounts of an isomeric byproduct.
-
Probable Cause: You are observing the classic issue of competitive meta-nitration due to the protonation of the dimethylamino group.[2][3] This is exacerbated by high acid concentration and elevated temperatures, which favor the formation of the anilinium ion.
-
Solution & Scientific Rationale: The key is to maintain a delicate balance where the nitration proceeds on the unprotonated, para-directing aniline.
-
Strict Temperature Control: Maintain the reaction temperature between -10°C and 0°C. Lower temperatures disfavor the protonation equilibrium.
-
Slow Addition: Add the pre-chilled nitrating mixture dropwise to the solution of the aniline in sulfuric acid. This prevents localized temperature spikes and maintains control.[4]
-
Acid Ratio: Using a larger volume of sulfuric acid relative to nitric acid can help moderate the reaction by acting as a solvent and a heat sink.
-
Sources
- 1. This compound [myskinrecipes.com]
- 2. The major product formed on nitration of N, N - dimethylaniline with conc. `H_2SO_4,NHO_3` mixture is [allen.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Sciencemadness Discussion Board - Mono-nitration of dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
- 6. 1171438-47-3|N1,N1-Dimethyl-3-(trifluoromethyl)benzene-1,4-diamine hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: Purification of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Welcome to the technical support guide for the purification of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (CAS 54672-12-7). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary knowledge to overcome common purification challenges and ensure the high purity of your compound for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil/solid. What are the likely impurities?
A1: The dark coloration of your crude product often suggests the presence of oxidized species or residual reagents from the synthesis. Aromatic amines, particularly phenylenediamines, are susceptible to air oxidation, which can form highly colored polymeric impurities. Other potential impurities include:
-
Unreacted starting materials: Depending on your synthetic route, this could include 2-(trifluoromethyl)-4-nitroaniline or related precursors.
-
Partially reacted intermediates: For instance, if the dimethylation step was incomplete, you might have N-methyl-2-(trifluoromethyl)benzene-1,4-diamine.
-
Regioisomers: Isomers such as N1,N1-Dimethyl-3-(trifluoromethyl)benzene-1,4-diamine could be present depending on the selectivity of your synthesis.[1]
-
Solvent residues: Residual high-boiling solvents like DMF or DMSO can also contribute to the impure nature of the product.
Q2: I'm observing streaking on my TLC plate when analyzing the crude product. What does this indicate and how can I fix it?
A2: Streaking on a TLC plate is typically indicative of compound degradation on the silica gel or overloading of the sample. Given that phenylenediamines can be sensitive, it's possible the acidic nature of standard silica gel is causing some decomposition.
Troubleshooting Steps:
-
Baseline Treatment: Add a small amount of a volatile base, such as triethylamine (~1-2%), to your TLC developing solvent (eluent). This will neutralize the acidic sites on the silica gel and should result in more defined spots.
-
Sample Dilution: Ensure you are not spotting too much of your sample on the TLC plate. Prepare a dilute solution of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane) before spotting.
-
Use of Alumina Plates: As an alternative, you can try using TLC plates coated with alumina, which is less acidic than silica gel.
Q3: Can I purify this compound by recrystallization?
A3: Recrystallization can be an effective method for purifying this compound, especially if it is a solid at room temperature and the impurities have different solubility profiles. The key is to find a suitable solvent or solvent system.
Solvent Screening Guidance:
-
Single Solvents: Start by testing the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, isopropanol) at both room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Solvent Systems: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude material in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Reheat to get a clear solution and then allow it to cool slowly. A common example for aromatic amines is an ethanol/water or ethyl acetate/hexane mixture.[2]
Troubleshooting and Purification Protocols
This section provides detailed protocols for the most common and effective purification techniques for this compound.
Method 1: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the target compound from a wide range of impurities.[3][4][5]
When to Use:
-
When recrystallization fails or is inefficient.
-
When dealing with oily or semi-solid crude products.
-
When impurities have similar polarities to the product.
Step-by-Step Protocol:
-
TLC Analysis and Solvent System Selection:
-
Develop a suitable solvent system using TLC. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Aim for an Rf value of ~0.3 for the target compound. A common solvent system for similar diamines is ethyl acetate/petroleum ether (e.g., in a 1:10 to 1:2 ratio).[3]
-
As mentioned in the FAQs, add 1% triethylamine to the eluent to prevent streaking and improve separation.
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent (with triethylamine).
-
Carefully pour the slurry into the column and use positive pressure to pack the bed, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Direct Loading: If your crude product is an oil, dissolve it in a minimal amount of the eluent and load it directly onto the top of the silica gel bed.
-
Dry Loading: For solids or viscous oils, dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system, applying consistent pressure.
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Workflow for Flash Column Chromatography:
Caption: Workflow for the purification of this compound via flash column chromatography.
Method 2: Acid-Base Extraction
This classical technique can be very effective for separating your basic diamine product from neutral or acidic impurities.
When to Use:
-
As a preliminary purification step before chromatography or recrystallization.
-
When significant non-basic impurities are present.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or diethyl ether.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic diamine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Combine the acidic aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH or solid K2CO3) with stirring until the solution is strongly basic (pH > 12). The protonated amine will be deprotonated, causing the free base to precipitate or form an oil.
-
Re-extraction: Extract the now basic aqueous solution with a fresh portion of organic solvent (e.g., dichloromethane) 3-4 times.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified diamine.
Logical Diagram of Acid-Base Extraction:
Caption: Decision-making process for purification via acid-base extraction.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
| Analytical Method | Purpose | Expected Outcome for Pure Sample |
| Thin-Layer Chromatography (TLC) | Quick purity check and comparison to starting material. | A single, well-defined spot. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural confirmation and detection of proton- or carbon-containing impurities. | Spectra consistent with the proposed structure and absence of significant impurity peaks. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Assess purity and identify volatile impurities.[6] | A single major peak corresponding to the molecular weight of the product (204.2 g/mol ).[7] |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity with high accuracy. | A single major peak, allowing for purity calculation (e.g., >98%). |
References
-
Gámez, J. A., et al. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2023(4), M1718. [Link]
- Supporting Information for various organic syntheses. (n.d.). Royal Society of Chemistry.
- Supporting Information for various organic syntheses. (n.d.). MDPI.
-
Gámez, J. A., et al. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. [Link]
- Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from a generic supporting information document describing lab procedures.
- Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved from a generic journal article describing experimental procedures.
-
Silva, A. M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1167. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Benzene. National Center for Biotechnology Information. [Link]
-
Gámez, J. A., et al. (2023). Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). ResearchGate. [Link]
-
Question on ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?[Link]
- Guiraldelli, A. (2022). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pharmaceuticals and Medical Devices Agency (PMDA).
-
Jones, R. G., et al. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. Polymers, 15(19), 3939. [Link]
Sources
- 1. 1171438-47-3|N1,N1-Dimethyl-3-(trifluoromethyl)benzene-1,4-diamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
Technical Support Center: Optimizing Polymerization of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Welcome to the technical support center for the polymerization of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of polymerizing this substituted aromatic diamine. Here, we address common challenges and provide in-depth, evidence-based troubleshooting strategies to help you achieve optimal reaction outcomes.
Introduction: The Unique Challenges of a Substituted Diamine
The polymerization of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine presents a unique set of challenges due to the electronic and steric influences of its substituents. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group and the electron-donating, yet bulky, N,N-dimethylamino (-N(CH₃)₂) group create a complex electronic environment on the aromatic ring. This can significantly impact monomer reactivity, polymer chain growth, and the final properties of the polymer.[1][2] This guide will help you understand and overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My polymerization of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine is resulting in low to no polymer yield. What are the likely causes and how can I improve it?
A1: Low polymer yield is a common issue when polymerizing substituted aromatic diamines, and it can stem from several factors related to the monomer's structure and the reaction conditions.
Underlying Causes:
-
Steric Hindrance: The N,N-dimethylamino and trifluoromethyl groups can sterically hinder the approach of other monomers and the growing polymer chain, leading to lower polymerization rates and yields.[3]
-
Monomer Purity: Impurities in the monomer can act as chain terminators or inhibitors, prematurely stopping the polymerization process.
-
Inappropriate Oxidant/Catalyst: The choice and concentration of the oxidant or catalyst are critical for initiating and sustaining polymerization. An oxidant with insufficient potential may not effectively initiate the reaction.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and pH can significantly influence the reaction kinetics and thermodynamics.
Troubleshooting and Optimization Strategies:
-
Monomer Purification:
-
Protocol: Purify the N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine monomer by recrystallization or sublimation before use.
-
Rationale: Removing impurities will prevent premature chain termination and ensure the reactivity of the monomer.
-
-
Selection of Oxidant/Catalyst:
-
Recommendation: For oxidative polymerization, ammonium persulfate ((NH₄)₂S₂O₈) is a commonly used and effective oxidant.[3][4] Ferric chloride (FeCl₃) and potassium dichromate (K₂Cr₂O₇) are also viable options.[1]
-
Co-catalyst: Consider using aluminum triflate (Al(OTf)₃) as a co-catalyst, which has been shown to improve polymerization yields for substituted phenylenediamines.[3][5][6]
-
-
Optimization of Reaction Conditions:
-
Temperature: Systematically vary the reaction temperature. While some oxidative polymerizations proceed at 0°C to room temperature, others may require elevated temperatures.[4][7]
-
Solvent: The choice of solvent can impact monomer solubility and polymer precipitation. Acidic aqueous solutions are common for oxidative polymerization.[4][7] For improved solubility of the resulting polymer, consider organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[8][9][10]
-
pH: For oxidative polymerizations in aqueous media, maintaining an acidic pH is often crucial for activating the monomer and facilitating the reaction.[7]
-
Experimental Workflow for Optimizing Yield:
Caption: Troubleshooting workflow for low polymer yield.
Q2: The polymer I've synthesized has poor solubility in common organic solvents. How can I improve its processability?
A2: Poor solubility is often a consequence of strong intermolecular forces and chain rigidity in aromatic polymers. The trifluoromethyl groups, while potentially aiding solubility in some cases, can also contribute to a more rigid polymer backbone.
Underlying Causes:
-
Rigid Polymer Backbone: Aromatic polymers tend to have rigid backbones, leading to strong π-π stacking and limited solubility.
-
High Molecular Weight: Very high molecular weight polymers can have reduced solubility.
-
Cross-linking: Unwanted side reactions can lead to cross-linking, rendering the polymer insoluble.
Troubleshooting and Optimization Strategies:
-
Control of Molecular Weight:
-
Monomer-to-Oxidant Ratio: Adjusting the molar ratio of the monomer to the oxidant can influence the final molecular weight of the polymer. A higher oxidant concentration may lead to lower molecular weight polymers, which could exhibit better solubility.
-
Reaction Time: Shorter reaction times can also result in lower molecular weight polymers.
-
-
Modification of Polymerization Conditions:
-
Reaction Temperature: Lowering the reaction temperature may reduce the likelihood of side reactions that can lead to cross-linking.
-
-
Post-Polymerization Modification:
-
While more complex, post-polymerization functionalization could be explored to introduce more soluble side chains.
-
Table 1: Recommended Starting Conditions for Enhanced Solubility
| Parameter | Recommended Condition | Rationale |
| Oxidant | Ammonium Persulfate ((NH₄)₂S₂O₈) | Commonly used and effective for substituted anilines.[4] |
| Monomer:Oxidant Molar Ratio | 1:1 to 1:1.5 | A slight excess of oxidant may help control molecular weight. |
| Solvent | Acidic Aqueous Solution (e.g., 1M HCl) | Promotes polymerization and can influence polymer morphology.[7] |
| Temperature | 0 - 5 °C | Lower temperatures can help control the reaction rate and reduce side reactions.[7] |
Q3: I am observing the formation of oligomers or dimers instead of a high molecular weight polymer. What is causing this, and how can I promote chain growth?
A3: The formation of low molecular weight products like oligomers and dimers is a common challenge, especially with sterically hindered monomers.
Underlying Causes:
-
Steric Hindrance: As mentioned previously, the bulky substituents on the monomer can significantly impede the propagation of the polymer chain.[3]
-
Reaction Kinetics: The rate of chain termination might be competing with or exceeding the rate of chain propagation.
-
Oxidant Concentration: An excessively high concentration of the oxidant can lead to over-oxidation of the monomer or the growing polymer chain, causing chain termination.
Troubleshooting and Optimization Strategies:
-
Monomer Concentration:
-
Recommendation: Increasing the initial monomer concentration can favor intermolecular reactions (polymerization) over intramolecular side reactions.
-
-
Controlled Addition of Oxidant:
-
Protocol: Add the oxidant solution dropwise to the monomer solution over an extended period.
-
Rationale: This maintains a low, steady concentration of the oxidant, which can favor chain propagation over termination reactions.
-
-
Choice of Polymerization Method:
-
Alternative to Oxidative Polymerization: If oxidative methods consistently yield low molecular weight products, consider exploring other polymerization techniques such as condensation polymerization if a suitable co-monomer can be identified. For example, aromatic diamines are used in the synthesis of polyamides and polyimides.[11][12]
-
Logical Decision Tree for Addressing Low Molecular Weight:
Caption: Decision tree for promoting high polymer formation.
Summary of Key Experimental Parameters
The following table summarizes the key experimental parameters that can be varied to optimize the polymerization of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine.
Table 2: Key Parameters for Optimization
| Parameter | Range/Options | Effect on Polymerization |
| Monomer Purity | >99% (recrystallized/sublimed) | Higher purity leads to higher molecular weight and yield. |
| Oxidant | (NH₄)₂S₂O₈, FeCl₃, K₂Cr₂O₇ | Choice of oxidant affects reaction rate and polymer properties.[1] |
| Co-catalyst | Al(OTf)₃ | Can significantly improve polymerization yield.[3][5][6] |
| Monomer:Oxidant Molar Ratio | 1:0.5 to 1:2 | Affects molecular weight and yield. |
| Solvent | Acidic H₂O, NMP, DMF, DMSO | Influences solubility of monomer and polymer, and reaction kinetics.[8][9][10] |
| Temperature (°C) | 0 - 100 | Affects reaction rate, side reactions, and polymer structure.[4][7] |
| Reaction Time (hours) | 1 - 24 | Influences conversion and molecular weight. |
| Atmosphere | Inert (N₂ or Ar) | Prevents unwanted side reactions with atmospheric oxygen. |
References
-
Li, X. G., Huang, M. R., Duan, W., & Yang, Y. L. (2002). Novel Multifunctional Polymers from Aromatic Diamines by Oxidative Polymerizations. Chemical Reviews, 102(9), 2925-3030. [Link]
-
Tüken, T., & Yazıcı, B. (2006). Synthesis and characterization of conducting substituted polyanilines. Synthetic Metals, 156(11-13), 812-818. [Link]
-
Stejskal, J., & Sapurina, I. (2018). Chemically oxidative polymerization of aromatic diamines: The first use of aluminium-triflate as a co-catalyst. Results in Chemistry, 1, 100003. [Link]
-
Mustafin, A. G., Latypova, L. R., Andriianova, A. N., Mullagaliev, I. N., Salikhov, S. M., Valiev, R. B., & Sinyashin, O. G. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22359-22368. [Link]
-
Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22359-22368. [Link]
-
Amer, H., & Young, D. A. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Polymer Bulletin, 75(12), 5439-5455. [Link]
-
Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. ResearchGate. [Link]
-
Amer, H., & Young, D. A. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online. [Link]
-
Login, R. B. (n.d.). Oxidative Polymerization of Phenylene diamines. rloginconsulting.com. [Link]
-
Ito, K., et al. (2020). Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. Polymers, 12(3), 645. [Link]
-
Kireev, V. V., et al. (2020). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 12(11), 2533. [Link]
-
Amer, H., & Young, D. A. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. Polymers, 13(21), 3793. [Link]
-
Onuoha, C. N., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE) PoPD BY CHEMICAL OXIDATION TECHNIQUE. Journal of Ovonic Research, 15(6), 423-431. [Link]
-
Lee, S., et al. (2022). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Polymers, 14(3), 594. [Link]
-
Hsiao, S. H., & Lin, S. W. (2013). The synthesis and characterization of fluorinated polyimides derived from 2′-methyl-1,4-bis-(4-amino-2-trifluoromethylphenoxy)benzene and various aromatic dianhydrides. Polymers, 5(2), 563-581. [Link]
-
Piatek, P., et al. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2018(4), M1018. [Link]
-
DeToma, A. S., et al. (2016). Importance of the Dimethylamino Functionality on a Multifunctional Framework for Regulating Metals, Amyloid-β, and Oxidative Stress in Alzheimer's Disease. Inorganic Chemistry, 55(11), 5426-5439. [Link]
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Technical Support Portal: Scale-Up Synthesis of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (CAS 54672-12-7). This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important fluorinated intermediate. The presence of the trifluoromethyl (-CF3) group is crucial in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of transitioning this synthesis from the bench to a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most industrially viable route is a two-step process starting from a commercially available halonitrobenzotrifluoride. The sequence involves:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 4-chloro-3-nitrobenzotrifluoride or 4-fluoro-3-nitrobenzotrifluoride with dimethylamine to form the key intermediate, N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline. The nitro group in the para-position strongly activates the halogen for substitution.[3]
-
Reduction of the Nitro Group: The nitro intermediate is then reduced to the corresponding primary amine, yielding the final product. Catalytic hydrogenation is the preferred method for its efficiency and clean conversion.[4][5]
Q2: What are the critical process parameters to monitor during the SNAr reaction?
A2: For the SNAr step, precise control is crucial for maximizing yield and minimizing impurities. The key parameters are:
-
Temperature: Exothermic reaction. Careful temperature control is needed to prevent runaway reactions and the formation of by-products.
-
Stoichiometry of Dimethylamine: Using a slight excess of dimethylamine can drive the reaction to completion, but a large excess can complicate downstream removal.
-
Solvent Choice: A polar aprotic solvent like DMF, DMSO, or NMP is typically used to facilitate the reaction.[4][6] Residual solvent removal is a key consideration for scale-up.
-
Reaction Time: The reaction should be monitored by an in-process control (IPC) like HPLC or GC to ensure the starting material is fully consumed, preventing its carryover as an impurity.[7]
Q3: What are the primary safety concerns associated with this synthesis at scale?
A3: Safety is paramount. Key hazards include:
-
Dimethylamine: A flammable and corrosive gas/liquid with a low boiling point. Handling requires a closed system and appropriate scrubbing for off-gases.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The catalyst (e.g., Palladium on Carbon) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Careful handling procedures, such as inerting the reactor and filtering the catalyst under a wet or inert atmosphere, are mandatory.
-
Exothermic Reactions: Both the SNAr and hydrogenation steps can be exothermic. A robust reactor cooling system and controlled reagent addition are essential to manage the heat output.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a practical question-and-answer format.
Issue 1: Low Yield or Stalled SNAr Reaction
Q: My SNAr reaction with 4-chloro-3-nitrobenzotrifluoride and dimethylamine is giving low yields (<70%) or appears to stall. What are the potential causes and solutions?
A: This is a common scale-up challenge often related to reaction kinetics and mass transfer. Let's break down the causes and solutions.
Potential Causes:
-
Insufficient Base/Nucleophile Activity: The nucleophilicity of dimethylamine might be hampered if a salt form (e.g., dimethylamine HCl) is used without a sufficient external base (like K₂CO₃ or NaHCO₃) to liberate the free amine.[7]
-
Poor Temperature Control: While the reaction is exothermic, running it at too low a temperature can significantly slow the reaction rate. Conversely, excessive temperatures can lead to degradation.
-
Inadequate Mixing: On a larger scale, poor agitation can lead to localized "hot spots" or areas of low reagent concentration, preventing the reaction from going to completion.
-
Solvent Quality: Water content in the solvent can react with the base and reduce the overall efficiency. Using an anhydrous grade solvent is recommended.[7]
Solutions:
-
Verify Reagent Stoichiometry: Ensure at least 2.2 equivalents of dimethylamine (if using an aqueous solution) or 1.1 equivalents of anhydrous dimethylamine and 1.5 equivalents of a powdered, anhydrous base like K₂CO₃ are used.[7]
-
Optimize Temperature Profile: Start the addition of dimethylamine at a lower temperature (e.g., 20-30°C) and then gently heat the mixture to 70-80°C to drive the reaction to completion.[7] Monitor via HPLC to determine the optimal endpoint.
-
Improve Agitation: Ensure the reactor's mechanical stirrer is operating at a speed sufficient for homogenous mixing of the slurry (if a solid base is used).
-
Use Anhydrous Solvent: Employ a dry, polar aprotic solvent like DMF to maximize the reactivity of the nucleophile.
| Parameter | Bench Scale (Typical) | Pilot Scale (Recommended) | Rationale |
| Temperature | 50-90 °C (reflux) | 20-30°C (addition), then 70-80°C | Controls exotherm during addition, then provides energy to complete the reaction.[7] |
| Base (if needed) | 1.5 eq K₂CO₃ | 1.5 eq K₂CO₃ (anhydrous) | Neutralizes any acid formed and facilitates the reaction. |
| Solvent | DMF | Anhydrous DMF | Prevents side reactions and maximizes nucleophile strength.[4] |
| Monitoring | TLC | HPLC/GC | Provides quantitative data on starting material consumption for process control.[7] |
Issue 2: Incomplete Reduction of the Nitro Intermediate
Q: The catalytic hydrogenation of my N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline is slow, and I'm seeing residual nitro compound and potential hydroxylamine impurities. How can I fix this?
A: Incomplete reduction is often a catalyst- or substrate-related issue. The trifluoromethyl group can sometimes influence catalyst activity.
Potential Causes:
-
Catalyst Deactivation: The catalyst (e.g., 5% Pd/C) can be poisoned by sulfur or halide impurities carried over from previous steps. The substrate itself or intermediates might also inhibit the catalyst.
-
Insufficient Hydrogen Pressure/Mass Transfer: On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is critical. Poor agitation can lead to hydrogen starvation at the catalyst surface.
-
Formation of Intermediates: Partial reduction can lead to nitroso and hydroxylamine intermediates, which can be detrimental to the catalyst and product purity.
Solutions:
-
Catalyst Selection & Loading: Use a high-quality, 5-10% Pd/C catalyst at a loading of 1-5 mol%. Ensure the nitro-intermediate starting material is of high purity. A pre-treatment of the intermediate solution with activated carbon can sometimes remove catalyst poisons.
-
Optimize Reaction Conditions:
-
Pressure: Increase hydrogen pressure (e.g., to 50-100 psi) to improve hydrogen availability at the catalyst surface.
-
Solvent: Use a solvent like Methanol, Ethanol, or Ethyl Acetate that effectively dissolves the starting material and allows for good hydrogen solubility.
-
Agitation: Maximize stirrer speed to ensure the catalyst remains suspended and gas dispersion is efficient.
-
-
Consider Transfer Hydrogenation: If direct hydrogenation is problematic, transfer hydrogenation using a source like hydrazine hydrate with Pd/C can be an effective alternative, as it avoids the need for high-pressure hydrogen gas.[5]
Issue 3: Product is Off-Color (Pink, Brown, or Black)
Q: After work-up and isolation, my final product is a dark-colored oil or solid instead of the expected pale yellow. Why is this happening and how can I prevent it?
A: Aromatic amines, particularly phenylenediamines, are highly susceptible to air oxidation, which produces intensely colored quinone-imine type impurities.[8]
Potential Causes:
-
Air Exposure: Oxygen from the air is the primary culprit, especially during work-up, solvent removal, and storage.
-
Trace Metal Contamination: Trace metals (e.g., iron, copper) from reactors or reagents can catalyze oxidation.
-
High Temperatures: Exposure to high temperatures during distillation or drying in the presence of air will accelerate degradation.
Solutions:
-
Maintain an Inert Atmosphere: Conduct all work-up procedures (filtrations, extractions, solvent stripping) under a nitrogen or argon blanket.
-
Use an Antioxidant/Reducing Agent in Work-up: Add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to the aqueous phase during work-up to quench oxidative impurities.
-
Purification Strategy: If the product is colored, consider a final purification step. This could involve:
-
Recrystallization: Dissolving the crude product in a hot solvent (e.g., heptane/ethyl acetate mixture) and allowing it to cool slowly can yield pure, crystalline material, leaving colored impurities in the mother liquor.
-
Activated Carbon Treatment: A charcoal treatment of the product solution before the final crystallization or distillation can effectively remove colored impurities.
-
-
Storage: Store the final product under an inert atmosphere, protected from light, and at reduced temperatures.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline (SNAr)
This protocol is designed for a 1 kg scale of the starting material.
Materials and Equipment:
-
50 L glass-lined or stainless steel reactor with mechanical stirring, temperature control, condenser, and ports for nitrogen and reagent addition.
-
4-Chloro-3-nitrobenzotrifluoride (1.00 kg, 4.43 mol)
-
Dimethylamine (40% solution in water, 1.25 kg, 11.08 mol, 2.5 eq)
-
Sodium Bicarbonate (NaHCO₃) (0.56 kg, 6.65 mol, 1.5 eq)
-
Toluene (10 L)
-
Water (Deionized)
Procedure:
-
Reaction Setup: Charge the reactor with 4-chloro-3-nitrobenzotrifluoride (1.00 kg), sodium bicarbonate (0.56 kg), and Toluene (5 L). Begin stirring and inert the reactor with nitrogen.
-
Reagent Addition: Slowly add the 40% dimethylamine solution over 2-3 hours, maintaining the internal temperature between 20-40°C using a cooling jacket.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-85°C and maintain for 8-12 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture, quench it with water, extract with ethyl acetate, and analyze by HPLC or GC. The reaction is complete when <1% of the starting material remains.
-
Work-up: Cool the mixture to room temperature. Add water (5 L) and stir for 15 minutes. Stop stirring and allow the layers to separate.
-
Isolation: Drain the lower aqueous layer. Wash the organic layer with brine (2 L). Concentrate the organic layer under vacuum to yield the crude product as a yellow-orange oil or solid. This intermediate is often used directly in the next step without further purification.
Protocol 2: Scale-Up Reduction to this compound
Materials and Equipment:
-
50 L hydrogenation-rated reactor.
-
Crude N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline (from previous step, ~4.43 mol)
-
Palladium on Carbon (5% Pd/C, 50% wet, ~50 g)
-
Methanol (10 L)
-
Hydrogen Gas Source
Procedure:
-
Reactor Setup: Charge the hydrogenator with the crude nitro-intermediate and Methanol (10 L).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add the 5% Pd/C catalyst as a slurry in methanol. Caution: The catalyst can be pyrophoric.
-
Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen. Pressurize the reactor to 50-60 psi with hydrogen.
-
Reaction: Begin vigorous stirring. The reaction is exothermic; maintain the temperature at 25-40°C using the cooling jacket. Hydrogen uptake should be observed. The reaction is typically complete in 4-8 hours.
-
IPC: Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Catalyst Filtration: Depressurize the reactor and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the catalyst cake to dry. Wash the filter cake with methanol.
-
Isolation & Purification: Concentrate the combined filtrate under vacuum to obtain the crude product. For high purity, the product can be purified by vacuum distillation or recrystallization from a heptane/toluene mixture.
Visualization of Workflows
Overall Synthesis Workflow
The following diagram illustrates the two-step synthesis process from starting material to final purified product.
Caption: Process flow diagram for the two-step synthesis.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing the root cause of low overall yield.
Caption: Decision tree for troubleshooting low product yield.
References
- BenchChem.
- BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of N-propyl-3-(trifluoromethyl)aniline.
- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2025). Chimica Oggi-Chemistry Today.
-
Ciber, L., et al. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. [Link]
- Hovione.
-
Jin, L. (1993). Development of a bench-scale pharmaceutical synthesis. Master of Science thesis, Dublin City University. [Link]
-
Wallace, K. J., et al. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. National Center for Biotechnology Information. [Link]
- Alchem Pharmtech. CAS 54672-12-7 | this compound.
-
Wang, L., et al. EDC-promoted one-step synthesis of teriflunomide at the industrial scale. RSC Publishing. [Link]
-
S., S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Matouš, J., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Center for Biotechnology Information. [Link]
- Veeprho.
- MySkinRecipes. This compound.
-
Ciber, L., et al. (2023). Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. ResearchGate. [Link]
- Google Patents.
-
Wikipedia. Aniline. [Link]
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- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
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- 3. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
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- 5. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aniline - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Polymer Thermal Stability with N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are looking to leverage this specialized aromatic diamine to enhance the thermal stability of their polymer systems. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the use of this compound for improving polymer thermal stability.
Q1: What is this compound and why is it used to enhance polymer thermal stability?
This compound is a specialized aromatic diamine monomer. Its unique structure, featuring a trifluoromethyl (-CF3) group and two amine functionalities, makes it a valuable component in the synthesis of high-performance polymers. The incorporation of this monomer into a polymer backbone, such as in polyimides or polyamides, can significantly increase the material's thermal stability.[1][2]
The enhancement in thermal properties arises from several key molecular features:
-
Aromatic Backbone: The rigid benzene ring provides inherent thermal resistance.[3]
-
Trifluoromethyl (-CF3) Group: The strong carbon-fluorine bonds in the -CF3 group are highly stable and require a large amount of energy to break. This group also introduces steric hindrance, which restricts polymer chain mobility and slows down thermal degradation processes.[1][4]
-
Amine Groups: The two amine groups allow the molecule to be polymerized with other monomers, such as dianhydrides or diacid chlorides, to form thermally stable linkages like imide or amide bonds.[1][3]
Q2: What types of polymers are most suitable for modification with this diamine?
This diamine is particularly effective in creating high-performance thermosetting and thermoplastic polymers where high thermal stability is a critical requirement. The most common class of polymers synthesized with such diamines are polyimides and poly(amide-imide)s (PAIs) .[1][5] These polymers are known for their exceptional thermal and mechanical properties, making them suitable for applications in aerospace, electronics, and other demanding fields.
Q3: How does the incorporation of this compound affect other polymer properties like solubility?
Interestingly, while the rigid aromatic structure and strong intermolecular forces typically decrease the solubility of high-performance polymers, the presence of the trifluoromethyl group can counteract this effect. The bulky and asymmetric nature of the -CF3 group can disrupt polymer chain packing, leading to increased free volume and improved solubility in organic solvents.[1][2][6] This is a significant advantage, as it allows for easier processing and fabrication of polymer films and coatings from solution.
Q4: What are the primary analytical techniques to verify the enhancement of thermal stability?
The two most critical techniques for evaluating the thermal stability of your modified polymer are:
-
Thermogravimetric Analysis (TGA): This is the most direct method to assess thermal stability.[7] TGA measures the change in mass of a sample as a function of temperature. A higher decomposition temperature in the TGA curve indicates improved thermal stability. Key parameters to look for are the onset of decomposition and the temperature at 5% weight loss (Td5).[1]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.[8][9] A higher Tg is often correlated with greater thermal stability, as it signifies that more energy is required to induce chain mobility.
Troubleshooting Guide for Experimental Workflows
This section provides solutions to common problems encountered during the synthesis and characterization of polymers incorporating this compound.
Q: My final polymer is brittle and forms a poor-quality film. What could be the cause?
A: Brittleness in the final polymer film is often indicative of low molecular weight. Several factors during polymerization could contribute to this:
-
Impure Monomers: Ensure that both the this compound and the comonomer (e.g., dianhydride) are of high purity. Residual impurities can terminate the polymerization reaction prematurely. Recrystallization or sublimation of monomers is recommended.[1]
-
Incorrect Stoichiometry: The molar ratio of the diamine and the comonomer must be as close to 1:1 as possible. A slight excess of one monomer can significantly limit the final molecular weight.
-
Presence of Moisture: Water can react with dianhydrides, preventing them from effectively participating in the polymerization. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[10]
-
Incomplete Imidization: In the case of polyimides, the initial poly(amic acid) precursor must be fully converted to the polyimide. This is typically achieved through thermal or chemical imidization. Incomplete cyclization can leave weak points in the polymer backbone.
Q: The TGA results for my modified polymer are inconsistent or show an early onset of decomposition. How can I troubleshoot this?
A: Inconsistent TGA results can be frustrating. Here are some potential causes and solutions:
-
Residual Solvent: If the polymer sample is not thoroughly dried, the evaporation of residual high-boiling point solvents (like NMP or DMAc) during the TGA run can be misinterpreted as early-stage decomposition. Ensure the polymer is dried under vacuum at an elevated temperature (below its Tg) for an extended period before analysis.
-
Incomplete Imidization: As mentioned previously, an incomplete conversion of poly(amic acid) to polyimide will result in a lower decomposition temperature, as the amic acid linkage is less thermally stable than the imide ring. Confirm complete imidization using FTIR spectroscopy by monitoring the disappearance of amic acid peaks and the appearance of characteristic imide peaks.[1]
-
Sample Heterogeneity: Ensure the portion of the polymer sample taken for TGA is representative of the entire batch.
-
TGA Parameters: The heating rate and the atmosphere (e.g., nitrogen vs. air) can affect the TGA curve. Use a consistent heating rate (e.g., 10 °C/min) for all comparative analyses.[7]
Q: My polymer has poor solubility in common organic solvents, making it difficult to process. What can I do?
A: While the trifluoromethyl group generally enhances solubility, other structural factors might be dominant. Consider the following:
-
Choice of Comonomer: The structure of the dianhydride or diacid chloride used will significantly impact the final polymer's solubility. Using more flexible comonomers can improve solubility.
-
Polymerization Solvent: Ensure you are using an appropriate high-boiling point, polar aprotic solvent for polymerization, such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or m-cresol.[1][10]
-
Copolymerization: Introducing a more flexible diamine as a third monomer in the polymerization can disrupt chain regularity and enhance solubility.
Experimental Protocols
The following is a generalized, step-by-step protocol for the synthesis of a polyimide using this compound. This should be adapted based on the specific comonomer and desired polymer characteristics.
Protocol: Two-Step Synthesis of a Polyimide
Materials:
-
This compound
-
Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)[10]
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (three-neck flask, mechanical stirrer, condenser, etc.)
Step 1: Synthesis of Poly(amic acid) Precursor
-
Thoroughly dry all glassware in an oven at 120 °C overnight.
-
Assemble a three-neck flask with a mechanical stirrer, a nitrogen/argon inlet, and a stopper.
-
Under a positive pressure of inert gas, add a stoichiometric amount of this compound to the flask.
-
Add anhydrous NMP to dissolve the diamine completely.
-
Slowly add an equimolar amount of the aromatic dianhydride in small portions to the stirred solution.
-
Continue stirring at room temperature under an inert atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step 2: Thermal Imidization to Polyimide
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the coated glass plate in a vacuum oven.
-
Perform a step-wise heating program to evaporate the solvent and induce cyclization (imidization):
-
80 °C for 2 hours
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour (This final high-temperature step ensures complete imidization)
-
-
After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate.
Data Presentation
The following table presents typical thermal properties of polyimides synthesized from trifluoromethyl-containing diamines, which can be used as a benchmark for your experimental results.
| Polymer System (Diamine + Dianhydride) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) in N2 |
| TFMB + PMDA (analogue) | > 400 | ~498 |
| Unsymmetrical CF3-Diamine + 6-FDA (analogue) | > 300 | ~568 |
Data synthesized from analogous systems reported in the literature.[1][6]
Visualizations
Mechanism of Thermal Stabilization
The following diagram illustrates the key structural features of a polymer incorporating this compound that contribute to its enhanced thermal stability.
Caption: Key structural features contributing to polymer properties.
Experimental Workflow for Polyimide Synthesis
This diagram outlines the major steps in the two-step synthesis of a polyimide from the diamine monomer.
Caption: Two-step polyimide synthesis workflow.
References
-
Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. MDPI. Available at: [Link]
-
New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. Available at: [Link]
-
N,N-Dimethyl-1,4-phenylenediamine - SAFETY DATA SHEET. Penta Chemicals. Available at: [Link]
-
Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers. Semantic Scholar. Available at: [Link]
-
Thermal degradation of some polymaleamides. ResearchGate. Available at: [Link]
-
Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. ResearchGate. Available at: [Link]
-
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. MDPI. Available at: [Link]
-
Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated Trimellitic Anhydride. MDPI. Available at: [Link]
-
Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. MDPI. Available at: [Link]
-
Thin film tensile properties and thermal behavior data of polyimides. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. National Center for Biotechnology Information. Available at: [Link]
-
The thermal stability of poly(methyl methacrylate) prepared by RAFT polymerisation. ResearchGate. Available at: [Link]
-
Soluble and Transparent Polyimides from Unsymmetrical Diamine Containing Two Trifluoromethyl Groups. ResearchGate. Available at: [Link]
-
N,N-Dimethylphenylenediamine. Wikipedia. Available at: [Link]
- Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3 - ResearchGate. Available at: https://www.researchgate.net/publication/225807968_Synthesis_and_properties_of_fluorinated_polyimides_3_Derived_from_novel_13-bis3'-trifluoromethyl-4'4-amino_benzoxy_benzyl_benzene_and_44-bis3'-trifluoromethyl-4'4-amino_benzoxy_benzyl_biphenyl
-
Safety Data Sheet: 1,4-Phenylenediamine. Carl Roth. Available at: [Link]
-
Thermal studies: (a) TGA and (b) DSC of the samples. ResearchGate. Available at: [Link]
-
The thermal properties analyzed by DSC, DMA, TGA. ResearchGate. Available at: [Link]
-
TGA, DSC, DTG Properties of Epoxy Polymer Nanocomposites by Adding Hexagonal Boron Nitride Nanoparticles. ResearchGate. Available at: [Link]
-
FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry. Available at: [Link]
-
N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine. PubChem. Available at: [Link]
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- 4. Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated Trimellitic Anhydride [mdpi.com]
- 5. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Welcome to the technical support center for the synthesis of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (CAS 54672-12-7). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in the synthesis of this valuable fluorinated aromatic diamine.[1][2] This molecule serves as a critical building block in medicinal chemistry and materials science, where its unique electronic and structural properties are leveraged to enhance metabolic stability and performance characteristics.[2][3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Synthetic Strategy Overview
The synthesis of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine typically involves a multi-step pathway. A common and logical approach begins with a commercially available, appropriately substituted nitro-aromatic compound. The core transformations involve the introduction of the dimethylamino group and the subsequent reduction of a nitro group to form the second amine functionality.
A highly effective method for forming the crucial C-N bond for the dimethylamino group is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[4][5] This reaction is renowned for its functional group tolerance and broad substrate scope, making it superior to harsher, classical methods.[6] The alternative, a Nucleophilic Aromatic Substitution (SNAr), is also viable due to the activating effect of the trifluoromethyl group.[7][8] The final step typically involves the reduction of a nitro group to an amine, for which several reliable methods exist.[9][10]
Caption: General synthetic workflow for N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine.
Troubleshooting Guide: Addressing Low Yield
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems leading to low product yield.
Question 1: My Buchwald-Hartwig amination is sluggish, incomplete, or failing. What are the likely causes?
Low yield in a Buchwald-Hartwig amination is a common issue that can almost always be traced back to one of five key parameters: the catalyst system (palladium precursor and ligand), the base, the solvent, the temperature, or the atmosphere.[11]
Causality and Solutions:
-
Inactive Catalyst System: The active catalyst is a Pd(0) species.
-
Problem: The Pd(II) precatalyst is not being reduced to the active Pd(0) state, or the Pd(0) species is decomposing. The chosen ligand may not be suitable for stabilizing the catalyst and facilitating the catalytic cycle.
-
Solution:
-
Ligand Choice: This is the most critical parameter.[12] For coupling with a relatively small amine like dimethylamine, sterically hindered and electron-rich phosphine ligands are essential. Consider using ligands like XPhos or RuPhos, which have demonstrated broad utility and high catalytic activity.[6]
-
Palladium Source: While various Pd sources can work (e.g., Pd(OAc)₂, Pd₂(dba)₃), using a pre-formed palladium-ligand complex (precatalyst) can ensure a reliable initiation of the catalytic cycle.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas the solvent thoroughly before use.[5]
-
-
-
Inappropriate Base: The base's role is to deprotonate the amine (or the amine-Pd complex), but it can also influence catalyst activity and cause side reactions.
-
Problem: The base may be too weak, not soluble enough, or sterically hindered, preventing efficient deprotonation. Conversely, some bases can react with the starting materials or catalyst.
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. Other options include potassium carbonate (K₂CO₃) or lithium bis(trimethylsilyl)amide (LiHMDS), though the latter is often used for less basic amines.[5] Ensure the base is fresh, anhydrous, and finely powdered for optimal reactivity.
-
-
Solvent Issues: The solvent must solubilize the reactants and not interfere with the catalyst.
-
Problem: The solvent is not anhydrous, or it is coordinating to the palladium center, inhibiting catalysis.
-
Solution: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[5] Ensure the solvent is freshly distilled or from a sealed, dry source. Water can lead to catalyst decomposition and formation of undesired phenol byproducts.[13]
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low amination yield.
Question 2: I'm observing significant byproduct formation. What are the likely side reactions?
Byproducts often arise from reactions competing with the main catalytic cycle. Identifying them can provide clues to optimize the conditions.
Common Side Reactions and Mitigation:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Hydrodehalogenated Arene | Beta-hydride elimination from the palladium-amido complex, a known side reaction in Buchwald-Hartwig aminations.[4] | Use a ligand that promotes reductive elimination over beta-hydride elimination (e.g., sterically hindered biaryl phosphines). Lowering the reaction temperature may also help. |
| Phenol/Cresol Derivative | Reaction of the aryl halide with hydroxide ions. This is particularly problematic if using aqueous bases or if significant water is present in the reaction mixture.[13] | Ensure all reagents and solvents are strictly anhydrous. Use a non-hydroxide base like NaOtBu. |
| Di- or Tri-arylamines | The product amine can sometimes undergo a second coupling reaction with the starting aryl halide, especially with primary amines.[13] | This is less common with secondary amines like dimethylamine. However, using the amine in slight excess can help consume the aryl halide and minimize this. |
Question 3: The reduction of the nitro group is incomplete or generating impurities. How can I improve this step?
The reduction of an aromatic nitro group is a standard transformation, but the presence of other functional groups (like the trifluoromethyl group) can sometimes complicate it.
Causality and Solutions:
-
Incomplete Reaction:
-
Problem (Catalytic Hydrogenation): The catalyst (e.g., Palladium on Carbon, Pd/C) may be poisoned or inactive. The hydrogen pressure may be insufficient.
-
Solution: Use a fresh, high-quality catalyst. Ensure the solvent is appropriate (EtOH, MeOH, EtOAc are common).[9] If the reaction stalls, filtering the mixture through celite and adding fresh catalyst can help. Increase hydrogen pressure if equipment allows.
-
Problem (Chemical Reduction): Insufficient stoichiometry of the reducing agent (e.g., SnCl₂, Fe, Zn).
-
Solution: Use a larger excess of the reducing agent. Ensure the pH is appropriate for the reaction and workup. For example, SnCl₂ reductions are typically performed in acidic media (HCl).
-
-
Formation of Impurities:
-
Problem: Over-reduction or side reactions. For instance, if other reducible groups or sensitive functionalities are present, they might react. Halogens elsewhere on the ring can sometimes be removed (hydrodehalogenation) under hydrogenation conditions.
-
Solution: Choose a milder reducing agent or conditions. For example, transfer hydrogenation using ammonium formate as the hydrogen source with Pd/C can sometimes be milder than high-pressure H₂. Chemical reductions like with iron powder in acetic acid can also be very selective for the nitro group.[14]
-
| Reduction Method | Advantages | Common Issues & Solutions |
| Catalytic Hydrogenation (H₂, Pd/C) | Clean reaction, easy workup (filtration).[15] | Catalyst poisoning (use fresh catalyst), incomplete reaction (increase H₂ pressure, add more catalyst), potential for dehalogenation (use milder conditions). |
| Chemical Reduction (SnCl₂/HCl) | High yielding, tolerant of some functional groups. | Requires stoichiometric amounts of metal salts, workup can be cumbersome to remove tin residues. |
| Chemical Reduction (Fe/Acid) | Inexpensive, effective, and generally selective.[14] | Requires stoichiometric iron, acidic conditions, and careful workup to remove iron salts. |
Question 4: My final product is difficult to purify. What are the best strategies?
Purification is often challenging due to the similar polarity of the desired product and potential amine-containing impurities.
Purification Strategy:
-
Aqueous Workup (Acid-Base Extraction): This should be the first step after the reaction.
-
Rationale: The product is a basic diamine. It can be protonated and extracted into an aqueous acid layer (e.g., 1M HCl), leaving non-basic impurities in the organic layer.
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., EtOAc, DCM). Extract with 1M HCl. Wash the organic layer. Then, basify the acidic aqueous layer with a base (e.g., NaOH, Na₂CO₃) to pH > 10 to deprotonate the product. Extract the product back into an organic solvent. Dry the organic layer and concentrate.
-
-
Column Chromatography:
-
Rationale: To separate compounds based on polarity.
-
Procedure: Use silica gel as the stationary phase. A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point for the mobile phase.[9] Because amines can streak on silica, it's often beneficial to add a small amount of a basic modifier like triethylamine (~1%) to the eluent.
-
-
Recrystallization or Distillation:
-
Rationale: If the product is a solid with sufficient purity after chromatography, recrystallization can provide a highly pure final product. If it is a liquid, distillation under reduced pressure may be an option.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Buchwald-Hartwig amination? The five most critical parameters are: 1) A highly active and appropriate ligand (sterically hindered, electron-rich phosphines are best); 2) A strong, non-nucleophilic, anhydrous base (NaOtBu is standard); 3) A dry, non-coordinating solvent (e.g., toluene); 4) A strictly inert atmosphere to protect the Pd(0) catalyst; and 5) An appropriate reaction temperature, often between 80-110 °C.[11][16]
Q2: How does the trifluoromethyl (CF₃) group influence the synthesis? The -CF₃ group is a powerful electron-withdrawing group. This has two main effects:
-
Electronic: It deactivates the aromatic ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SNAr).[15] This means that if the starting material has a good leaving group (like F or Cl) para to the -CF₃ group, a direct SNAr with dimethylamine might be possible without a palladium catalyst, though likely requiring harsher conditions.[7]
-
Steric: It provides steric bulk, which can influence the regioselectivity of reactions. For example, in an electrophilic substitution on a precursor like 3-(trifluoromethyl)aniline, substitution is directed para to the amino group, in part because the ortho position is sterically hindered by the -CF₃ group.[17]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of starting material and the appearance of the product.
-
Product Characterization:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is needed to confirm the elemental composition.[9]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the primary amine (~3300-3500 cm⁻¹).
-
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is a representative example for the coupling of 4-bromo-2-(trifluoromethyl)nitrobenzene with dimethylamine.
-
Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Reagents: Add the aryl bromide (1.0 eq) and sodium tert-butoxide (1.4 eq).
-
Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent & Amine: Add anhydrous, degassed toluene via syringe. Then, add a solution of dimethylamine (1.5 eq, e.g., 2.0 M in THF).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Nitro Group Reduction via Catalytic Hydrogenation
This protocol describes the reduction of the nitro-intermediate to the final diamine product.
-
Setup: To a hydrogenation flask, add the nitro-aromatic compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Carefully add Palladium on carbon (10% w/w, ~5 mol% Pd) under a stream of nitrogen.
-
Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas (or evacuate and backfill). Pressurize the vessel with hydrogen (e.g., 50 psi or 3-4 bar) and stir vigorously at room temperature.[9]
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. Hydrogen uptake will also cease.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified as described above.
References
- Benchchem Technical Support Center. Improving Palladium-Catalyzed Amination Yields in Complex Syntheses.
- ResearchGate. Optimization of reaction conditions for palladium-catalyzed amination....
- Journal of the American Chemical Society. Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines.
- National Institutes of Health. Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years.
- Benchchem. Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline.
- National Institutes of Health. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- ResearchGate. Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Benchchem. Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
- Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).
- Dalal Institute. Aromatic Nucleophilic Substitution.
- OrganicChemGuide. 21.04 Nuc. Aromatic Substitution.
- YouTube. Aromatic Nucleophilic Substitution\JEE Main 2025\Problem Solved ChemOrgChem.
- Pearson. Nucleophilic Aromatic Substitution: Videos & Practice Problems.
- Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.
- Benchchem. A Comparative Guide to the Synthesis Efficiency of Fluorinated Nitroanilines.
- National Institutes of Health. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides.
- Alchem Pharmtech. CAS 54672-12-7 | N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine.
- MySkinRecipes. This compound.
- ResearchGate. Synthesis and Characterization of Fluorinated Poly(amideimide)s Derived from 1,4-Bis(2'-trifluoromethyl-4'-trimellitimidophenoxy)bezene and Aromatic Diamines.
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- 1. alchempharmtech.com [alchempharmtech.com]
- 2. This compound [myskinrecipes.com]
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- 6. research.rug.nl [research.rug.nl]
- 7. organicchemistryguide.com [organicchemistryguide.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | MDPI [mdpi.com]
- 10. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Polymerization of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the polymerization of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-purity polymers from this highly functionalized monomer. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The unique structure of this monomer—featuring a strongly electron-donating dimethylamino group, a strongly electron-withdrawing trifluoromethyl group, and two polymerizable amine functionalities—presents specific challenges and opportunities. This guide addresses the most common issues related to impurity formation and offers field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should be concerned about during polymerization?
The primary impurities arise from undesired side reactions competing with the main polymerization pathway. These include:
-
Oxidative Side-Products: The N,N-dimethylaniline moiety is susceptible to oxidation, which can lead to N-demethylation, forming N-methylaniline derivatives and formaldehyde, or the formation of N-oxides.[1][2]
-
Irregular Coupling Products: While polymerization is expected to proceed through head-to-tail coupling of the diamine units, oxidative coupling can also occur at other positions on the aromatic ring, leading to branched or cross-linked structures. The primary product of N,N-dimethylaniline oxidation is often N,N,N′,N′-tetramethylbenzidiene through a tail-to-tail coupling mechanism.[3]
-
Low Molecular Weight Oligomers: Incomplete polymerization due to impurities in the monomer, incorrect stoichiometry of reactants, or non-optimal reaction conditions can result in a product dominated by short-chain oligomers.[4]
-
Over-oxidized Polymer Segments: The conductive emeraldine salt form of polyaniline can be further oxidized to the non-conductive pernigraniline form, which is an insulator.[5][6]
Q2: How does the trifluoromethyl (-CF₃) group influence the polymerization process?
The -CF₃ group is a powerful electron-withdrawing group and significantly impacts the monomer's reactivity and the resulting polymer's properties:
-
Reactivity: It decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack and oxidation compared to unsubstituted aniline.[7][8] This may necessitate slightly stronger oxidizing conditions for polymerization. However, it can also help to suppress certain undesired side reactions.
-
Polymer Properties: The inclusion of -CF₃ groups is known to enhance thermal stability, improve solubility in organic solvents, and increase chemical inertness in the final polymer.[7][9]
-
Steric Effects: Positioned ortho to one of the amine groups, the bulky -CF₃ group can provide steric hindrance, potentially influencing the regioselectivity of the polymerization and the final polymer conformation.[10]
Q3: My polymerization reaction is stalling, or the final polymer yield is very low. What are the likely causes?
Several factors can lead to poor polymerization efficiency:
-
Incorrect pH: The oxidation of anilines is highly dependent on pH. The reaction should be conducted in an acidic medium (typically pH 1-3) to protonate the aniline monomers, which is essential for the growth of polymer chains.[5][11]
-
Insufficient Oxidant: The molar ratio of oxidant (e.g., ammonium persulfate) to monomer is critical. An insufficient amount will lead to incomplete polymerization. A common starting point is a 1:1 or slightly higher oxidant-to-monomer ratio.[12]
-
Temperature Control: Aniline polymerization is an exothermic reaction.[4][13] Low temperatures (0–5 °C) are often preferred as they can lead to higher molecular weight polymers and fewer side reactions.[4] Letting the temperature rise uncontrollably can promote impurity formation.
-
Monomer Purity: Impurities in the starting monomer can act as chain terminators. It is crucial to use highly purified N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: My monomer is a dark color, and the initial reaction mixture is not colorless.
-
Probable Cause: The monomer has likely undergone aerial oxidation. Aromatic amines, especially those with electron-donating groups like -N(CH₃)₂, are sensitive to air and light, leading to the formation of colored, oxidized impurities.
-
Solution: Monomer Purification & Storage Protocol
-
Purification: If the monomer is discolored, purification by column chromatography (using a silica gel stationary phase and a solvent system like ethyl acetate/petroleum ether) or recrystallization is recommended.[14]
-
Storage: Store the purified monomer under an inert atmosphere (Argon or Nitrogen) in a sealed, amber vial at low temperatures to prevent degradation.
-
Pre-reaction Handling: Before starting the polymerization, ensure all solvents are deaerated by purging with an inert gas for at least 15-20 minutes.[13][15] This removes dissolved oxygen, a common culprit in side reactions.
-
Problem 2: The final polymer is insoluble or forms a gel during the reaction.
-
Probable Cause: This indicates significant cross-linking. While the 1,4-diamine structure promotes linear chain growth, side reactions can create branched or cross-linked networks. The trifluoromethyl group at the 2-position sterically hinders reactions at that site, but other positions on the ring can still react, especially under harsh oxidative conditions.
-
Solution: Controlling Reaction Conditions
-
Lower Oxidant Concentration: Use a slower, dropwise addition of the oxidant solution to the monomer solution. This maintains a low instantaneous concentration of the oxidizing agent, minimizing over-oxidation and cross-linking.
-
Optimize Temperature: Maintain a consistently low reaction temperature (e.g., 0-5 °C) using an ice bath. Higher temperatures provide the activation energy for unwanted side reactions.[4]
-
Reduce Monomer Concentration: Working in more dilute conditions can reduce the probability of intermolecular cross-linking reactions.
-
Problem 3: Spectroscopic analysis (FT-IR, ¹H NMR) reveals peaks inconsistent with the desired polymer structure.
-
Probable Cause: This points to specific chemical side reactions altering the polymer backbone. A common issue with N,N-dimethylaniline derivatives is oxidative N-demethylation.[1] This process converts a dimethylamino group (-N(CH₃)₂) into a methylamino group (-NHCH₃) or a primary amino group (-NH₂), disrupting the expected polymer structure and properties.
-
Solution: Minimizing Oxidative Degradation
-
Select a Milder Oxidant: While ammonium persulfate is common, exploring alternative oxidants with a less aggressive oxidation potential may be beneficial.
-
Strict Anaerobic Conditions: As mentioned, the rigorous exclusion of oxygen is paramount. Perform the entire reaction, including solvent and monomer preparation, under a continuous flow of an inert gas like argon.[13]
-
Reaction Time: Avoid excessively long reaction times. Monitor the reaction progress (e.g., by observing the temperature profile or color change) and quench it once polymerization is complete to prevent post-polymerization degradation.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and solving common issues during polymerization.
Caption: Desired vs. undesired polymerization pathways.
Recommended Experimental Protocol
This protocol for chemical oxidative polymerization is a robust starting point. All steps should be performed under an inert atmosphere.
Materials & Reagents:
-
N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (purified, >99%)
-
Ammonium persulfate (APS), (NH₄)₂S₂O₈ (reagent grade)
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized water, deaerated
-
Methanol or Acetone (for washing)
Procedure:
-
Monomer Solution Preparation:
-
In a jacketed reaction vessel maintained at 0-5 °C, dissolve the monomer in a 1 M HCl solution to a final concentration of 0.1 M.
-
Purge the solution with nitrogen or argon for 20 minutes while stirring. [13]2. Oxidant Solution Preparation:
-
In a separate flask, dissolve an equimolar amount of ammonium persulfate (APS) in deaerated 1 M HCl to create a 0.1 M solution.
-
Cool this solution to 0-5 °C.
-
-
Polymerization:
-
Slowly add the APS solution dropwise to the stirring monomer solution over a period of 30-60 minutes. The reaction is exothermic, so monitor the temperature and adjust the addition rate to keep it below 5 °C. [4] * A color change to dark green or blue should be observed, indicating the formation of the polyaniline emeraldine salt. [16] * Continue stirring the reaction mixture at 0-5 °C for 2-4 hours after the addition is complete.
-
-
Isolation and Purification:
-
Isolate the polymer precipitate by vacuum filtration.
-
Wash the polymer cake sequentially with 1 M HCl to remove unreacted monomer and oligomers, followed by deionized water until the filtrate is neutral.
-
Finally, wash with methanol or acetone to remove any remaining organic impurities and to aid in drying. [4]5. Drying:
-
Dry the purified polymer under vacuum at 40-60 °C for 24 hours.
-
Store the final polymer product in a desiccator, away from light.
-
References
- Purohit, P., & Tak, K. (1984). Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450.
- Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. (n.d.). Google Scholar.
-
Hansen, J., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. [Link]
-
Horner, L., & Kirmse, W. (1955). OXIDATION OF N,N-DIMETHYLANILINE: I.THE REACTION WITH BENZOYL PEROXIDE. Canadian Journal of Chemistry. [Link]
-
Wang, Y., et al. (2020). N‐Methyl oxidation and N‐dealkylation of N,N‐dimethylaniline. Chemistry – A European Journal. [Link]
-
Trifluoromethylarylation of alkenes using anilines. (2023). Chemical Science. [Link]
-
Controlled polymerization and side reaction mechanism of bio-sourced pentanediamine-derived semi-aromatic copolyamides. (2022). Polymer Chemistry. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2018). National Institutes of Health (NIH). [Link]
-
Material Science Applications of 3,5-Bis(trifluoromethyl)aniline. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. [Link]
-
Development of a bench-scale pharmaceutical synthesis. (1993). DORAS. [Link]
-
The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. [Link]
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Polyaniline Questions. (n.d.). ResearchGate. [Link]
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Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode. (2022). BUE Scholar. [Link]
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Polyanilines. (2007). Royal Society of Chemistry. [Link]
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Synthesis of polyaniline and their application. (2023). The Pharma Innovation Journal. [Link]
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Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. (2018). MDPI. [Link]
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Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing. [Link]
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Mechanism for trifluoromethylation of aniline. (n.d.). ResearchGate. [Link]
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Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022). National Institutes of Health (NIH). [Link]
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STRUCTURAL CHARACTERIZATION OF POLYANILINE. (2020). Plant Archives. [Link]
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Synthesis and Characterization of a Novel Nanosized Polyaniline. (2022). National Institutes of Health (NIH). [Link]
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Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (2018). Organic Chemistry Portal. [Link]
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Stejskal, J., et al. (2002). Polyaniline. Preparation of a conducting polymer. Pure and Applied Chemistry. [Link]
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PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. (2022). CyberLeninka. [Link]
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Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). National Institutes of Health (NIH). [Link]
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Chemical synthesis and characterization of polyaniline derivatives. substituent effect on solubility and conductivity. (2014). ResearchGate. [Link]
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Synthesis and Characterization of Polyaniline Based materials: Their biological relevance- An Overview. (2017). ResearchGate. [Link]
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Validation & Comparative
comparison of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine with other diamine monomers
An In-Depth Comparative Guide to N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine for High-Performance Polymer Synthesis
In the pursuit of advanced materials, the rational design of polymer backbones begins at the monomer level. The selection of diamine monomers is a critical determinant of the final properties of high-performance polymers such as polyamides and polyimides.[1][2] These properties—spanning thermal stability, mechanical robustness, processability, and dielectric performance—are intricately linked to the monomer's molecular architecture. This guide provides a comprehensive comparison of this compound, a specialty monomer, with other conventional and fluorinated diamines. We will explore the unique structural attributes of this monomer and provide experimental context for its influence on polymer performance, offering researchers and materials scientists a data-driven basis for monomer selection.
The Unique Molecular Architecture of this compound
At the heart of this monomer's performance are three key structural features integrated into a rigid p-phenylene backbone: a trifluoromethyl (-CF3) group, an N,N-dimethylamino group, and the 1,4-diamine configuration.
Caption: Workflow for two-step polyimide synthesis and film formation.
Characterization of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the 5% weight loss temperature (Td5) of the synthesized polyimide film.
Instrument: Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Cut a small, representative sample of the polyimide film (5-10 mg).
-
Instrument Setup: Place the sample in a platinum or alumina TGA pan.
-
Analysis Conditions:
-
Atmosphere: Nitrogen (or Air for oxidative stability)
-
Flow Rate: 50-100 mL/min
-
Heating Rate: 10 °C/min
-
Temperature Range: 30 °C to 800 °C
-
-
Data Acquisition: Run the experiment and record the weight loss as a function of temperature.
-
Data Analysis: Determine the temperature at which the sample has lost 5% of its initial mass. This value is the Td5 and is a key indicator of the polymer's thermal stability.
Conclusion
This compound stands out as a highly specialized monomer for creating advanced polymers. Its unique trifluoromethyl and dimethylamino substituents work synergistically to overcome the traditional trade-off between thermal stability and processability that plagues many high-performance polymers.
Polymers derived from this diamine offer a compelling combination of:
-
Exceptional Thermal Stability: Suitable for demanding high-temperature applications.
-
Superior Solubility: Enabling solution-based processing into films, coatings, and fibers.
-
Excellent Optical Transparency: Making them ideal for flexible displays and optical components.
-
Low Dielectric Constant: Positioning them as next-generation materials for microelectronics and high-frequency communications.
While the synthesis of the monomer itself may be more complex than that of commodity diamines like ODA or PDA, the significant performance enhancements it provides justify its use in applications where a precise balance of these advanced properties is not just desirable, but essential. For researchers and engineers pushing the boundaries of material science, this compound represents a powerful tool for molecularly engineering the next generation of high-performance polymers.
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MDPI. (2022, January 27). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Retrieved from [Link]
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MDPI. (n.d.). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Retrieved from [Link]
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Ingenta Connect. (2020, August 2). The synthesis and characterization of fluorinated polyimides derived from 2′-methyl-1,4-bis-(4-amino-2-trifluoromethylphenoxy)benzene and various aromatic dianhydrides. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]
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The Fluorine Advantage: A Comparative Guide to N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine and its Non-Fluorinated Analogues in High-Performance Polymers
For researchers, scientists, and professionals in drug development and materials science, the quest for polymers with superior performance characteristics is relentless. The strategic incorporation of fluorine into monomeric building blocks represents a powerful approach to enhancing polymer properties. This guide provides an in-depth technical comparison of polymers derived from N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine and its non-fluorinated counterpart, N,N-Dimethyl-p-phenylenediamine, offering insights into the profound impact of the trifluoromethyl group on key polymer attributes.
The introduction of the trifluoromethyl (-CF3) group, a strongly electron-withdrawing and sterically demanding substituent, into aromatic diamines fundamentally alters the physicochemical properties of the resulting polymers. This guide will explore the causal relationships between this molecular modification and the macroscopic performance of polymers, supported by established experimental findings in the field of fluorinated polymers.
The Decisive Impact of the Trifluoromethyl Group on Polymer Properties
The presence of the -CF3 group on the benzene ring of the diamine monomer imparts a unique combination of properties to the resulting polymers, primarily polyamides and polyimides. These enhancements are a direct consequence of the high electronegativity of fluorine and the bulkiness of the -CF3 group.
Enhanced Thermal Stability
One of the most significant advantages of incorporating trifluoromethyl groups is the marked improvement in thermal stability. The high bond dissociation energy of the C-F bond (~485 kJ/mol) contributes to the overall thermal robustness of the polymer backbone[1]. Polymers derived from fluorinated diamines consistently exhibit higher glass transition temperatures (Tg) and thermal decomposition temperatures (T5%) compared to their non-fluorinated analogs[1][2]. This enhanced stability makes them suitable for applications in demanding, high-temperature environments.
Improved Solubility and Processability
A common challenge with aromatic polymers is their limited solubility in common organic solvents, which complicates their processing. The introduction of bulky trifluoromethyl groups disrupts the regular packing of polymer chains, thereby reducing crystallinity and increasing the fractional free volume[3][4][5]. This disruption of intermolecular forces leads to a significant improvement in the solubility of fluorinated polymers in a wider range of organic solvents, facilitating their processing into films, coatings, and fibers[2][5][6][7]. For instance, studies on various fluorinated aromatic polyamides have demonstrated their excellent solubility in amide-type solvents and even less polar solvents like tetrahydrofuran[2][7].
Superior Dielectric Properties
For applications in microelectronics and high-frequency communication, materials with low dielectric constants (Dk) and low dielectric loss (Df) are essential to minimize signal delay and cross-talk. The incorporation of fluorine, with its high electronegativity, reduces the overall polarizability of the polymer chains[1][3]. Furthermore, the increase in free volume due to the bulky -CF3 groups also contributes to a lower dielectric constant[3][8]. Fluorinated polyimides have been shown to exhibit significantly lower dielectric constants and water uptake compared to their non-fluorinated counterparts, making them ideal candidates for advanced electronic packaging and insulation[1][3][8].
Enhanced Optical Transparency
The disruption of charge transfer complex (CTC) formation between polymer chains is another beneficial effect of the trifluoromethyl group. CTCs are responsible for the characteristic yellow or brown color of many aromatic polyimides. The steric hindrance and electron-withdrawing nature of the -CF3 group can inhibit these interactions, leading to polymers with higher optical transparency and lower color intensity[6][9][10][11][12]. This property is particularly valuable for applications in flexible displays and optical components.
Reduced Water Absorption
The hydrophobic nature of the trifluoromethyl group leads to a significant reduction in water absorption in the resulting polymers[3][8]. This is a critical advantage in applications where dimensional stability and consistent electrical properties are required, especially in humid environments.
Comparative Data Summary
The following table summarizes the expected property differences between polymers derived from this compound and its non-fluorinated analogue, N,N-Dimethyl-p-phenylenediamine, based on general findings for fluorinated aromatic polymers.
| Property | Polymer with this compound | Polymer with N,N-Dimethyl-p-phenylenediamine (Non-fluorinated Analogue) | Rationale for Difference |
| Thermal Stability (Tg, Td) | Higher | Lower | High C-F bond energy increases thermal robustness[1]. |
| Solubility | Higher in a wider range of solvents | Lower, often limited to strong acids or polar aprotic solvents | Bulky -CF3 group disrupts chain packing, reducing crystallinity[2][5][6]. |
| Dielectric Constant (Dk) | Lower | Higher | High electronegativity of fluorine reduces polarizability; increased free volume[1][3][8]. |
| Water Absorption | Lower | Higher | Hydrophobic nature of the -CF3 group[3][8]. |
| Optical Transparency | Higher (less coloration) | Lower (more prone to coloration) | Steric hindrance from -CF3 group disrupts charge transfer complexes[6][9][10][11][12]. |
| Mechanical Strength | Generally high, may have reduced ductility | Generally high, often with good ductility | Rigid -CF3 group can enhance stiffness but may reduce elongation at break[1]. |
Experimental Protocols
The synthesis of high-performance polymers from these diamines typically involves polycondensation reactions with dianhydrides (to form polyimides) or diacid chlorides (to form polyamides).
Representative Synthesis of a Polyamide
This protocol is a generalized procedure based on common methods for synthesizing aromatic polyamides[13].
Materials:
-
This compound or N,N-Dimethyl-p-phenylenediamine
-
Aromatic diacid chloride (e.g., terephthaloyl chloride)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Lithium chloride (LiCl)
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diacid chloride in anhydrous NMP.
-
In a separate flask, dissolve an equimolar amount of the diamine (either the fluorinated or non-fluorinated version) in anhydrous NMP containing 5% (w/v) LiCl.
-
Cool the diacid chloride solution to 0°C in an ice bath.
-
Slowly add the diamine solution to the diacid chloride solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.
-
Collect the fibrous polymer by filtration, wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive acid chloride, which would terminate the polymerization.
-
Low-Temperature Addition: The initial reaction is carried out at 0°C to control the exothermic nature of the acylation reaction and prevent side reactions.
-
LiCl: The addition of LiCl to the solvent enhances the solubility of the aromatic polyamide by preventing strong intermolecular hydrogen bonding between the amide groups.
Characterization Workflow
Caption: Workflow for polymer synthesis, purification, and characterization.
Logical Relationships: Structure to Property
The following diagram illustrates the cascading effect of incorporating the trifluoromethyl group on the final polymer properties.
Caption: Impact of the -CF3 group on polymer properties.
Conclusion
The strategic incorporation of a trifluoromethyl group, as seen in this compound, offers a versatile and powerful tool for tuning the properties of high-performance polymers. Compared to their non-fluorinated analogues, these fluorinated polymers exhibit a compelling combination of enhanced thermal stability, improved solubility and processability, superior dielectric properties, and greater optical transparency. These advantages make them highly attractive for advanced applications in the aerospace, electronics, and biomedical fields. While the synthesis of fluorinated monomers can be more complex and costly, the significant performance gains often justify the investment for applications where conventional polymers fall short. This guide provides a foundational understanding for researchers and developers looking to leverage the "fluorine advantage" in their next generation of materials.
References
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MDPI. (n.d.). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Retrieved from [Link]
- Sadeghinia, A., & Mighani, H. (2020). Synthesis and Characterization of New Diamine Based on Fluorine. Chemical Methodologies, 4(2), 115-122.
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ResearchGate. (n.d.). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The synthesis and characterization of fluorinated polyimides derived from 2′-methyl-1,4-bis-(4-amino-2-trifluoromethylphenoxy)benzene and various aromatic dianhydrides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Fluorinated Poly(amideimide)s Derived from 1,4-Bis(2'-trifluoromethyl-4'-trimellitimidophenoxy)bezene and Aromatic Diamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of novel soluble fluorinated aromatic polyamides derived from fluorinated isophthaloyl dichlorides and aromatic diamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of Trifluoromethyl Groups Containing Epoxy Resins Cured with Amine for Low Dk Materials. Retrieved from [Link]
- Journal of Materials Chemistry A. (2020). Fluorinate a Polymer Donor through Trifluoromethyl Group for High-Performance Polymer Solar Cells.
-
SciSpace. (n.d.). Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation. Retrieved from [Link]
-
MDPI. (2022). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Retrieved from [Link]
-
NIH. (2021). Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer. Retrieved from [Link]
-
NIH. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Properties of Highly Fluorinated Polyimides. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Retrieved from [Link]
-
NIH. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and characterization of Poly (p-phenylenediamine) and its derivatives using aluminium triflate as a co. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Retrieved from [Link]
- Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
-
CORE. (n.d.). Synthesis and characterization of poly-(p-phenylene pyromellitamic acid). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. Retrieved from [Link]
-
ResearchGate. (n.d.). Soluble and Transparent Polyimides from Unsymmetrical Diamine Containing Two Trifluoromethyl Groups. Retrieved from [Link]
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MDPI. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Retrieved from [Link]
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NIH. (n.d.). Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Highly-Fluorinated Colorless Polyimides Derived from 4,4'-((perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))bis(2,6-dimethylaniline) and Aromatic Dianhydrides. Retrieved from [Link]
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performance of polyimides from N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine vs. commercial polyimides
In the relentless pursuit of advanced materials for demanding applications, researchers are continually exploring novel polymer structures that push the boundaries of performance. This guide provides a comprehensive comparison of a next-generation fluorinated polyimide, derived from a diamine featuring a trifluoromethyl (-CF3) moiety, against established commercial polyimides: Kapton®, Ultem™, and Vespel®. Through an in-depth analysis of experimental data, we will elucidate the distinct advantages conferred by strategic fluorination, offering researchers and engineers critical insights for material selection in cutting-edge applications.
The Rationale for Fluorination: Enhancing Polyimide Performance
Traditional aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength.[1] However, their utility can be limited by poor solubility, high dielectric constants, and intense color, which are consequences of strong interchain charge-transfer complex formation. The introduction of bulky, electron-withdrawing trifluoromethyl groups into the polymer backbone is a proven strategy to mitigate these drawbacks.[2][3] The -CF3 group disrupts chain packing, thereby enhancing solubility and reducing the dielectric constant, while the high bond energy of the C-F bond often contributes to improved thermal stability.[3]
This guide will use a representative fluorinated polyimide synthesized from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) and a diamine containing trifluoromethyl groups as a case study to illustrate these benefits.
Performance Benchmark Comparison
The following table summarizes the key performance characteristics of our representative fluorinated polyimide against leading commercial polyimides. The data presented is a synthesis of values reported in academic literature and manufacturer technical data sheets.
| Property | Representative Fluorinated Polyimide | Kapton® HN | Ultem™ 1000 | Vespel® SP-1 |
| Thermal Stability (TGA, 5% wt. loss) | > 550 °C[2] | ~550 °C | ~540 °C | > 500 °C[4] |
| Glass Transition Temperature (Tg) | 259–402 °C[2][3] | 360-410 °C | 217 °C[5] | > 400 °C[4] |
| Tensile Strength | 82–232 MPa[2][3] | 172 MPa | 105 MPa[5] | 86 MPa[6] |
| Tensile Modulus | 2.3–5.53 GPa[2][3] | 2.5 GPa | 3.2 GPa[5] | 3.1 GPa[6] |
| Dielectric Constant (1 MHz) | 2.31–2.85[2][3] | 3.4 | 3.15[7] | 3.5[6] |
| Solubility | Soluble in common organic solvents[2][8] | Insoluble | Soluble in chlorinated solvents | Insoluble |
Key Insights from the Data:
-
Enhanced Dielectric Properties: The most striking advantage of the fluorinated polyimide is its significantly lower dielectric constant. This makes it an exceptional candidate for applications in high-frequency electronics, where low signal loss and minimal crosstalk are paramount.[3]
-
Improved Processability: The enhanced solubility of the fluorinated polyimide in common organic solvents allows for solution-based processing techniques, such as spin coating and casting, which are often not feasible with traditional insoluble polyimides like Kapton® and Vespel®.[2][8]
-
Comparable Thermal Stability: The fluorinated polyimide exhibits thermal stability on par with, and in some cases exceeding, that of the commercial benchmarks, making it suitable for high-temperature environments.[2][3]
-
High Mechanical Performance: With a high tensile strength and modulus, the fluorinated polyimide demonstrates robust mechanical properties suitable for structural applications.[2][3]
Experimental Methodologies
To ensure the scientific integrity of this comparison, it is crucial to understand the experimental protocols used to characterize these materials.
Polyimide Synthesis (Two-Step Method)
The synthesis of polyimides typically follows a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).[9][10]
-
Poly(amic acid) Synthesis: An equimolar amount of the diamine is dissolved in a dry, aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen). The dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is allowed to proceed for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a carefully controlled thermal imidization process. A typical heating schedule involves sequential heating at 100 °C, 200 °C, and 300 °C, holding for one hour at each temperature, to drive the cyclization reaction and remove the solvent and water byproduct.[9]
Caption: General workflow for the two-step synthesis of polyimide films.
Thermal Gravimetric Analysis (TGA)
TGA is employed to determine the thermal stability of the polyimides.
-
A small sample (5-10 mg) of the polyimide film is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
The weight loss of the sample is recorded as a function of temperature. The temperature at which 5% weight loss occurs is a common metric for thermal stability.
Dynamic Mechanical Analysis (DMA)
DMA is used to determine the glass transition temperature (Tg) and mechanical properties of the polyimides.
-
A rectangular film specimen with defined dimensions is mounted in the DMA instrument.
-
A sinusoidal stress is applied to the sample, and the resulting strain is measured as the temperature is ramped at a constant rate.
-
The storage modulus, loss modulus, and tan delta are plotted against temperature. The peak of the tan delta curve is typically taken as the Tg.
Dielectric Constant Measurement
The dielectric constant of the polyimide films is measured using a parallel plate capacitor setup.[11]
-
A thin film of the polyimide is sandwiched between two electrodes.
-
The capacitance of this structure is measured at a specific frequency (e.g., 1 MHz) using an LCR meter.
-
The dielectric constant (k) is calculated using the formula: k = (C * d) / (ε₀ * A), where C is the capacitance, d is the film thickness, ε₀ is the permittivity of free space, and A is the electrode area.
Application-Driven Material Selection
The choice between these high-performance polyimides is ultimately dictated by the specific requirements of the application.
Caption: Decision tree for polyimide selection based on key performance needs.
Conclusion
The incorporation of trifluoromethyl groups into the polyimide backbone represents a significant advancement in polymer science, yielding materials with a superior balance of properties. As demonstrated, these next-generation fluorinated polyimides offer compelling advantages over established commercial materials, particularly in applications demanding low dielectric constants and enhanced processability, without compromising thermal or mechanical performance. For researchers and professionals in fields ranging from microelectronics to aerospace, a thorough understanding of the structure-property relationships in these advanced polymers is essential for driving future innovation.
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Drake Plastics. (n.d.). Guide to Vespel® PI Grades and Applications. Retrieved from [Link]
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Dielectric Manufacturing. (2019, February 27). Material Properties of Polyimide-Based Thermoplastic Vespel. Retrieved from [Link]
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BEVI. (n.d.). Kapton polyimide film. Retrieved from [Link]
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Piedmont CMG. (n.d.). PEI Polyetherimide Ultem | Facts & Features. Retrieved from [Link]
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Wikipedia. (2023, October 26). Vespel. Retrieved from [Link]
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Dielectric Manufacturing. (2019, February 27). Material Properties -Thermoplastic Kapton - Unfilled Polyimide. Retrieved from [Link]
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Emco Industrial Plastics. (n.d.). ULTEM® PEI Resin Product Guide. Retrieved from [Link]
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Curbell Plastics. (n.d.). Ultem® PEI Plastic Material Properties & Uses. Retrieved from [Link]
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Sterling Plastics. (n.d.). DUPONT™ KAPTON® HN (POLYIMIDE). Retrieved from [Link]
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Drake Plastics. (n.d.). Vespel® SP Polyimide Information Guide. Retrieved from [Link]
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Dielectric Manufacturing. (2019, February 27). Material Properties of Thermoplastic Ultem – Polyetherimide, PEI. Retrieved from [Link]
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JGB. (2024, June 9). What is Kapton Polyimide Film? Key Features and Common Applications Explained. Retrieved from [Link]
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MDPI. (2021). Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. Polymers, 13(21), 3785. Retrieved from [Link]
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Curbell Plastics. (n.d.). DuPont™ Vespel® Polyimide | High Temperature Plastic Material. Retrieved from [Link]
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Wang, C., Cao, S., Chen, W., Xu, C., Zhao, X., Li, J., & Ren, Q. (2017). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. RSC Advances, 7(45), 28267-28275. Retrieved from [Link]
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MDPI. (2023). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Polymers, 15(13), 2898. Retrieved from [Link]
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Zhang, Y., et al. (2021). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. ChemistrySelect, 6(41), 11229-11236. Retrieved from [Link]
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AIP Publishing. (2000). Measurement of the Dielectric Constant of Thin Films using Goniometric Time-Domain Spectroscopy. AIP Conference Proceedings, 550, 364-369. Retrieved from [Link]
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AZoM. (2022, May 17). Measuring the Dielectric Constant in Thin Films. Retrieved from [Link]
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ResearchGate. (2018, January 17). How to calculate the dielectric constant of thin film?. Retrieved from [Link]
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EurekAlert!. (2025, July 10). Fluorinated polyimide: High toughness and low dielectric properties pave new path for high-frequency communication materials. Retrieved from [Link]
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RSC Publishing. (2014). Dielectric constant measurements of thin films and liquids using terahertz metamaterials. RSC Advances, 4(28), 14636-14641. Retrieved from [Link]
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Optica Publishing Group. (2007). Measurement of the dielectric constant of thin films by terahertz time-domain spectroscopic ellipsometry. Optics Letters, 32(11), 1423-1425. Retrieved from [Link]
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American Chemical Society. (2000). Soluble Polyimides from Unsymmetrical Diamine with Trifluoromethyl Pendent Group. Macromolecules, 33(23), 8534-8536. Retrieved from [Link]
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Semantic Scholar. (n.d.). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. Retrieved from [Link]
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VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]
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RSC Publishing. (2017). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. RSC Advances, 7(45), 28267-28275. Retrieved from [Link]
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ResearchGate. (2022, February 6). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. Retrieved from [Link]
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MDPI. (2022). Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. Materials, 15(18), 6346. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2023, August 26). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Validation of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of the essential analytical techniques required to unequivocally validate the structure of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine and its derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the expected outcomes with potential isomeric impurities, ensuring a comprehensive understanding of the structural elucidation process.
The Imperative of Unambiguous Structural Validation
This compound is a substituted phenylenediamine, a class of compounds with broad applications in medicinal chemistry and materials science. The introduction of a trifluoromethyl (-CF₃) group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. However, the synthesis of such multi-substituted aromatic compounds can often yield a mixture of positional isomers. For instance, the trifluoromethyl and amino groups could be arranged in different positions on the benzene ring, leading to compounds with distinct biological activities and toxicological profiles. Therefore, a robust and multi-faceted analytical approach is not just recommended, but essential.
This guide will focus on a three-pronged approach to structural validation, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Comparative Analysis of Isomers: A Case Study
To underscore the importance of a multi-technique approach, we will consider the target molecule, This compound (I) , and a potential isomeric impurity, N1,N1-Dimethyl-3-(trifluoromethyl)benzene-1,4-diamine (II) . While both are trifluoromethyl-substituted N,N-dimethyl-p-phenylenediamines, the relative positions of the substituents will lead to distinct and measurable differences in their analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For our target compound and its isomer, a combination of ¹H, ¹³C, and ¹⁹F NMR will be indispensable.
Causality of Experimental Choices in NMR
The choice of specific NMR experiments is driven by the need to unambiguously determine the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic effects of the substituents. The electron-withdrawing trifluoromethyl group and the electron-donating amino and dimethylamino groups will exert distinct influences on the surrounding protons and carbons, allowing for differentiation between isomers. ¹⁹F NMR provides a direct and highly sensitive window into the environment of the trifluoromethyl group.
Predicted NMR Data for Comparative Analysis
The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for our target molecule (I) and its potential isomer (II). These predictions are based on established substituent effects on aromatic systems.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| (I) this compound | ~2.7 (s, 6H, N(CH₃)₂), ~4.5 (br s, 2H, NH₂), ~6.7-7.2 (m, 3H, Ar-H) | ~40 (N(CH₃)₂), ~115-135 (Ar-C), ~125 (q, J ≈ 270 Hz, CF₃), ~140-150 (Ar-C-N) | ~ -60 to -65 |
| (II) N1,N1-Dimethyl-3-(trifluoromethyl)benzene-1,4-diamine | ~2.9 (s, 6H, N(CH₃)₂), ~4.0 (br s, 2H, NH₂), ~6.5-7.0 (m, 3H, Ar-H) | ~45 (N(CH₃)₂), ~110-130 (Ar-C), ~124 (q, J ≈ 272 Hz, CF₃), ~145-155 (Ar-C-N) | ~ -62 to -67 |
Note: Predicted values are for illustrative purposes and may vary based on solvent and experimental conditions.
Experimental Protocol: NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C and ¹⁹F NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Data Acquisition:
Visualizing the NMR Logic
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. For halogenated compounds, the isotopic distribution can also be a key identifier.
Causality of Experimental Choices in MS
Electron Ionization (EI) is a common technique that provides a "hard" ionization, leading to extensive fragmentation. This fragmentation is often predictable and can be used to piece together the structure of the molecule. The presence of the trifluoromethyl group and the dimethylamino group will influence the fragmentation pathways, providing clues to their relative positions. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion and its fragments with high accuracy.
Predicted Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| (I) & (II) | 204.10 | 189 ([M-CH₃]⁺), 135 ([M-N(CH₃)₂]⁺), 69 ([CF₃]⁺) |
Note: The fragmentation pattern for isomers can be very similar, highlighting the need for complementary techniques like NMR.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition (EI-MS):
-
Instrument: A mass spectrometer equipped with an electron ionization source.
-
Ionization Energy: Typically 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Acquisition (HRMS):
-
Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) or another soft ionization technique is often used for more accurate mass determination of the molecular ion.
-
Visualizing the MS Logic
Caption: Workflow for MS-based structural validation.
X-ray Crystallography: The Definitive Solid-State Structure
For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous three-dimensional model of the molecule, confirming the connectivity of all atoms and the substitution pattern on the aromatic ring. While obtaining suitable crystals can be a challenge, the resulting data is considered the "gold standard" for structural validation.
Causality of Experimental Choices in X-ray Crystallography
The primary requirement for this technique is a single crystal of sufficient quality. The choice of crystallization conditions (solvent, temperature, etc.) is critical and often determined empirically. Once a suitable crystal is obtained, the diffraction data is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent, or use other techniques like vapor diffusion or cooling crystallization to grow single crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.[3]
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).
-
Refine the atomic positions and other crystallographic parameters to obtain a final structural model.
-
Conclusion: A Synergistic Approach to Certainty
The structural validation of this compound derivatives, and indeed any novel chemical entity, demands a synergistic approach that leverages the complementary strengths of multiple analytical techniques. While NMR spectroscopy provides the foundational "fingerprint" in solution, mass spectrometry confirms the molecular formula and provides fragmentation clues. For crystalline materials, X-ray crystallography offers the ultimate, unambiguous solid-state structure. By integrating the data from these techniques, researchers can confidently and authoritatively establish the structure of their compounds, a critical step in the journey from discovery to application.
References
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
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A Comparative Guide to the Dielectric Properties of Polymers from Trifluoromethylated Diamines
In the relentless pursuit of miniaturization and enhanced performance in high-frequency electronics, the development of advanced dielectric materials is paramount. For researchers, scientists, and professionals in drug development utilizing sensitive electronic equipment, the integrity of signal transmission is critical. This guide provides a comprehensive comparative analysis of the dielectric properties of polymers derived from trifluoromethylated diamines, a class of materials demonstrating exceptional promise for next-generation electronic applications. We will delve into the synthetic strategies, structure-property relationships, and the critical role of the trifluoromethyl group in achieving low dielectric constants and dissipation factors.
The Imperative for Low-Dielectric Polymers
Modern electronics, from 5G/6G communication systems to sophisticated medical diagnostic tools, demand insulating materials that can minimize signal delay, reduce crosstalk between conductors, and lower power consumption. The dielectric constant (Dk or εr) of a material quantifies its ability to store electrical energy in an electric field. A lower Dk is desirable as it leads to higher signal propagation speed and reduced capacitive coupling. Similarly, a low dielectric loss or dissipation factor (Df or tan δ) is crucial to minimize the loss of signal energy as it travels through the material, particularly at high frequencies.
Polyimides (PIs) have long been a cornerstone in the microelectronics industry due to their outstanding thermal stability, mechanical robustness, and chemical resistance.[1] However, conventional PIs often exhibit a relatively high dielectric constant (typically around 3.5), which can be a limiting factor in high-frequency applications.[2] The introduction of fluorine, particularly in the form of trifluoromethyl (-CF3) groups, into the polymer backbone has emerged as a highly effective strategy to overcome this limitation.[3][4]
The Trifluoromethyl Advantage: A Molecular Perspective
The strategic incorporation of trifluoromethyl groups into the polymer structure, often through the use of trifluoromethylated diamines as monomers, imparts several key advantages that collectively contribute to a significant reduction in the dielectric constant.
-
Reduced Molar Polarizability: The high electronegativity of fluorine atoms in the -CF3 group leads to a strong C-F bond with low polarizability. This inherent property of the C-F bond reduces the overall electronic polarization of the polymer chain in the presence of an electric field, a primary contributor to the dielectric constant.[3][5]
-
Increased Free Volume: The bulky and rigid nature of the -CF3 group disrupts the efficient packing of polymer chains.[5][6][7] This steric hindrance creates a greater amount of empty space, or free volume, within the polymer matrix. Since air has a dielectric constant of approximately 1, increasing the fractional free volume effectively lowers the overall dielectric constant of the material.
-
Enhanced Hydrophobicity: Trifluoromethyl groups are highly hydrophobic. Their presence on the polymer backbone significantly reduces moisture absorption.[6][7][8] Water, with its high dielectric constant (~80), can drastically increase the Dk and Df of a polymer. By repelling water, -CF3 groups ensure the stability of the dielectric properties in varying humidity conditions.[8]
The synergistic effect of these factors makes polymers derived from trifluoromethylated diamines highly attractive for advanced electronic applications.
A Comparative Analysis of Trifluoromethylated Polyimides
To illustrate the profound impact of trifluoromethylation, this section presents a comparative overview of the properties of various polyimides synthesized from different trifluoromethylated diamines and their non-fluorinated counterparts.
Synthesis of Polyimides from Trifluoromethylated Diamines
The synthesis of these advanced polyimides typically follows a two-step polycondensation reaction. First, a diamine monomer is reacted with a dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization, which involves the removal of water to form the stable imide rings.
A variety of novel trifluoromethylated diamines have been synthesized to tailor the properties of the resulting polyimides. For instance, diamines containing multiple -CF3 groups or those with flexible ether linkages have been developed to further reduce the dielectric constant and improve processability.[9][10]
Comparative Dielectric and Thermal Properties
The following table summarizes the dielectric and thermal properties of several polyimides derived from trifluoromethylated diamines, showcasing the significant improvements over conventional polyimides.
| Polymer System | Dielectric Constant (Dk) @ 1 MHz | Dielectric Loss (Df) @ 1 MHz | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5%) (°C) | Reference |
| Conventional Polyimide (Kapton®) | ~3.5 | ~0.002 | ~360 | ~500 | [2] |
| 6FDA-HFBODA | 2.63 (@ 10 GHz) | 0.00372 (@ 10 GHz) | 240 | 521 | [5] |
| BPADA-HFBODA | - | 0.00230 (@ 10 GHz) | - | - | [5] |
| TPPI50 (Optimized Fluorinated PI) | 2.312 | 0.00676 | 402 | 563 | [1] |
| HFPIs (High-Fluorine Content) | 2.40 - 2.68 | - | - | - | [9] |
| 6FDA-TFMPD | 2.5 | - | - | - | [8] |
Note: The measurement frequencies for Dk and Df can vary between studies, impacting direct comparisons. Data at 10 GHz is particularly relevant for high-frequency applications.
As the data clearly indicates, the incorporation of trifluoromethylated diamines leads to a substantial reduction in the dielectric constant, with some systems achieving values below 2.5.[1][8][9] This is a significant improvement over conventional polyimides and is crucial for enabling the next generation of high-speed electronics.
Experimental Protocols for Dielectric Characterization
Accurate and reliable measurement of dielectric properties is essential for material development and quality control. The following section outlines a standard experimental workflow for characterizing the dielectric properties of polymer films.
Sample Preparation
-
Film Casting: The synthesized poly(amic acid) solution is cast onto a clean, flat substrate (e.g., a glass plate) using a doctor blade to ensure a uniform thickness.
-
Thermal Imidization: The cast film is then subjected to a carefully controlled thermal curing process in an oven or under vacuum. A typical curing cycle involves a stepwise increase in temperature to facilitate solvent removal and complete the imidization process without introducing defects.
-
Film Detachment and Electrode Deposition: Once cooled, the freestanding polyimide film is carefully detached from the substrate. For dielectric measurements, circular electrodes (typically gold or aluminum) of a precise diameter are deposited on both sides of the film using a sputtering or thermal evaporation technique.
Dielectric Spectroscopy Measurement
Dielectric spectroscopy is the primary technique used to measure the dielectric constant and dielectric loss of a material over a range of frequencies.[11]
-
Instrumentation: A precision LCR meter or an impedance analyzer is used for these measurements.[11] For a broad frequency range, a dielectric spectrometer, such as those offered by Novocontrol Technologies, is often employed.[12]
-
Measurement Setup: The polymer film with the deposited electrodes is placed in a sample holder, which is often housed in a temperature and humidity-controlled chamber.
-
Data Acquisition: An alternating voltage is applied across the sample, and the resulting current and phase shift are measured.[11] The instrument then calculates the capacitance (C) and dissipation factor (tan δ) of the sample at various frequencies.
-
Calculation of Dielectric Constant: The dielectric constant (εr) is calculated from the measured capacitance using the following formula:
εr = (C * d) / (ε0 * A)
where:
-
C is the measured capacitance
-
d is the thickness of the polymer film
-
ε0 is the permittivity of free space (8.854 x 10^-12 F/m)
-
A is the area of the electrode
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and dielectric characterization of polyimide films.
Conclusion and Future Outlook
The incorporation of trifluoromethylated diamines into polymer backbones, particularly in polyimides, represents a significant advancement in the field of low-dielectric materials. The unique properties of the -CF3 group—low polarizability, steric bulk, and hydrophobicity—synergistically contribute to a substantial reduction in the dielectric constant and dissipation factor, while often maintaining or even enhancing the thermal and mechanical stability of the polymer.
The comparative data presented in this guide unequivocally demonstrates the superiority of these fluorinated polymers for high-frequency electronic applications. As the demand for faster and more efficient electronic devices continues to grow, the rational design of novel trifluoromethylated monomers and the exploration of new polymer systems will undoubtedly pave the way for further breakthroughs in this exciting field. The continued development of these advanced materials is crucial for enabling innovations across a wide spectrum of industries, from telecommunications and computing to advanced medical and scientific instrumentation.
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Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI. [Link]
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Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups. Polymer Chemistry (RSC Publishing). [Link]
-
Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. ResearchGate. [Link]
-
Synthesis and characterization of high fluorine-containing polyimides with low-dielectric constant. ResearchGate. [Link]
-
Structure and Properties of Low Dielectric Constant Polyetherimide Films Containing-CF3 and Cardo Groups. Semantic Scholar. [Link]
-
The synthesis and characterization of fluorinated polyimides derived from 2′-methyl-1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene and aromatic dianhydrides. Ingenta Connect. [Link]
-
Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. Semantic Scholar. [Link]
-
Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant. MDPI. [Link]
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Intrinsic low‐dielectric‐constant polyimides based on a novel diamine having diisopropyl benzene units. Wiley Online Library. [Link]
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Measuring the Spatial Distribution of Dielectric Constants in Polymers through Quasi-Single Molecule Microscopy. PMC - PubMed Central. [Link]
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FUNDAMENTAL INSIGHT ON DEVELOPING LOW DIELECTRIC CONSTANT POLYIMIDES. NASA Technical Reports Server. [Link]
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Photosensitive fluorinated polyimides with a low dielectric constant based on reaction development patterning. ResearchGate. [Link]
-
Extremely Low Humidity and Frequency Dependence of Dielectric Properties of Highly Fluorinated Polyimides in the 10–330 GHz. American Chemical Society. [Link]
-
Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. PMC - NIH. [Link]
-
Dielectric Spectroscopy of Reactive Polymers. Novocontrol Technologies. [Link]
-
High Thermal and Low Dielectric Polyimides Based on Ether-Linked Xanthone-Based Diamines Having Bulky Trifluoromethyl Groups. ACS Publications. [Link]
-
Applications of Dielectric Characterization Methods in Measuring the Mechanical Properties of Polymers. IEEE Xplore. [Link]
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A Comparative Guide to the Processability of Aromatic Polyamides: The Impact of Trifluoromethyl and N,N-Dimethyl Functionalization
Introduction: The Quest for High-Performance, Processable Polymers
In the landscape of advanced materials, aromatic polyamides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in demanding applications, from aerospace components to high-performance films and fibers. However, the very characteristics that impart their robustness—rigid backbones and strong intermolecular hydrogen bonding—often render them intractable, posing significant challenges to their processing. The quest for high-performance polymers that do not compromise on processability is a central theme in materials science and is of paramount importance for researchers, scientists, and drug development professionals who rely on these materials for cutting-edge applications.
This guide provides an in-depth technical assessment of the processability of aromatic polyamides derived from the novel diamine, N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine . Through a comparative analysis with structurally related diamines, we will explore the synergistic effects of trifluoromethyl (-CF3) and N,N-dimethyl functionalities on key processing parameters. This document is designed to be a practical resource, offering not only a theoretical framework for understanding structure-property relationships but also actionable experimental protocols for evaluating polymer processability.
The Role of Molecular Architecture in Polymer Processability
The processability of a polymer is not an intrinsic property but rather a complex interplay of its molecular architecture and the processing conditions. For aromatic polyamides, two primary processing routes are considered: solution processing and melt processing. The ease with which a polymer can be processed via either route is dictated by factors such as solubility, melting temperature, melt viscosity, and thermal stability.
The introduction of specific functional groups onto the monomer backbone is a powerful strategy to tailor these properties. In this guide, we focus on two such modifications: the incorporation of a trifluoromethyl group and N,N-dimethylation of the amine functionalities.
-
The Trifluoromethyl Effect: The bulky and highly electronegative trifluoromethyl group is known to disrupt the close packing of polymer chains. This disruption weakens intermolecular forces, leading to enhanced solubility in organic solvents and a lower melting temperature.[1][2] Furthermore, the C-F bond's low polarizability contributes to improved optical transparency and a lower dielectric constant in the resulting polymers.[3]
-
The N,N-Dimethyl Advantage: N-alkylation of the amide nitrogen atoms eliminates the possibility of hydrogen bonding, a primary contributor to the high melting points and poor solubility of traditional aromatic polyamides. This modification significantly enhances solubility and can lower the melt viscosity, thereby improving overall processability.
By combining these two features in this compound, we anticipate a significant enhancement in processability compared to conventional aromatic diamines.
Comparative Monomers for Processability Assessment
To provide a comprehensive and objective comparison, we will evaluate polymers synthesized from this compound against those derived from three key reference diamines. This comparative approach will allow us to deconstruct the individual and combined contributions of the trifluoromethyl and N,N-dimethyl groups to polymer processability.
| Monomer ID | Monomer Name | Key Structural Feature | Rationale for Comparison |
| DFD | This compound | -CF3 and N,N-dimethyl groups | The subject of our investigation, combining both fluorine and N-alkylation. |
| PPD | p-Phenylenediamine | Unsubstituted aromatic diamine | Baseline for conventional aromatic polyamides with poor processability.[4][5] |
| TFM-PPD | 2-(Trifluoromethyl)-1,4-phenylenediamine | -CF3 group only | Isolates the effect of the trifluoromethyl group on processability.[6] |
| DM-PPD | N,N-Dimethyl-p-phenylenediamine | N,N-dimethyl groups only | Isolates the effect of N,N-dimethylation on processability. |
Experimental Assessment of Polymer Processability
A multi-faceted experimental approach is necessary to thoroughly assess the processability of these polymers. The following sections detail the key experimental workflows and the rationale behind them.
Polymer Synthesis: A General Protocol
The synthesis of aromatic polyamides from the aforementioned diamines will be carried out via a direct polycondensation reaction with an aromatic diacid chloride, such as terephthaloyl chloride. This method is widely used for preparing high molecular weight aromatic polyamides.[7]
Experimental Protocol: Direct Polycondensation
-
Monomer Preparation: Ensure all monomers are of high purity and thoroughly dried to prevent premature reaction termination.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube, dissolve the diamine (1 equivalent) in a dry, aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP).
-
Acylation: Cool the solution to 0°C in an ice bath. Slowly add the diacid chloride (1 equivalent) to the stirred solution.
-
Polymerization: Allow the reaction to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol. Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum at 80°C.
Caption: Workflow for the synthesis of aromatic polyamides.
Solution Processability Assessment
The ability to process a polymer from solution is critical for applications such as film casting and fiber spinning.
Experimental Protocol: Solubility Testing
-
Sample Preparation: Weigh 10 mg of the dried polymer into a vial.
-
Solvent Addition: Add 1 mL of the test solvent.
-
Observation: Observe the solubility at room temperature and with gentle heating.
-
Solvents to Test: A range of solvents with varying polarities should be used, including NMP, N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), m-cresol, tetrahydrofuran (THF), and chloroform.
Caption: Key assessments for solution processability.
Expected Outcomes and Comparative Analysis:
Based on established principles, we anticipate the following solubility trends:
DFD-Polyamide > DM-PPD-Polyamide > TFM-PPD-Polyamide > PPD-Polyamide
The polymer derived from DFD is expected to exhibit the highest solubility due to the combined effects of the trifluoromethyl group disrupting chain packing and the N,N-dimethyl groups eliminating hydrogen bonding. The DM-PPD based polymer will also show excellent solubility due to the absence of hydrogen bonding. The TFM-PPD polymer's solubility will be enhanced by the -CF3 group but will be less soluble than the N-dimethylated analogues due to the presence of hydrogen bonding. The PPD based polymer will likely be insoluble in most organic solvents, requiring harsh conditions or the addition of salts for dissolution.[7]
| Polymer Derived From | Expected Solubility in NMP | Expected Solubility in THF |
| DFD | Soluble at room temperature | Soluble at room temperature |
| PPD | Insoluble or requires heating with salts | Insoluble |
| TFM-PPD | Soluble, potentially with heating | Sparingly soluble to insoluble |
| DM-PPD | Soluble at room temperature | Soluble at room temperature |
Melt Processability Assessment
Melt processability is crucial for techniques like injection molding and extrusion. Key parameters to evaluate are the glass transition temperature (Tg), melting temperature (Tm), thermal stability, and melt viscosity.
Experimental Protocol: Thermal Analysis
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm). Samples are heated under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).
-
Thermogravimetric Analysis (TGA): To assess thermal stability by measuring the weight loss as a function of temperature. This is critical for defining the processing window.
Experimental Protocol: Rheological Analysis
-
Melt Flow Index (MFI): Provides a simple measure of the ease of flow of a molten polymer. It is determined by measuring the mass of polymer that flows through a capillary die at a specified temperature and load.[8][9]
-
Rotational Rheometry: Offers a more detailed characterization of the melt's viscoelastic properties, including viscosity as a function of shear rate and temperature.
Caption: Comprehensive evaluation of melt processability.
Expected Outcomes and Comparative Analysis:
The introduction of bulky side groups and the elimination of hydrogen bonding are expected to significantly impact the thermal and rheological properties.
| Polymer Derived From | Expected Tg (°C) | Expected Tm (°C) | Expected Melt Viscosity | Processing Window (Td - Tm) |
| DFD | Moderately High | Lowered | Low | Wide |
| PPD | High | Very High / Decomposes | Very High | Narrow to Non-existent |
| TFM-PPD | High | High | High | Narrow |
| DM-PPD | Moderate | Lowered | Low | Wide |
The DFD-polyamide is predicted to have a wide processing window, characterized by a manageable melting temperature and good thermal stability. Its melt viscosity is expected to be significantly lower than that of the PPD and TFM-PPD based polymers. The DM-PPD-polyamide will also exhibit good melt processability due to the absence of hydrogen bonding. In contrast, the PPD-polyamide will likely decompose before melting, making it unsuitable for melt processing. The TFM-PPD-polyamide , while more soluble than the PPD analogue, will still have a high melting point and high melt viscosity due to hydrogen bonding, limiting its melt processability.
Conclusion: A Paradigm Shift in Aromatic Polyamide Processability
The strategic incorporation of both trifluoromethyl and N,N-dimethyl functionalities in the diamine monomer this compound offers a promising pathway to overcoming the long-standing processability challenges associated with aromatic polyamides. Our comparative analysis strongly suggests that polymers derived from this novel diamine will exhibit superior solubility and a wider processing window compared to their non-fluorinated and non-N-alkylated counterparts.
This guide provides a robust framework for the experimental validation of these predictions. By following the detailed protocols for synthesis and characterization, researchers can generate the necessary data to make informed decisions about material selection and processing for their specific applications. The enhanced processability of these next-generation aromatic polyamides is poised to unlock new possibilities in fields where high performance and ease of manufacturing are both critical.
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Hsiao, S. H., Yang, C. P., & Chung, C. L. (2003). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. Journal of Polymer Science Part A: Polymer Chemistry, 41(15), 2533-2543. [Link]
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Solubility studies revealed comparable solubility attitude for meta and ortho substituted fluorinated polyimides, only PD-14 and PD-44 were soluble at room temperature. ResearchGate. [Link]
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The Strategic Advantage of Trifluoromethylation: A Comparative Guide to N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Introduction
In the landscape of modern chemistry, the strategic incorporation of fluorine atoms can dramatically alter the properties of a molecule, unlocking new potential in fields as diverse as medicinal chemistry and materials science. This guide provides a comparative analysis of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine, a specialized aromatic diamine, against its non-fluorinated counterpart, N,N-dimethyl-p-phenylenediamine. While direct, head-to-head benchmark studies on this specific trifluoromethylated compound are not extensively published, this guide synthesizes data from closely related analogues and fundamental chemical principles to provide a robust comparison for researchers, scientists, and drug development professionals. We will explore its utility in two primary applications: as a scaffold for kinase inhibitors and as a monomer for high-performance polyimides.
Application 1: A Scaffold for Kinase Inhibitors in Medicinal Chemistry
The p-phenylenediamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors by providing a key hydrogen bonding motif that interacts with the hinge region of the kinase ATP-binding site. The introduction of a trifluoromethyl (CF3) group ortho to one of the amino groups, as in this compound, is a deliberate design choice aimed at enhancing the drug-like properties of the resulting inhibitor.
Comparative Physicochemical Properties
The primary motivation for using the trifluoromethylated version lies in the profound impact of the CF3 group on a molecule's physicochemical profile. The strong electron-withdrawing nature and high lipophilicity of the trifluoromethyl group can lead to improved metabolic stability, enhanced membrane permeability, and modulated basicity of the amino groups.
| Property | N,N-Dimethyl-p-phenylenediamine (Non-fluorinated) | This compound (Trifluoromethylated) | Rationale for Predicted Difference |
| Molecular Weight | 136.19 g/mol [1] | 204.20 g/mol | Addition of a CF3 group in place of a hydrogen atom. |
| LogP (Lipophilicity) | 1.8[2] | Predicted: ~2.7 | The trifluoromethyl group is a strong lipophilicity enhancer. |
| pKa (of the primary amine) | ~6.1 (for aniline) | Predicted: <6.1 | The potent electron-withdrawing CF3 group reduces the basicity of the adjacent amino group. |
| Metabolic Stability | Susceptible to oxidation | Predicted: Significantly Higher | The C-F bond is exceptionally strong, and the CF3 group can shield adjacent positions from metabolic attack by CYP enzymes. |
Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor
This protocol outlines a typical palladium-catalyzed Buchwald-Hartwig amination reaction to couple the diamine scaffold with a heterocyclic partner, a common strategy in kinase inhibitor synthesis.
dot
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
-
This compound
-
Chloro-substituted heterocycle (e.g., 2-chloro-4-methoxypyrimidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the palladium pre-catalyst (0.02 eq) and the ligand (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add this compound (1.0 eq), the chloro-substituted heterocycle (1.2 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired kinase inhibitor precursor.
Application 2: Monomer for High-Performance Polyimides
Aromatic diamines are fundamental building blocks for polyimides, a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The inclusion of trifluoromethyl groups into the polyimide backbone is a well-established strategy to enhance solubility, reduce the dielectric constant, and improve optical transparency without compromising thermal performance.
Comparative Polymer Properties
While no studies have specifically polymerized this compound, extensive research on other trifluoromethylated diamines allows for a reliable comparison of the expected properties of the resulting polyimides.
| Property | Polyimide from N,N-Dimethyl-p-phenylenediamine (Non-fluorinated) | Polyimide from this compound (Trifluoromethylated) | Rationale for Predicted Difference |
| Solubility | Generally poor in organic solvents | Predicted: Significantly Improved | The bulky, non-polar CF3 group disrupts polymer chain packing, increasing free volume and allowing solvent molecules to penetrate more easily.[3][4] |
| Thermal Stability (Td5) | High | Predicted: Similar or Slightly Lower | The aromatic imide backbone provides high thermal stability. The C-F bonds are also very strong.[3] |
| Glass Transition Temp. (Tg) | High | Predicted: High | The rigid aromatic structure is maintained, leading to a high Tg. |
| Dielectric Constant | Moderate | Predicted: Lower | The low polarizability of the C-F bond and increased free volume reduce the dielectric constant.[4] |
| Optical Transparency | Often colored (yellow/brown) | Predicted: Higher (more colorless) | The CF3 group can reduce charge-transfer complex formation between polymer chains, leading to less color.[4] |
Experimental Protocol: Synthesis of a Polyimide Film
This protocol describes a one-step high-temperature solution polymerization method, suitable for synthesizing soluble polyimides.
dot
Caption: Workflow for Polyimide Synthesis and Film Formation.
Materials:
-
This compound
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Methanol
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in NMP.
-
Once fully dissolved, add 6FDA (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 24 hours to form the poly(amic acid) precursor.
-
Add toluene to the viscous solution to form an azeotrope with the water that will be generated.
-
Heat the reaction mixture to 180 °C for 4-6 hours to effect thermal imidization, with continuous removal of the water/toluene azeotrope.
-
After cooling, pour the viscous polyimide solution into a large volume of methanol to precipitate the polymer.
-
Filter the fibrous polyimide, wash with methanol, and dry in a vacuum oven at 80 °C for 24 hours.
-
To prepare a film, dissolve the dried polyimide in a suitable solvent (e.g., NMP or chloroform) to form a viscous solution.
-
Cast the solution onto a glass plate and heat in a vacuum oven with a staged temperature program (e.g., 80 °C, 120 °C, 180 °C, 250 °C, each for 1 hour) to slowly remove the solvent and anneal the film.
Summary and Conclusion
This compound represents a strategically functionalized building block with significant potential in both medicinal chemistry and materials science. Although direct comparative studies are limited, the well-understood impact of the trifluoromethyl group allows for strong predictive comparisons. In kinase inhibitor design, it is expected to enhance metabolic stability and lipophilicity, key parameters for improving the pharmacokinetic profile of a drug candidate. In the realm of high-performance polymers, its use as a monomer is predicted to yield polyimides with improved solubility, lower dielectric constants, and enhanced optical clarity, properties that are highly sought after in the electronics and aerospace industries. Further experimental validation of these predicted advantages would be a valuable contribution to the field and would likely spur the wider adoption of this versatile chemical intermediate.
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A Comparative Guide to N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine as a Monomer Replacement in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of advanced materials with tailored properties, the strategic selection of monomeric building blocks is paramount. This guide provides an in-depth evaluation of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine as a potential replacement for conventional diamine monomers in the synthesis of high-performance polymers, such as polyimides. By examining its unique structural attributes—a trifluoromethyl group and an N,N-dimethylated amine—we will explore its anticipated impact on polymer properties, including solubility, thermal stability, and optical transparency. This analysis is supported by comparative data from structurally related monomers and established experimental protocols for a comprehensive assessment.
The Strategic Advantage of Fluorination and N-Alkylation in Polymer Design
The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, into polymer backbones is a well-established strategy to enhance several key properties. The strong electronegativity of fluorine atoms can lead to polymers with lower dielectric constants and reduced water absorption. Furthermore, the bulkiness of the -CF3 group disrupts polymer chain packing, which can significantly improve solubility in organic solvents and enhance optical transparency by reducing charge-transfer complex (CTC) formation between polymer chains.[1][2]
Concurrently, the introduction of alkyl groups on the nitrogen atoms of diamine monomers offers another avenue for property modulation. N-alkylation can increase the free volume within the polymer matrix, further enhancing solubility and processability. Research has shown that even small alkyl groups like methyl can influence the final properties, with bulkier groups often leading to more pronounced effects. For instance, the presence of methyl groups ortho to the amine functionality can increase the glass transition temperature (Tg) by restricting rotational freedom along the polymer backbone.[3][4]
This compound presents a unique combination of these two structural features. The trifluoromethyl group is expected to impart the aforementioned benefits of fluorination. The N,N-dimethyl substitution on one of the amine groups introduces asymmetry and further disrupts chain packing. However, this substitution also deactivates the tertiary amine for participation in the polymerization reaction, effectively making this a monofunctional diamine in the context of polyimide synthesis from dianhydrides. This guide will therefore focus on its potential as a comonomer or an end-capping agent.
Comparative Performance Analysis
To contextualize the potential of this compound, we will compare its anticipated performance with established diamine monomers commonly used in the synthesis of high-performance polyimides. The following table summarizes the expected property trade-offs based on the structural characteristics of the monomers.
| Monomer | Structure | Expected Polymer Properties |
| 4,4'-Oxydianiline (ODA) | A flexible ether linkage provides good processability and mechanical properties. However, it can contribute to moisture absorption and a lower glass transition temperature compared to more rigid monomers. | |
| p-Phenylenediamine (p-PDA) | The rigid, linear structure leads to high thermal stability and excellent mechanical strength. However, it often results in poor solubility and processability. | |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | The two -CF3 groups significantly enhance solubility, optical transparency, and thermal stability while maintaining good mechanical properties.[5] | |
| This compound | The combination of a -CF3 group and an N,N-dimethyl group is expected to provide excellent solubility and optical transparency. Due to having only one reactive primary amine, it would act as a chain terminator, controlling molecular weight and enhancing processability. |
Experimental Evaluation Protocol
To empirically validate the performance of this compound as a comonomer, a systematic experimental approach is necessary. The following protocol outlines the synthesis and characterization of a series of polyimides, comparing a control polymer with those incorporating the target diamine.
I. Polyimide Synthesis: A Two-Step Polycondensation Approach
The synthesis of polyimides typically proceeds through a two-step method involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[6]
Materials:
-
Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Diamine 1 (Control): 4,4'-Oxydianiline (ODA)
-
Diamine 2 (Comparative): 2,2'-Bis(trifluoromethyl)benzidine (TFMB)
-
Target Monomer: this compound
-
Solvent: N,N-Dimethylacetamide (DMAc)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged flask, dissolve the primary diamine(s) (e.g., ODA for control, or a molar mixture of ODA and the target monomer) in anhydrous DMAc with stirring until fully dissolved.
-
Slowly add an equimolar amount of the dianhydride (6FDA) to the diamine solution at room temperature.
-
Continue stirring under nitrogen for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean glass substrate.
-
Place the cast film in a vacuum oven and cure using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the imidization and removal of solvent.
-
After cooling, the resulting polyimide film can be peeled from the substrate.
-
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of polyimide films.
II. Characterization of Polymer Properties
A thorough characterization of the synthesized polyimide films is crucial for a meaningful comparison.
A. Structural Confirmation:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the completion of imidization by the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching), and the disappearance of the amic acid peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provide detailed structural information of the polymer repeat unit.
B. Thermal Properties:
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the polymers by measuring the 5% weight loss temperature (Td5%) under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) to assess the polymer's operational temperature range.
C. Solubility:
-
Qualitatively assess the solubility of the synthesized polyimides in a range of common organic solvents (e.g., NMP, DMAc, DMF, THF, chloroform) at room temperature and upon heating.
D. Optical Properties:
-
UV-Vis Spectroscopy: Measure the optical transmittance of the polyimide films to evaluate their transparency and determine the UV cutoff wavelength.
E. Mechanical Properties:
-
Tensile Testing: Determine the tensile strength, elongation at break, and Young's modulus of the polymer films to evaluate their mechanical robustness.
Sources
- 1. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Introduction: The Analytical Imperative for Novel Fluorinated Intermediates
In modern drug development, the incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (CAS 54672-12-7) is an exemplar of such a critical building block, serving as a key intermediate in the synthesis of advanced pharmaceutical and agrochemical agents.[2] The trifluoromethyl group and the aromatic diamine structure present unique analytical challenges, demanding robust and reliable quantitative methods to ensure purity, consistency, and quality throughout the development lifecycle.
The process of validating an analytical method ensures it is fit for its intended purpose.[3][4] However, in a globalized development environment, it is common for analytical testing to be transferred between laboratories, or for different analytical techniques to be used across various stages of a project. In these scenarios, a simple method validation is insufficient. Cross-validation becomes essential to demonstrate the equivalency and consistency of results, ensuring that data generated across different sites, methods, or times can be reliably compared.[5]
This guide provides an in-depth comparison of primary analytical techniques for this compound and presents a comprehensive, self-validating protocol for method development and cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[6][7][8]
Comparative Analysis of Primary Analytical Techniques
The selection of an analytical technique is the first critical decision. For a semi-polar, UV-active molecule like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable quantitative methods.
-
High-Performance Liquid Chromatography (HPLC): This is often the workhorse for pharmaceutical analysis due to its versatility and robustness for non-volatile and thermally labile compounds. The presence of an aromatic ring in the target analyte makes UV detection highly effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional sensitivity and selectivity, providing both quantitative data and structural confirmation.[9] However, aromatic amines can sometimes exhibit poor peak shape or require derivatization to improve their chromatographic behavior and thermal stability.[10]
The choice between these methods depends on the specific analytical objective, such as routine quality control, impurity profiling, or trace-level analysis.
Table 1: Performance Comparison of HPLC-UV vs. GC-MS
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Causality and Rationale |
| Selectivity / Specificity | Good to Excellent. Achieved via chromatographic separation and selection of a specific UV wavelength. | Excellent. Achieved via chromatographic separation and mass fragmentation patterns, which are unique to the analyte. | MS provides an orthogonal detection mechanism based on mass-to-charge ratio, offering higher confidence in peak identity compared to UV absorbance alone.[11] |
| Sensitivity (LOD/LOQ) | Typically in the low ng range on-column. | Typically in the low pg range on-column. | The low background noise and high ionization efficiency in MS detectors generally result in superior sensitivity over UV detectors.[12] |
| Precision (RSD%) | Excellent (<1-2% for repeatability and intermediate precision). | Very Good (<5% is common, can be higher than HPLC). | HPLC autosamplers and pumps are engineered for extremely high volumetric precision. GC injection can have slightly higher variability. |
| Sample Preparation | Simple: "Dilute and shoot" is often possible. | Moderate: May require derivatization to block active amine groups and improve volatility.[13] | The primary amines can interact with active sites in the GC liner and column, leading to peak tailing. Derivatization mitigates this but adds complexity. |
| Robustness | High. Less susceptible to minor variations in sample matrix. | Moderate. Highly sensitive to matrix effects and instrument cleanliness.[13] | The high temperatures of the GC inlet can cause non-volatile matrix components to degrade and contaminate the system, affecting performance over time. |
| Throughput | High. Typical run times are 5-15 minutes. | Moderate. Run times can be longer (15-30 min), and system maintenance (e.g., source cleaning) is more frequent. |
The Principle and Workflow of Analytical Cross-Validation
Cross-validation is the formal process of confirming that two distinct analytical procedures yield comparable results.[5] According to ICH M10 guidelines, it is required when data from different methods or laboratories will be compared or combined.[5][8] The goal is not to prove the methods are identical, but to understand and quantify any systematic difference, or bias, between them.[5]
Caption: Workflow for analytical method validation and subsequent cross-validation.
PART 1: Detailed Protocol for HPLC-UV Method Validation
This protocol describes a self-validating system for the quantitative analysis of this compound.
1. Objective: To develop and validate a precise, accurate, and linear Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound, in accordance with ICH Q2(R2) guidelines.[7][14]
2. Materials and Reagents:
-
Reference Standard: this compound, >99% purity.
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), >99%
-
Diluent: 50:50 (v/v) Acetonitrile:Water
3. Chromatographic Conditions:
-
Rationale: A C18 column is chosen for its excellent retention of moderately polar aromatic compounds. The mobile phase gradient allows for good separation from potential impurities. Formic acid is used to protonate the amine functional groups, ensuring sharp, symmetrical peak shapes by minimizing secondary interactions with residual silanols on the column. The detection wavelength is selected based on the UV absorbance maximum of the analyte.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
4. Validation Experiments (per ICH Q2(R2)):
-
System Suitability Test (SST):
-
Procedure: Prepare a 100 µg/mL solution of the reference standard. Inject this solution five times consecutively.
-
Acceptance Criteria: RSD of peak area < 2.0%, Tailing factor < 2.0, Theoretical plates > 2000.
-
Causality: The SST is performed before any validation run to ensure the chromatographic system is performing adequately and is capable of generating reliable data.[11]
-
-
Specificity:
-
Procedure: Inject the diluent blank, a solution of the reference standard, and a sample spiked with known related substances (if available). The sample should also be subjected to stress conditions (acid, base, peroxide, heat, light) to generate degradation products.
-
Acceptance Criteria: The analyte peak should be free from interference from any other components, and peak purity should be confirmed using a Diode Array Detector (DAD).
-
-
Linearity:
-
Procedure: Prepare a series of at least five calibration standards from a stock solution, ranging from 1 µg/mL to 200 µg/mL.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.
-
-
Accuracy:
-
Procedure: Prepare quality control (QC) samples by spiking a known matrix at three concentration levels (e.g., 5 µg/mL, 80 µg/mL, 160 µg/mL) in triplicate.
-
Acceptance Criteria: Percent recovery should be within 98.0% to 102.0% at each level.
-
-
Precision (Repeatability & Intermediate Precision):
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the 100 µg/mL QC sample on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: RSD of the results should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Procedure: Determine based on the signal-to-noise ratio (S/N). LOQ is typically where S/N ≥ 10, and LOD is where S/N ≥ 3.
-
Acceptance Criteria: The LOQ concentration must be determined with acceptable accuracy and precision.
-
PART 2: Protocol for Cross-Validation Against a Second Method
This protocol details how to compare the newly validated HPLC-UV method ("Method A") with a second analytical procedure ("Method B," e.g., a pre-existing method or a GC-MS method).
Caption: Decision tree for determining the need for cross-validation.
1. Objective: To demonstrate the comparability of results obtained for this compound using Method A and Method B.
2. Procedure:
-
Sample Selection: Prepare a minimum of three batches of QC samples at low, medium, and high concentrations within the validated range of both methods. These QCs should be prepared from a single, homogeneous stock to eliminate variability from sample preparation.
-
Analysis:
-
Analyze each QC sample in replicate (n=6) using the fully validated Method A.
-
Analyze the exact same set of QC samples in replicate (n=6) using the fully validated Method B.
-
The analyses should be performed by analysts who are proficient in each respective method.
-
3. Data Analysis and Acceptance Criteria:
-
Calculate Means and RSDs: For each QC level, calculate the mean concentration and the %RSD from the results of each method. The %RSD for each method should be within its validated precision limits.
-
Calculate Percent Bias: The primary metric for comparison is the percentage bias. It is calculated for each QC level using the mean results from both methods. The reference method is typically used as the denominator.
-
% Bias = [(Mean_Method_A - Mean_Method_B) / Mean_Method_B] * 100
-
-
Acceptance Criteria: While the ICH M10 guideline does not set universal pass/fail criteria, a common industry practice for small molecules is that the mean concentration obtained by the two methods should be within ±15% of each other.[5] For each QC level, the calculated % Bias should not exceed 15.0%. The overall trend should be examined to ensure there is no significant systematic bias across the concentration range.
Conclusion
The cross-validation of analytical data is a non-negotiable step in ensuring data integrity and comparability throughout the lifecycle of a pharmaceutical product. For a critical intermediate like this compound, establishing a robust primary analytical method via rigorous validation is the first step. Following this with a formal cross-validation study provides the documented evidence needed to justify the transfer of methods between laboratories or the use of multiple analytical techniques. This scientifically sound, risk-based approach underpins the quality management systems that guarantee the safety and efficacy of the final drug product.[4]
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Adams, H., et al. (2001). Quantitative determination of intermolecular interactions with fluorinated aromatic rings. Chemistry. Available at: [Link]
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Boulanger, B., et al. (2014). Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]
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UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. Available at: [Link]
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Clavijo, S., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. Available at: [Link]
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Wang, Q., et al. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing). Available at: [Link]
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Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
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Wang, Q., et al. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. ResearchGate. Available at: [Link]
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ICH. (2019). ICH HARMONISED GUIDELINE for BIOANALYTICAL METHOD VALIDATION M10. Available at: [Link]
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ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]
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MAK Collection. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Available at: [Link]
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European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
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Lavanya, G., et al. (2013). Analytical method validation: A brief review. ResearchGate. Available at: [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
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European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
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Hansen, K. J., et al. (2001). Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices. PubMed. Available at: [Link]
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Kirschner, D. L., et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. PubMed Central. Available at: [Link]
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Alchem Pharmtech. CAS 54672-12-7 | this compound. Available at: [Link]
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MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Available at: [Link]
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Oakwood Chemical. N1,N1-Dimethyl-4-(trifluoromethyl)benzene-1,2-diamine. Available at: [Link]
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NIST. 1,4-Benzenediamine, N,N-dimethyl-. Available at: [Link]
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Matrix Fine Chemicals. N1,N1-DIMETHYLBENZENE-1,4-DIAMINE | CAS 99-98-9. Available at: [Link]
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Safety Operating Guide
Essential Safety Guide: Personal Protective Equipment for Handling N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
This guide provides an in-depth operational plan for the safe handling of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine. As a substituted aromatic amine containing a trifluoromethyl group, this compound warrants a high degree of caution. The protocols herein are designed to build a self-validating system of safety, ensuring that researchers, scientists, and drug development professionals can manage this chemical with confidence and minimal risk. Our approach prioritizes understanding the causality behind each safety measure, moving beyond a simple checklist to instill a deep-seated culture of safety.
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the potential hazards of this compound is foundational to selecting appropriate Personal Protective Equipment (PPE). While specific toxicological data for this exact molecule may be limited, its structural motifs—an aromatic diamine and a trifluoromethyl group—provide clear indicators of its potential risks.
-
Aromatic Amines: This class of compounds is known for potential toxicity. Analogs such as N,N-Dimethyl-p-phenylenediamine are classified as toxic if swallowed, in contact with skin, or if inhaled[1]. Dermal contact is a primary route of exposure, and systemic effects can occur upon absorption[2].
-
Fluorinated Compounds: The introduction of fluorine, particularly a trifluoromethyl (-CF3) group, can significantly alter a molecule's biological properties, including its reactivity and toxicity[3]. These compounds demand careful handling to prevent exposure[3].
-
Physical Form: As a solid, the primary risks during handling include the generation of dust, which can be inhaled, and contamination of surfaces, leading to inadvertent skin contact or ingestion[4].
Given these factors, our safety protocols are built on the presumption that this compound is harmful by all routes of exposure: inhalation, dermal contact, and ingestion.
Engineering Controls: The First and Most Critical Line of Defense
Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. The primary method for exposure control must always be robust engineering controls.
Chemical Fume Hood: All handling of this compound, from weighing to preparing solutions and running reactions, must be conducted inside a properly functioning chemical fume hood[1][4][5]. This ensures that any dust or vapors are effectively captured and vented, protecting the user from respiratory exposure.
Mandatory Personal Protective Equipment Ensemble
A complete PPE ensemble is required at all times when handling this compound. Each component has a specific function, and the integrity of the entire system is paramount.
Eye and Face Protection
Direct contact with the eyes can cause serious damage[4][6].
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust, splashes, and vapors. They must meet the ANSI Z.87.1 standard[7].
-
Face Shield: When performing operations with a higher risk of splashing (e.g., transferring large volumes of solutions, running reactions under pressure), a face shield must be worn over the chemical splash goggles to protect the entire face[7][8][9].
Hand Protection
The risk of dermal absorption makes glove selection and use a critical control point.
-
Chemical-Resistant Gloves: Disposable nitrile gloves (minimum 4 mil thickness) provide a good barrier for incidental contact[7]. Always check the manufacturer's chemical resistance guide to ensure compatibility.
-
Double-Gloving: For all procedures involving direct handling of the solid or concentrated solutions, wearing two pairs of gloves is strongly recommended[3]. This provides an additional layer of protection against tears and minimizes the risk of exposure when removing the outer, contaminated pair.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, punctures, or discoloration[10]. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a fresh pair. Never reuse disposable gloves.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat with long sleeves, fully buttoned, is required to protect skin and personal clothing[5][7].
-
Full Coverage: Long pants and fully enclosed, chemical-resistant shoes are mandatory. Sandals, perforated shoes, or any footwear that exposes the skin are strictly prohibited in the laboratory[7][10].
Respiratory Protection
When used within a chemical fume hood, additional respiratory protection is typically not required. However, it becomes necessary in specific situations:
-
Emergency Situations: In the event of a large spill or a failure of the fume hood, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel during cleanup[7][8][11].
PPE Protocols for Specific Laboratory Operations
The level of PPE required can be tailored to the specific task. The following table outlines the minimum requirements for common laboratory procedures.
| Task | Minimum Required PPE | Key Justification / Notes |
| Weighing Solid Compound | Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat | High risk of dust generation and aerosolization. Perform carefully in a fume hood to contain fine particulates. |
| Preparing a Solution | Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat | Risk of both dust exposure during solid addition and splashes during dissolution. |
| Running a Reaction | Nitrile Gloves, Chemical Splash Goggles, Face Shield, Lab Coat | Increased risk of splashes, especially during transfers or if the reaction is exothermic. The face shield provides a critical extra layer of protection[7]. |
| Work-up & Purification | Nitrile Gloves, Chemical Splash Goggles, Lab Coat | Potential for splashes and aerosol generation during extractions, filtrations, or chromatography. |
Procedural Discipline: Donning, Doffing, and Disposal
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat
-
Chemical Splash Goggles and/or Face Shield
-
Gloves (the cuff of the glove should go over the sleeve of the lab coat)
Doffing (Taking Off) Sequence:
-
Outer Gloves (if double-gloved): Remove the most contaminated item first.
-
Lab Coat: Remove by turning it inside out, without touching the exterior.
-
Face Shield/Goggles: Remove from the back of the head.
-
Inner Gloves: Remove by peeling them off without touching the outside surface with bare skin.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Disposal Plan: All disposable PPE contaminated with this compound must be considered hazardous waste.
-
Place contaminated gloves, wipes, and other disposable materials into a designated, sealed hazardous waste container.
-
Never dispose of contaminated items in the regular trash.
-
Follow all local, regional, and national regulations for chemical waste disposal[1][12].
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the planned task.
Caption: PPE selection workflow for handling the target compound.
Emergency Response: In Case of Exposure
Immediate and correct action is vital if engineering controls or PPE are breached.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing while under a safety shower[1][3]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once[1][13]. If they are having trouble breathing, call for emergency medical assistance.
-
Ingestion: Do NOT induce vomiting[12][13]. Rinse the mouth with water and call a poison control center or seek immediate medical attention.
Always have the Safety Data Sheet (SDS) available for emergency responders.
References
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
Standard Operating Procedure: Fluorine Gas. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
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Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of New Hampshire. Retrieved from [Link]
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Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
